molecular formula C9H12O B1585114 2,4-Dimethylanisole CAS No. 6738-23-4

2,4-Dimethylanisole

Cat. No.: B1585114
CAS No.: 6738-23-4
M. Wt: 136.19 g/mol
InChI Key: UJCFZCTTZWHRNL-UHFFFAOYSA-N
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Description

1-Methoxy-2, 4-dimethylbenzene, also known as 2, 4-dimethylanisole or fema 3828, belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. 1-Methoxy-2, 4-dimethylbenzene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1-methoxy-2, 4-dimethylbenzene is primarily located in the membrane (predicted from logP). 1-Methoxy-2, 4-dimethylbenzene is a herbal and spicy tasting compound that can be found in milk and milk products. This makes 1-methoxy-2, 4-dimethylbenzene a potential biomarker for the consumption of this food product.

Properties

IUPAC Name

1-methoxy-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7-4-5-9(10-3)8(2)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCFZCTTZWHRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60217733
Record name 2,4-Dimethylanisole
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; spicy, herbaceous aroma
Record name 2,4-Dimethylanisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1254/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

191.00 to 193.00 °C. @ 760.00 mm Hg
Record name 1-Methoxy-2,4-dimethylbenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032149
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Slightly soluble in water, Miscible in oils, soluble (in ethanol)
Record name 1-Methoxy-2,4-dimethylbenzene
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,4-Dimethylanisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1254/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.963-0.967
Record name 2,4-Dimethylanisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1254/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6738-23-4
Record name 2,4-Dimethylanisole
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Record name 2,4-Dimethylanisole
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Record name 6738-23-4
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Record name 2,4-Dimethylanisole
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Record name 2,4-dimethylanisole
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Record name 2,4-DIMETHYLANISOLE
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Record name 1-Methoxy-2,4-dimethylbenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032149
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2,4-Dimethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of 2,4-Dimethylanisole. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key property determination are provided.

Chemical Identity and Structure

This compound, also known as 1-methoxy-2,4-dimethylbenzene, is an organic aromatic ether. Its chemical structure consists of a benzene ring substituted with two methyl groups at positions 2 and 4, and a methoxy group at position 1.

IdentifierValue
IUPAC Name 1-methoxy-2,4-dimethylbenzene[1]
Synonyms This compound, 4-Methoxy-m-xylene, Benzene, 1-methoxy-2,4-dimethyl-
CAS Number 6738-23-4[1]
Molecular Formula C₉H₁₂O[1]
Molecular Weight 136.19 g/mol [1]
InChI InChI=1S/C9H12O/c1-7-4-5-9(10-3)8(2)6-7/h4-6H,1-3H3[1]
InChIKey UJCFZCTTZWHRNL-UHFFFAOYSA-N[1]
Canonical SMILES CC1=CC(=C(C=C1)OC)C[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application, and behavior in various chemical and biological systems.

Summary of Quantitative Data

The following tables summarize the key quantitative physicochemical properties of this compound.

Table 1: Core Physicochemical Properties

PropertyValueReference Conditions
Boiling Point 191.0 to 193.0 °C@ 760.00 mm Hg[1][2]
Melting Point Not applicable (liquid at room temperature)-
Density 0.963 to 0.967 g/mL@ 25 °C[1][2]
Refractive Index 1.512 to 1.516@ 20 °C[1][2]
Flash Point 63.33 °C (146.00 °F)TCC[2]
Vapor Pressure 0.696 mmHg@ 25 °C (estimated)[2]

Table 2: Solubility Data

SolventSolubility
Water Slightly soluble[1][3]
Ethanol Soluble[1]
Oils Miscible[1][3]
Chloroform Soluble[4]

Experimental Protocols

This section provides detailed methodologies for the determination of the key physicochemical properties of this compound, based on standard laboratory practices.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Liquid paraffin or a suitable high-boiling point oil

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • The capillary tube is placed in the test tube with its open end downwards.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is immersed in the Thiele tube or oil bath.

  • The apparatus is heated gently. A stream of bubbles will emerge from the capillary tube as the air inside expands.

  • Heating is continued until a continuous stream of bubbles is observed.

  • The heat source is removed, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement (Pycnometer Method)

Density is the mass per unit volume of a substance.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Water bath (for temperature control)

  • Thermometer

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.

  • The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

  • The pycnometer is removed from the bath, dried, and its mass is accurately weighed (m₂).

  • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature. Its mass is then accurately weighed (m₃).

  • The density of this compound (ρ) is calculated using the formula: ρ = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through the material.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Soft tissue

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft tissue.

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • A few drops of this compound are placed on the surface of the lower prism using a clean dropper.

  • The prisms are closed and locked.

  • The instrument is connected to a circulating water bath to maintain a constant temperature (e.g., 20 °C).

  • The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

  • The handwheel is turned to bring the boundary line between the light and dark fields into the center of the crosshairs.

  • If a colored band is visible, the compensator is adjusted to obtain a sharp, achromatic boundary line.

  • The refractive index is read from the instrument's scale.

Solubility Determination (Qualitative Method)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rod

  • Graduated cylinder or pipette

Procedure:

  • A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube.

  • A measured volume of the solvent (e.g., 3 mL of water) is added to the test tube.

  • The mixture is agitated vigorously using a vortex mixer or by stirring for a set period.

  • The mixture is allowed to stand and is then visually inspected for the presence of a single phase (soluble), two distinct phases (insoluble), or partial dissolution (slightly soluble).

  • The process is repeated with other solvents (e.g., ethanol, oils) to determine its solubility profile.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physicochemical properties of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_properties Physicochemical Property Determination cluster_methods Methodology cluster_results Data Analysis & Reporting Sample This compound Sample BoilingPoint Boiling Point Determination Sample->BoilingPoint Density Density Measurement Sample->Density RefractiveIndex Refractive Index Measurement Sample->RefractiveIndex Solubility Solubility Testing Sample->Solubility BP_Method Capillary Method BoilingPoint->BP_Method utilizes D_Method Pycnometer Method Density->D_Method utilizes RI_Method Abbe Refractometer RefractiveIndex->RI_Method utilizes S_Method Qualitative Method Solubility->S_Method utilizes BP_Result Boiling Point Value BP_Method->BP_Result yields D_Result Density Value D_Method->D_Result yields RI_Result Refractive Index Value RI_Method->RI_Result yields S_Result Solubility Profile S_Method->S_Result yields

Caption: Workflow for Physicochemical Property Determination.

Safety and Handling

This compound is a combustible liquid and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Synthesis of 2,4-Dimethylanisole from m-Xylenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 2,4-dimethylanisole from m-xylenol, also known as 2,4-dimethylphenol. The primary method detailed is the Williamson ether synthesis, a robust and widely used method for the preparation of ethers. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Overview and Mechanism

The synthesis of this compound from m-xylenol is achieved through an O-methylation reaction. The most common and well-established method for this transformation is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

In the first step, the phenolic proton of m-xylenol is abstracted by a strong base, typically sodium hydroxide, to form a sodium phenoxide intermediate. This phenoxide ion is a potent nucleophile. Subsequently, the phenoxide attacks the electrophilic methyl group of the methylating agent, in this case, dimethyl sulfate. This concerted step results in the formation of the ether linkage and the displacement of the sulfate group as a leaving group, yielding this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the product involved in the synthesis of this compound.

Table 1: Physical and Chemical Properties of Reactants and Product

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
m-Xylenol 2,4-DimethylphenolC₈H₁₀O122.16211.5~1.027~1.536
Dimethyl Sulfate Dimethyl sulfate(CH₃)₂SO₄126.13188 (decomposes)1.331.387
Sodium Hydroxide Sodium hydroxideNaOH40.0013882.13-
This compound 1-Methoxy-2,4-dimethylbenzeneC₉H₁₂O136.19191-193[1]0.963-0.967[1]1.512-1.516[1]

Table 2: Reaction Parameters and Expected Yield

ParameterValue
Reaction Type Williamson Ether Synthesis (SN2)
Stoichiometry (m-Xylenol:NaOH:Dimethyl Sulfate) 1 : 1.1 : 1.1 (molar ratio)
Solvent Water or a polar aprotic solvent (e.g., Acetone, DMF)
Reaction Temperature 0-10°C (initial), then reflux
Reaction Time 2-4 hours
Expected Yield 85-95% (based on analogous reactions)

Detailed Experimental Protocol

This protocol is adapted from established procedures for the methylation of phenols using dimethyl sulfate.

Materials:

  • m-Xylenol (2,4-dimethylphenol)

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of the Sodium Phenoxide:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 12.22 g (0.1 mol) of m-xylenol in 100 mL of a 10% aqueous sodium hydroxide solution (4.4 g, 0.11 mol NaOH).

    • Cool the solution to 0-10°C in an ice bath with continuous stirring.

  • Methylation Reaction:

    • Slowly add 13.87 g (10.4 mL, 0.11 mol) of dimethyl sulfate dropwise from the dropping funnel to the cooled phenoxide solution over a period of 30-45 minutes. Maintain the temperature below 10°C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux using a heating mantle and maintain reflux for 2 hours with vigorous stirring.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

    • Purify the crude this compound by fractional distillation under atmospheric pressure. Collect the fraction boiling at 191-193°C.[1]

Safety Precautions:

  • Dimethyl sulfate is extremely toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Diethyl ether is highly flammable. Ensure there are no open flames or ignition sources in the vicinity.

Mandatory Visualizations

The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis of this compound.

Reaction_Pathway cluster_reactants Reactants cluster_product Product m-Xylenol m-Xylenol (2,4-Dimethylphenol) Phenoxide Sodium 2,4-Dimethylphenoxide (Intermediate) m-Xylenol->Phenoxide + NaOH - H2O Dimethyl_Sulfate Dimethyl Sulfate NaOH NaOH This compound This compound Phenoxide->this compound + Dimethyl Sulfate (SN2 reaction)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow A 1. Dissolve m-Xylenol in NaOH(aq) B 2. Cool to 0-10°C A->B C 3. Add Dimethyl Sulfate dropwise B->C D 4. Warm to RT and Reflux C->D E 5. Cool and Extract with Diethyl Ether D->E F 6. Wash Organic Layer E->F G 7. Dry with MgSO4 F->G H 8. Concentrate via Rotary Evaporation G->H I 9. Fractional Distillation H->I J Pure this compound I->J

Caption: Experimental workflow for this compound synthesis.

References

Spectroscopic Profile of 2,4-Dimethylanisole (CAS 6738-23-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data available for the compound 2,4-Dimethylanisole, identified by CAS number 6738-23-4. The information is compiled and presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Compound Identification

  • CAS Number: 6738-23-4

  • Chemical Name: this compound

  • Synonyms: 1-Methoxy-2,4-dimethylbenzene

  • Molecular Formula: C₉H₁₂O

  • Molecular Weight: 136.19 g/mol

  • Chemical Structure:

    • SMILES: CC1=CC(=C(C=C1)OC)C

    • InChI: InChI=1S/C9H12O/c1-7-4-5-9(10-3)8(2)6-7/h4-6H,1-3H3

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons in its molecular structure. The data presented here was reported in deuterated chloroform (CDCl₃) on a 90 MHz instrument.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
6.92SingletAromatic Proton
6.69SingletAromatic Proton
3.762SingletMethoxy Protons (-OCH₃)
2.239SingletMethyl Protons (-CH₃)
2.181SingletMethyl Protons (-CH₃)

Note: The assignments of the aromatic and methyl protons are based on typical chemical shifts for similar structures.

Mass Spectrometry (MS)

Mass spectrometry data reveals the mass-to-charge ratio of the parent molecule and its fragmentation pattern, aiding in structural elucidation and confirmation of molecular weight. The following data was obtained using electron ionization (EI) at 75 eV.

Table 2: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Possible Fragment
136100.0[M]⁺ (Molecular Ion)
12172.9[M-CH₃]⁺
1059.6
9124.8
7724.2
656.2
516.3
397.7

Note: The base peak is the molecular ion at m/z 136.

Infrared (IR) Spectroscopy
  • ~2950-2850 cm⁻¹: C-H stretching vibrations from the methyl and methoxy groups.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1250-1000 cm⁻¹: C-O stretching vibrations of the aryl ether.

  • ~850-800 cm⁻¹: Out-of-plane C-H bending vibrations characteristic of the substitution pattern on the aromatic ring.

Researchers are encouraged to consult the spectral data directly from the sources for a detailed analysis.

Experimental Protocols

While specific, detailed experimental protocols for the acquisition of the presented data are not fully documented in the source materials, this section outlines general methodologies for each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small quantity of the this compound sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), to a final concentration suitable for NMR analysis (usually 5-25 mg in 0.5-0.7 mL of solvent). The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H). The magnetic field is locked and shimmed to achieve homogeneity. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. The FID is then Fourier transformed to produce the NMR spectrum. For the provided data, a 90 MHz spectrometer was used.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile compound like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.

  • Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV for electron ionization), causing the molecules to ionize and fragment. The source temperature for the available data was noted as 280°C.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained neat (as a thin film between two salt plates, e.g., NaCl or KBr) or as a solution in a suitable IR-transparent solvent (e.g., CCl₄). For gas-phase IR, the sample is vaporized into a gas cell. The available data from NIST was collected in the vapor phase.

  • Data Acquisition: The prepared sample is placed in the path of an infrared beam. The instrument measures the amount of infrared radiation absorbed by the sample at each wavenumber. A Fourier transform infrared (FTIR) spectrometer is commonly used, which collects an interferogram that is then mathematically converted into an IR spectrum (transmittance or absorbance vs. wavenumber).

Visualizations

As no specific biological signaling pathways involving this compound are documented, the following diagram illustrates a generalized experimental workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound Compound (this compound) Dissolution Dissolution in appropriate deuterated/IR-transparent solvent or neat preparation Compound->Dissolution Transfer Transfer to NMR tube / Salt plates / GC-MS vial Dissolution->Transfer NMR ¹H NMR Spectroscopy Transfer->NMR MS Mass Spectrometry (EI) Transfer->MS IR Infrared Spectroscopy (FTIR) Transfer->IR ProcessNMR Fourier Transform & Phase Correction NMR->ProcessNMR ProcessMS Fragmentation Analysis MS->ProcessMS ProcessIR Peak Assignment IR->ProcessIR Structure Structural Elucidation & Confirmation ProcessNMR->Structure ProcessMS->Structure ProcessIR->Structure

Caption: Experimental workflow for the spectroscopic analysis of a chemical compound.

References

Solubility of 2,4-Dimethylanisole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-Dimethylanisole in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a substance in a solvent is a measure of the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specific temperature to form a saturated solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound is a substituted aromatic ether, possessing both a relatively nonpolar aromatic ring and methyl groups, and a polar ether linkage. This structure allows for a degree of solubility in a range of organic solvents.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in various organic solvents at 25°C.[1]

SolventSolvent CategorySolubility (g/L) at 25°C
1,4-DioxaneEther3082.77
Tetrahydrofuran (THF)Ether2387.34
MethanolPolar Protic2056.39
AcetonitrilePolar Aprotic1916.97
EthanolPolar Protic1880.97
n-ButanolPolar Protic1404.22
n-PropanolPolar Protic1403.24
Ethyl AcetatePolar Aprotic1373.94
Methyl AcetatePolar Aprotic1039.21
IsopropanolPolar Protic1015.89
IsobutanolPolar Protic850.58
AcetonePolar Aprotic819.55
TolueneNonpolar812.55
N,N-Dimethylformamide (DMF)Polar Aprotic626.65
WaterPolar Protic2.64

Data sourced from Scent© AI as presented in reference[1].

Additionally, qualitative solubility information indicates that this compound is soluble in ethanol and chloroform, and miscible in oils, while being only slightly soluble in water.[2][3][4]

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of a compound like this compound in an organic solvent. These protocols are based on common laboratory practices.[5][6][7]

Method 1: Visual Assessment for Qualitative Solubility

This method is suitable for a rapid preliminary assessment of solubility.

Materials:

  • This compound

  • A range of organic solvents

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Place a small, known amount of this compound (e.g., 10 mg) into a small test tube.

  • Add a small volume of the solvent to be tested (e.g., 0.5 mL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for the presence of any undissolved material. If the solute completely dissolves, it is considered soluble under these conditions.

Method 2: Shake-Flask Method for Quantitative Solubility

This is a widely used and reliable method for determining quantitative solubility.

Materials:

  • This compound

  • Selected organic solvent

  • Screw-capped vials

  • Constant temperature bath with a shaker

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe and syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry)

Procedure:

  • Add an excess amount of this compound to a screw-capped vial. The exact amount should be weighed and recorded.

  • Add a known volume of the selected organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the rate of dissolution.

  • After the equilibration period, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for several hours to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

  • Immediately filter the withdrawn sample through a syringe filter to remove any undissolved microparticles.

  • Dilute the filtered sample to a known volume with the same solvent.

  • Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

  • Calculate the original concentration in the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask method for quantitative solubility determination.

Solubility_Determination_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solute Add excess this compound to a vial start->add_solute add_solvent Add a known volume of organic solvent add_solute->add_solvent seal_vial Seal the vial add_solvent->seal_vial agitate Agitate in a constant temperature shaker bath (24-72 hours) seal_vial->agitate settle Allow excess solute to settle agitate->settle withdraw_supernatant Withdraw a known volume of the supernatant settle->withdraw_supernatant filter_sample Filter the sample withdraw_supernatant->filter_sample dilute_sample Dilute the filtered sample filter_sample->dilute_sample analyze Analyze concentration (e.g., GC-MS, HPLC) dilute_sample->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for Quantitative Solubility Determination.

References

2,4-Dimethylanisole as a Fragrance Ingredient: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylanisole (CAS No. 6738-23-4), also known as 1-methoxy-2,4-dimethylbenzene, is an aromatic ether compound utilized in the fragrance and flavor industry for its characteristic spicy and herbaceous aroma.[1][2] As with all fragrance ingredients, a thorough understanding of its physicochemical properties, toxicological profile, and metabolic fate is essential for ensuring its safe use in consumer products. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing relevant experimental protocols for safety assessment, and visualizing important biological and experimental pathways.

Physicochemical and Toxicological Data

A comprehensive summary of the known quantitative data for this compound is presented below. These tables provide a clear comparison of its physical and chemical characteristics, as well as its toxicological endpoints.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₉H₁₂O[1][3]
Molecular Weight 136.19 g/mol [1][3]
Appearance Colorless liquid[1][4]
Odor Profile Spicy, herbaceous[1][2]
Boiling Point 191-193 °C at 760 mmHg[1][5]
Density 0.963 - 0.974 g/cm³ at 16-25 °C[1][4]
Refractive Index 1.512 - 1.516 at 20 °C[1][2]
Flash Point 63 °C (145.4 °F)[5]
Water Solubility Slightly soluble[2][4]
logP (o/w) 3.141 (estimated)[2]
Table 2: Toxicological Data for this compound
EndpointSpeciesRouteValueReference
Acute Oral Toxicity (LD50) Rat (male and female)Oral> 2000 mg/kg[6]
Acute Dermal Toxicity (LD50) Data not availableDermal-
Skin Irritation Data not availableDermalCauses skin irritation (GHS classification)[7][8]
Eye Irritation Data not availableOcularCauses serious eye damage (GHS classification)[7][8]
Skin Sensitization (LLNA EC3) Data not availableDermal-
Repeated Dose Toxicity (NOAEL) Data not available--

GHS: Globally Harmonized System of Classification and Labelling of Chemicals. LLNA: Local Lymph Node Assay. NOAEL: No-Observed-Adverse-Effect Level.

Experimental Protocols

The safety assessment of fragrance ingredients relies on a battery of validated in vitro and in chemico assays to minimize animal testing. Below are detailed methodologies for key experiments relevant to the evaluation of this compound.

Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization

The DPRA is an in chemico method that assesses the depletion of synthetic peptides containing cysteine or lysine following incubation with a test chemical, modeling the molecular initiating event of skin sensitization.[3][9][10]

Methodology (based on OECD TG 442C):

  • Peptide Solutions: Prepare solutions of a cysteine-containing peptide (e.g., Ac-RFAACAA-COOH) and a lysine-containing peptide (e.g., Ac-RFAAKAA-COOH) in a suitable buffer (e.g., phosphate buffer).

  • Test Chemical Preparation: Dissolve this compound in a suitable solvent (e.g., acetonitrile) to a final concentration of 100 mM.

  • Incubation: Mix the test chemical solution with each peptide solution at a 1:10 (cysteine) or 1:50 (lysine) molar ratio. Incubate for 24 hours at 25°C with shaking.

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm to determine the percentage of peptide depletion relative to a reference control.

  • Prediction Model: The mean of the cysteine and lysine depletion values is used to classify the reactivity of the substance (minimal, low, moderate, or high), which informs the prediction of sensitization potential.[11]

KeratinoSens™ Assay for Skin Sensitization

The KeratinoSens™ assay is an in vitro method that measures the activation of the Keap1-Nrf2-antioxidant response element (ARE) pathway in human keratinocytes, which is a key event in skin sensitization.[4][12][13][14][15]

Methodology (based on OECD TG 442D):

  • Cell Culture: Culture KeratinoSens™ cells (immortalized human keratinocytes, HaCaT, transfected with a luciferase reporter gene under the control of an ARE element) in 96-well plates.

  • Test Chemical Exposure: Expose the cells to a range of concentrations of this compound (typically 12 concentrations from 0.98 to 2000 µM) for 48 hours.

  • Luciferase Activity Measurement: After exposure, lyse the cells and measure the luciferase activity using a luminometer.

  • Cytotoxicity Assessment: Concurrently, assess cell viability using a method like the MTT assay to ensure that luciferase induction is not due to cytotoxicity.

  • Data Analysis: A substance is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold (Imax > 1.5-fold) at a concentration that does not cause significant cytotoxicity (cell viability > 70%).

Human Cell Line Activation Test (h-CLAT) for Skin Sensitization

The h-CLAT is an in vitro assay that measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) in response to a test chemical, mimicking dendritic cell activation.[2][16][17][18][19]

Methodology (based on OECD TG 442E):

  • Cell Culture: Culture THP-1 cells in a suitable medium.

  • Test Chemical Exposure: Expose the cells to a range of concentrations of this compound for 24 hours.

  • Cell Staining: After exposure, stain the cells with fluorescently labeled antibodies against CD86 and CD54.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the expression levels of CD86 and CD54.

  • Data Analysis: A substance is classified as a sensitizer if the expression of CD86 and/or CD54 is upregulated above a certain threshold at concentrations that are not overly cytotoxic.

Neutral Red Uptake (NRU) Cytotoxicity Assay

The NRU assay is a cell viability test based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[1][20][21][22][23]

Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., Balb/c 3T3 or normal human keratinocytes) in a 96-well plate and incubate overnight.

  • Test Chemical Exposure: Expose the cells to a range of concentrations of this compound for a defined period (e.g., 24 hours).

  • Neutral Red Incubation: Remove the test chemical and incubate the cells with a medium containing neutral red for approximately 2-3 hours.

  • Dye Extraction: Wash the cells and then extract the incorporated dye using a destain solution (e.g., a mixture of ethanol and acetic acid).

  • Spectrophotometric Measurement: Measure the absorbance of the extracted dye at 540 nm. The reduction in neutral red uptake compared to a control is proportional to the cytotoxicity of the substance.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological mechanisms and the safety assessment process, the following diagrams have been generated using the Graphviz DOT language.

Adverse Outcome Pathway for Skin Sensitization cluster_AOP Adverse Outcome Pathway (AOP) for Skin Sensitization cluster_Assays Corresponding In Vitro/In Chemico Assays MIE Molecular Initiating Event: Covalent Binding to Skin Proteins KE2 Key Event 2: Keratinocyte Activation MIE->KE2 Haptenation DPRA DPRA (OECD TG 442C) MIE->DPRA KE3 Key Event 3: Dendritic Cell Activation KE2->KE3 Inflammatory Signals KeratinoSens KeratinoSens™ (OECD TG 442D) KE2->KeratinoSens KE4 Key Event 4: T-Cell Proliferation and Activation KE3->KE4 Antigen Presentation hCLAT h-CLAT (OECD TG 442E) KE3->hCLAT AO Adverse Outcome: Allergic Contact Dermatitis KE4->AO Elicitation Phase

Caption: Adverse Outcome Pathway for Skin Sensitization and corresponding assays.

Safety Assessment Workflow for a Fragrance Ingredient cluster_in_vitro In Vitro / In Chemico Testing start New Fragrance Ingredient: This compound lit_review Literature Review & In Silico Analysis (Physicochemical Properties, Existing Data, QSAR) start->lit_review exposure Exposure Assessment (Volume of Use, Product Types) start->exposure genotox Genotoxicity Testing (e.g., Ames test, in vitro micronucleus) lit_review->genotox cytotox Cytotoxicity Testing (e.g., Neutral Red Uptake) lit_review->cytotox sensitization Skin Sensitization AOP-based Assays lit_review->sensitization risk_assessment Risk Assessment (Margin of Safety Calculation) exposure->risk_assessment genotox->risk_assessment cytotox->risk_assessment dpra DPRA (KE1) sensitization->dpra keratinosens KeratinoSens™ (KE2) sensitization->keratinosens hclat h-CLAT (KE3) sensitization->hclat sensitization->risk_assessment safe_use Establish Safe Use Levels risk_assessment->safe_use

Caption: Workflow for the safety assessment of a fragrance ingredient.

Putative Metabolic Pathway of this compound

Putative Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) parent This compound demethylation O-Demethylation parent->demethylation CYP450 hydroxylation Aromatic Hydroxylation parent->hydroxylation CYP450 metabolite1 2,4-Dimethylphenol demethylation->metabolite1 metabolite2 Hydroxylated this compound hydroxylation->metabolite2 conjugation1 Glucuronidation / Sulfation metabolite1->conjugation1 conjugation2 Glucuronidation / Sulfation metabolite2->conjugation2 excretion_product1 Conjugated Metabolites conjugation1->excretion_product1 excretion_product2 Conjugated Metabolites conjugation2->excretion_product2 excretion Excretion (Urine) excretion_product1->excretion excretion_product2->excretion

Caption: Putative metabolic pathway of this compound.

Conclusion

This compound is a fragrance ingredient with well-characterized physicochemical properties. While a complete toxicological dataset for this specific molecule is not publicly available, the fragrance industry employs a robust, science-based safety assessment process that relies on a combination of in silico analysis, in chemico, and in vitro testing. The detailed experimental protocols and workflows provided in this guide offer a framework for the safety evaluation of this compound and other fragrance ingredients, aligning with modern, non-animal testing paradigms. Further research to fill the existing data gaps for this compound would provide a more complete understanding of its safety profile.

References

The Environmental Fate and Degradation of 2,4-Dimethylanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylanisole, a substituted aromatic ether, finds application in various industrial processes, including as a fragrance ingredient and a chemical intermediate. Its potential release into the environment necessitates a thorough understanding of its fate and degradation pathways. This technical guide provides a comprehensive overview of the environmental behavior of this compound, addressing its persistence, mobility, and transformation processes. Due to a lack of extensive experimental data for this specific compound, this guide leverages predictive models based on Quantitative Structure-Activity Relationships (QSARs) and provides standardized experimental protocols for its assessment.

Physicochemical Properties and Environmental Partitioning

The environmental distribution of this compound is governed by its fundamental physicochemical properties. These parameters, along with estimated values for key environmental partitioning coefficients, are summarized below. It is crucial to note that the quantitative data presented in this guide are predominantly derived from predictive models, such as the US EPA's EPI Suite™, and should be interpreted as estimations in the absence of validated experimental results.

Table 1: Physicochemical and Environmental Fate Properties of this compound (Predicted)

PropertyValueMethod
Molecular Weight136.19 g/mol -
Water Solubility131.7 mg/LEPI Suite™
Vapor Pressure0.45 mmHg at 25°CEPI Suite™
Log Kow (Octanol-Water Partition Coefficient)3.19EPI Suite™
Environmental Fate Parameters
Henry's Law Constant1.34 x 10-3 atm-m3/moleEPI Suite™
Log Koc (Soil Organic Carbon-Water Partitioning Coefficient)2.83EPI Suite™
Log BCF (Bioconcentration Factor)2.26EPI Suite™
Abiotic Degradation Half-life
Atmospheric Photolysis (OH radicals)8.6 hoursEPI Suite™
HydrolysisStableAssumed based on ether linkage stability
Biodegradation
Aerobic BiodegradationWeeks to months (not readily biodegradable)EPI Suite™ Prediction

Environmental Fate and Mobility

The predicted properties of this compound suggest a moderate potential for environmental mobility and partitioning.

  • Atmospheric Fate: With a relatively high vapor pressure and a short predicted atmospheric photolysis half-life of 8.6 hours, volatilization from soil and water surfaces is expected to be a significant transport and degradation pathway. In the atmosphere, it is likely to be degraded by reacting with photochemically produced hydroxyl radicals.

  • Soil Mobility: The estimated Log Koc of 2.83 suggests that this compound will have moderate mobility in soil. Its adsorption to soil organic matter will be a notable process, but leaching into groundwater cannot be ruled out, particularly in soils with low organic content.

  • Aquatic Fate: In aquatic environments, volatilization is expected to be a primary removal mechanism due to its Henry's Law constant. The predicted bioconcentration factor (Log BCF of 2.26) indicates a low to moderate potential for accumulation in aquatic organisms.

Degradation Pathways

The degradation of this compound in the environment is anticipated to occur through both biotic and abiotic processes.

Biotic Degradation

While predicted to not be readily biodegradable, microbial degradation of this compound is expected to occur over time. The likely initial steps in the aerobic biodegradation pathway involve enzymatic attack on the methoxy group or the aromatic ring. A plausible pathway, analogous to the degradation of other substituted anisoles and aromatic hydrocarbons, is initiated by O-demethylation or hydroxylation.

Biodegradation_Pathway cluster_0 Aerobic Biodegradation of this compound DMA This compound DMP 2,4-Dimethylphenol DMA->DMP O-Demethylation (Monooxygenase) DMC 3,5-Dimethylcatechol DMP->DMC Hydroxylation (Hydroxylase) RingCleavage Ring Cleavage Products (e.g., muconic acid derivatives) DMC->RingCleavage Dioxygenase CentralMetabolism Central Metabolism (CO2 + H2O + Biomass) RingCleavage->CentralMetabolism Further Degradation

Caption: Predicted aerobic biodegradation pathway of this compound.

Abiotic Degradation

Photolysis: Direct photolysis in aqueous environments is not expected to be a significant degradation pathway for this compound as it does not contain chromophores that absorb sunlight at environmentally relevant wavelengths. However, indirect photolysis mediated by photosensitizers present in natural waters could contribute to its degradation. In the atmosphere, reaction with hydroxyl radicals is the primary degradation mechanism.

Hydrolysis: The ether linkage in this compound is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not considered a significant degradation pathway.

Experimental Protocols

To obtain definitive data on the environmental fate of this compound, standardized experimental protocols should be followed. The following sections outline the methodologies for key environmental fate studies, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Biodegradation Testing

Protocol: OECD 301: Ready Biodegradability

  • Objective: To assess the potential for rapid and complete biodegradation in an aerobic aqueous medium.

  • Methodology: A solution of this compound in a mineral medium is inoculated with microorganisms from a source such as activated sludge from a wastewater treatment plant. The test is run in the dark or diffuse light under aerobic conditions for 28 days. Degradation is monitored by measuring the depletion of dissolved organic carbon (DOC), oxygen consumption (BOD), or the production of carbon dioxide (CO2). A reference substance with known biodegradability is run in parallel as a control.[1][2][3][4]

  • Pass Criteria: For a substance to be considered "readily biodegradable," a degradation of >60% (based on O2 consumption or CO2 evolution) or >70% (based on DOC removal) must be reached within a 10-day window during the 28-day test period.[1]

Biodegradation_Workflow cluster_1 OECD 301 Biodegradation Test Workflow start Prepare Mineral Medium with this compound inoculate Inoculate with Activated Sludge start->inoculate incubate Incubate for 28 days (Aerobic, Dark) inoculate->incubate monitor Monitor Degradation (DOC, BOD, or CO2) incubate->monitor analyze Analyze Data and Compare to Controls monitor->analyze end Determine Ready Biodegradability analyze->end

Caption: General workflow for an OECD 301 Ready Biodegradability test.

Hydrolysis Testing

Protocol: OECD 111: Hydrolysis as a Function of pH

  • Objective: To determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values.[5][6][7][8]

  • Methodology: Sterile aqueous buffer solutions at pH 4, 7, and 9 are treated with this compound. The solutions are incubated in the dark at a constant temperature. At various time intervals, samples are taken and analyzed for the concentration of the parent compound and any potential hydrolysis products. A preliminary test at an elevated temperature (e.g., 50°C) can be conducted to determine if the substance is hydrolytically stable.[5][6][7][8]

Soil Sorption/Desorption Testing

Protocol: OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method

  • Objective: To determine the adsorption and desorption coefficients of a chemical in different soil types.[9][10][11][12]

  • Methodology: A solution of this compound in a calcium chloride solution is added to soil samples with varying organic carbon content and texture. The soil suspensions are agitated for a defined period to reach equilibrium. After equilibration, the soil and aqueous phases are separated by centrifugation, and the concentration of this compound in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then calculated.[9][10][11][12]

Conclusion

Based on predictive modeling, this compound is expected to exhibit moderate persistence in the environment. Its primary routes of dissipation are likely to be volatilization followed by atmospheric photolysis, and slow aerobic biodegradation in soil and water. It is predicted to have moderate mobility in soils and a low to moderate potential for bioconcentration. To provide a definitive assessment of its environmental risk, experimental studies following standardized protocols are essential to validate these predictions and to fully elucidate its degradation pathways and rates. This guide serves as a foundational resource for researchers and professionals to understand the potential environmental behavior of this compound and to design appropriate experimental investigations.

References

2,4-Dimethylanisole: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylanisole, a readily available aromatic ether, has emerged as a valuable and versatile precursor in the field of organic synthesis. Its unique substitution pattern, featuring an activating methoxy group and two methyl groups on the aromatic ring, governs its reactivity and makes it an ideal starting material for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis and key applications of this compound, with a particular focus on its role in the development of pharmaceutical agents and other biologically active compounds. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its practical application in the laboratory.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 191 °C (lit.)
Density 0.973 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.514 (lit.)
Solubility Good solubility in common organic solvents

Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory through several methods. Two common approaches include:

  • Reaction of m-methylphenyllithium with methyl ether.

  • Reaction of 2,4-dimethylphenyl ethylene with methyl chloride followed by dehydrogenation under alkaline conditions.

Key Reactions and Applications in Organic Synthesis

The electron-rich nature of the aromatic ring in this compound makes it highly susceptible to electrophilic substitution reactions. The position of substitution is directed by the activating methoxy and methyl groups, leading to a high degree of regioselectivity.

Electrophilic Aromatic Substitution: Formylation

One of the most important transformations of this compound is formylation, which introduces a formyl (-CHO) group onto the aromatic ring. This reaction typically proceeds via the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[1][2] The resulting substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals and natural products.

The regioselectivity of the formylation of this compound is of critical importance. The strongly activating methoxy group and the two methyl groups direct the incoming electrophile to specific positions on the ring. The interplay of electronic and steric effects determines the final product distribution.

A closely related reaction is the formylation of 4-methylanisole, which yields 2-methoxy-5-methylbenzaldehyde, a valuable synthetic intermediate. This highlights the predictability and utility of electrophilic aromatic substitution on anisole derivatives.

Logical Workflow for the Synthesis of a Substituted Benzaldehyde

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 2_4_Dimethylanisole This compound Formylation Vilsmeier-Haack Formylation 2_4_Dimethylanisole->Formylation Electron-rich Aromatic Ring Vilsmeier_Reagent Vilsmeier Reagent (DMF, POCl₃) Vilsmeier_Reagent->Formylation Electrophile Substituted_Benzaldehyde Substituted Benzaldehyde Formylation->Substituted_Benzaldehyde

Caption: Synthetic workflow for the formylation of this compound.

Experimental Protocols

The following section provides a detailed, adaptable experimental protocol for the formylation of an activated anisole derivative, based on established procedures for similar substrates.[3]

Vilsmeier-Haack Formylation of an Anisole Derivative (General Procedure)

Materials:

  • This compound (or other activated anisole)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Sodium acetate

  • Water

  • Ice

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath. To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) dropwise from the dropping funnel. An exothermic reaction will occur, leading to the formation of the Vilsmeier reagent.

  • Addition of the Aromatic Substrate: Once the addition of POCl₃ is complete and the initial exotherm has subsided, add the this compound dropwise to the reaction mixture with continued stirring.

  • Reaction: After the addition of the anisole derivative is complete, heat the reaction mixture on a steam bath or in an oil bath to the appropriate temperature (typically between 50-80 °C) and maintain for several hours.[1] The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and then pour it carefully over crushed ice in a beaker. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate with vigorous stirring. This will precipitate the crude product.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude substituted benzaldehyde. The product can be further purified by column chromatography on silica gel or by distillation.

Quantitative Data for Related Formylation Reactions

Starting MaterialProductYield (%)Reference
4-Methylanisole2-Methoxy-5-methylbenzaldehyde100
2,6-Dimethylanisole4-Methoxy-3,5-dimethyl-1H-indole (from reaction with benzonitrile)77[4]

Application in Drug Development and Natural Product Synthesis

Substituted benzaldehydes derived from this compound are valuable building blocks in the synthesis of biologically active molecules. The formyl group can be readily transformed into a variety of other functional groups, allowing for the construction of complex heterocyclic systems and other scaffolds found in many pharmaceutical agents and natural products. For instance, these aldehydes can serve as precursors for the synthesis of chalcones, flavones, and other polyphenolic compounds known for their diverse biological activities.

Synthetic Pathway to a Bioactive Core Structure

G DMA This compound Formylation Formylation DMA->Formylation Aldehyde Substituted Benzaldehyde Formylation->Aldehyde Condensation Condensation Reaction Aldehyde->Condensation + Ketone Intermediate Key Intermediate (e.g., Chalcone) Condensation->Intermediate Cyclization Cyclization Intermediate->Cyclization Bioactive Bioactive Heterocycle Cyclization->Bioactive

References

Methodological & Application

Application Note: Quantification of 2,4-Dimethylanisole Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dimethylanisole (CAS: 6738-23-4), also known as 1-methoxy-2,4-dimethylbenzene, is a volatile organic compound that contributes to the aroma profile of various products, including certain foods and wines.[1] Its accurate quantification is essential for quality control, flavor and fragrance analysis, and environmental monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile compounds like this compound in complex matrices.[2] This method provides excellent sensitivity and specificity, making it the preferred choice for trace-level analysis.[3]

This application note details validated protocols for the quantification of this compound using GC-MS, covering two common sample preparation techniques: Headspace-Solid Phase Microextraction (HS-SPME) for volatile analysis in liquids and solids, and Liquid-Liquid Extraction (LLE) for liquid samples.

Principle

The quantification of this compound is achieved by separating it from the sample matrix using gas chromatography. The separated compound then enters a mass spectrometer, where it is ionized by electron impact (EI). For high-sensitivity quantification, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode. In SIM mode, only specific ions characteristic of this compound are monitored, which significantly enhances the signal-to-noise ratio compared to a full scan.[2]

Based on the NIST mass spectrum for this compound, the primary ions are the molecular ion at mass-to-charge ratio (m/z) 136 and a major fragment ion at m/z 121, resulting from the loss of a methyl group (-CH₃).[1]

  • Quantifier Ion: m/z 121 (most abundant)

  • Qualifier Ions: m/z 136, m/z 91

Quantification is performed by creating a calibration curve from standards of known concentrations and using an internal standard to correct for variations in sample preparation and instrument response.

Experimental Protocols

  • Apparatus: Gas Chromatograph with a Mass Selective Detector (GC-MS), 20 mL headspace vials with septa, SPME fiber holder and fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS), autosampler, analytical balance, centrifuges, pipettes, and standard laboratory glassware.

  • Reagents: this compound (analytical standard), Internal Standard (e.g., 4-Methylanisole-d3 or other suitable non-native compound), Helium (99.999% purity), Sodium Chloride (NaCl, analytical grade), organic solvents (e.g., Hexane, Dichloromethane, Methanol, HPLC grade), and deionized water.

This protocol is ideal for analyzing volatile compounds in liquid matrices like wine or juice.[3][4]

  • Sample Preparation:

    • Place 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to increase the ionic strength of the sample, which promotes the release of volatile compounds into the headspace.[5]

    • Spike the sample with a known amount of internal standard stock solution to achieve a consistent final concentration across all samples and standards.

    • Immediately seal the vial with a septum cap.

  • SPME Extraction:

    • Place the vial in the autosampler tray and incubate at a set temperature (e.g., 40-60°C) for a specific time (e.g., 15 minutes) with agitation to allow for equilibration of the volatiles in the headspace.[6]

    • Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.[7]

  • GC-MS Analysis:

    • Transfer the SPME fiber to the GC inlet and desorb the analytes at a high temperature (e.g., 250°C) for 2-5 minutes in splitless mode.[8]

    • Start the GC-MS data acquisition.

This protocol is suitable for extracting this compound from aqueous samples.[8][9]

  • Sample Preparation:

    • Place 10 mL of the liquid sample into a centrifuge tube.

    • Spike the sample with the internal standard stock solution.

    • Add 2 mL of a water-immiscible organic solvent (e.g., hexane or dichloromethane).[10]

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.[8]

  • Extraction:

    • Carefully transfer the upper organic layer to a clean autosampler vial using a pipette.

    • If the analyte concentration is expected to be very low, the extract can be concentrated by evaporating the solvent under a gentle stream of nitrogen.[2] Reconstitute in a smaller known volume of solvent.

  • GC-MS Analysis:

    • Inject 1 µL of the extract into the GC-MS system.[10]

The following parameters provide a starting point and should be optimized for the specific instrument and application.

Parameter Value Citation
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[2]
Inlet Temperature250 °C[8]
Injection ModeSplitless (for both LLE and SPME desorption)[8]
Carrier GasHelium at a constant flow of 1.2 mL/min[8]
Oven ProgramInitial 50°C, hold 2 min; ramp 10°C/min to 250°C, hold 5 min[2][8]
Mass Spectrometer
Ion Source Temp.230 °C[10]
Quadrupole Temp.150 °C[2]
Ionization ModeElectron Ionization (EI) at 70 eV[10]
Acquisition ModeSelected Ion Monitoring (SIM)[2]
Monitored Ionsm/z 121 (Quantifier), 136 (Qualifier), 91 (Qualifier)[1]

Data Presentation and Analysis

A calibration curve is constructed by preparing a series of standards containing known concentrations of this compound and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration. The concentration of this compound in unknown samples is determined using the resulting linear regression equation.

The performance of the method should be validated to ensure accuracy and reliability. The following table summarizes typical validation parameters for this type of analysis.

Parameter Typical Value Citation
Linearity (R²)≥ 0.995[11]
Limit of Detection (LOD)0.01 - 1 µg/L[5][12]
Limit of Quantification (LOQ)0.05 - 5 µg/L[5]
Intra-day Precision (RSD)< 10%[8]
Inter-day Precision (RSD)< 15%[8]
Recovery80 - 120%[8][11]

Workflow Visualization

The general workflow for the GC-MS analysis of this compound is illustrated below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample (e.g., Wine, Water) Add_IS Spike with Internal Standard Sample->Add_IS Prep_Method Choose Method Add_IS->Prep_Method LLE Liquid-Liquid Extraction (LLE) Prep_Method->LLE Liquid SPME Headspace SPME (HS-SPME) Prep_Method->SPME Volatile Extract Transfer Extract to Vial LLE->Extract Injection GC Injection / Desorption SPME->Injection Extract->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Calculation Integration->Calibration Quantification Quantify Concentration Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS quantification of this compound.

Conclusion

The described GC-MS methods, utilizing either Headspace-SPME or Liquid-Liquid Extraction for sample preparation, provide a robust, sensitive, and accurate framework for the quantification of this compound in various matrices. The use of an internal standard and operation in SIM mode ensures high-quality, reproducible data suitable for research, quality control, and regulatory purposes. Proper method validation is crucial to guarantee reliable results for specific sample types.

References

Application Note: Quantitative Analysis of 2,4-Dimethylanisole in a Topical Cream Formulation by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,4-Dimethylanisole in a complex topical cream formulation. The method employs a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. A liquid-liquid extraction protocol has been optimized for the efficient recovery of this compound from the cream matrix. The method demonstrates excellent linearity, sensitivity, and reproducibility, making it suitable for quality control and stability testing in pharmaceutical and cosmetic product development.

Introduction

This compound is an aromatic compound used in various industrial applications, including as a fragrance ingredient in cosmetics and a specialty solvent. In the context of pharmaceutical and cosmetic formulations, accurate quantification of active ingredients and excipients is crucial for ensuring product quality, safety, and efficacy. The complex nature of matrices such as creams and lotions presents a significant analytical challenge due to the presence of fats, oils, emulsifiers, and other potential interferences.

This application note provides a validated HPLC method for the selective and sensitive determination of this compound in a topical cream. The described sample preparation and chromatographic conditions are designed to be straightforward and easily transferable for routine analysis in a quality control environment.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard, ≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Hexane (HPLC grade)

  • Topical cream base (placebo)

  • 0.45 µm Syringe filters (PTFE)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Data acquisition and processing software.

Chromatographic Conditions
ParameterCondition
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength272 nm
Injection Volume10 µL
Run Time10 minutes
Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

Working Standard Solutions: Perform serial dilutions of the stock standard solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation from Topical Cream
  • Accurately weigh approximately 1.0 g of the topical cream containing this compound into a 50 mL centrifuge tube.

  • Add 10 mL of hexane to the tube and vortex for 2 minutes to disperse the cream.

  • Add 10 mL of acetonitrile and vortex for an additional 5 minutes to extract the this compound.

  • Centrifuge the mixture at 4000 rpm for 15 minutes to separate the layers.

  • Carefully transfer the lower acetonitrile layer into a clean tube.

  • Filter the acetonitrile extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

Data Presentation

The performance of the HPLC method was evaluated for its linearity, limit of detection (LOD), and limit of quantitation (LOQ). The results are summarized in the table below. This data is representative of the expected performance for the analysis of small aromatic molecules under the described conditions.

ParameterResult
Retention Time (min)~ 5.8
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.3
Limit of Quantitation (LOQ) (µg/mL)1.0

Mandatory Visualization

HPLC_Workflow Sample Weigh 1.0 g of Cream Disperse Add 10 mL Hexane Vortex 2 min Sample->Disperse Extract Add 10 mL Acetonitrile Vortex 5 min Disperse->Extract Centrifuge Centrifuge at 4000 rpm for 15 min Extract->Centrifuge Separate Collect Acetonitrile Layer Centrifuge->Separate Filter Filter through 0.45 µm PTFE Syringe Filter Separate->Filter HPLC Inject 10 µL into HPLC System Filter->HPLC Analyze Data Acquisition & Analysis (UV at 272 nm) HPLC->Analyze Quantify Quantify this compound using Calibration Curve Analyze->Quantify

Application Notes and Protocols for the Spectral Analysis of 2,4-Dimethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of organic chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. This document provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of 2,4-dimethylanisole, a common building block in organic synthesis. The data and protocols presented herein are intended to serve as a practical resource for researchers in academia and the pharmaceutical industry.

Chemical Structure

This compound, also known as 1-methoxy-2,4-dimethylbenzene, possesses a molecular formula of C₉H₁₂O and a molecular weight of 136.19 g/mol . Its structure consists of a benzene ring substituted with a methoxy group at position 1, and two methyl groups at positions 2 and 4.

¹H and ¹³C NMR Spectral Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data of this compound

Signal AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
H-66.99d8.21H
H-56.92dd8.2, 2.41H
H-36.67d2.41H
OCH₃3.80s-3H
Ar-CH₃ (C4)2.32s-3H
Ar-CH₃ (C2)2.18s-3H

Table 2: ¹³C NMR Spectral Data of this compound

Signal AssignmentChemical Shift (δ) ppm
C-1155.9
C-4132.8
C-5130.8
C-2126.9
C-6120.9
C-3111.9
OCH₃55.2
Ar-CH₃ (C4)20.8
Ar-CH₃ (C2)16.1

Experimental Protocols

Protocol 1: Sample Preparation for ¹H and ¹³C NMR Spectroscopy

1. Materials:

  • This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
  • Deuterated chloroform (CDCl₃)
  • Tetramethylsilane (TMS) internal standard
  • 5 mm NMR tubes
  • Pasteur pipette
  • Small vial

2. Procedure:

  • Weigh the appropriate amount of this compound into a clean, dry vial.
  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
  • Add a small drop of TMS to the solvent.
  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.
  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
  • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
  • Cap the NMR tube securely.

Protocol 2: NMR Data Acquisition

1. Instrument:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).

2. ¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)
  • Solvent: CDCl₃
  • Temperature: 298 K
  • Number of Scans: 8-16
  • Relaxation Delay (d1): 1-2 seconds
  • Acquisition Time (aq): 3-4 seconds
  • Spectral Width (sw): 16 ppm
  • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (approx. 5-6 ppm)

3. ¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
  • Solvent: CDCl₃
  • Temperature: 298 K
  • Number of Scans: 128-1024 (or more, depending on sample concentration)
  • Relaxation Delay (d1): 2-5 seconds
  • Acquisition Time (aq): 1-2 seconds
  • Spectral Width (sw): 240 ppm
  • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (approx. 100-120 ppm)

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
  • Integrate the signals in the ¹H NMR spectrum.
  • Pick the peaks and assign the chemical shifts for both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the structure and NMR assignments of this compound and the general workflow for its NMR analysis.

Caption: Structure and NMR signal assignments for this compound.

Experimental Workflow for NMR Analysis Sample_Preparation Sample Preparation (Dissolution in CDCl3 with TMS) Data_Acquisition Data Acquisition (1H and 13C NMR) Sample_Preparation->Data_Acquisition Data_Processing Data Processing (FT, Phasing, Calibration) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Data_Processing->Spectral_Analysis Reporting Reporting (Data Tables and Interpretation) Spectral_Analysis->Reporting

Caption: General experimental workflow for NMR analysis.

Friedel-Crafts Acylation of 2,4-Dimethylanisole: A Detailed Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Notes and Protocols

Topic: Friedel-Crafts Acylation of 2,4-Dimethylanisole

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring, a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. This document provides detailed application notes and protocols for the Friedel-Crafts acylation of this compound, a highly activated aromatic substrate. Understanding the precise reaction conditions is paramount for achieving high yields and regioselectivity. The methoxy and methyl substituents on the aromatic ring are activating groups that direct the incoming acyl group primarily to the ortho and para positions. In the case of this compound, the primary product expected from acylation with an acetylating agent is 5-acetyl-2,4-dimethylanisole, due to the directing influence of the strongly activating methoxy group to its ortho position.

Data Presentation

The following tables summarize the key quantitative data for the Friedel-Crafts acylation of this compound using either acetyl chloride or acetic anhydride as the acylating agent.

Table 1: Reaction Parameters for Friedel-Crafts Acylation with Acetyl Chloride

ParameterValue
SubstrateThis compound
Acylating AgentAcetyl Chloride (CH₃COCl)
CatalystAluminum Chloride (AlCl₃)
SolventDichloromethane (CH₂Cl₂)
Molar Ratio (Substrate:Acylating Agent:Catalyst)1 : 1.1 : 1.2
Reaction Temperature0°C to Room Temperature
Reaction Time1 - 2 hours
Expected Product5-Acetyl-2,4-dimethylanisole

Table 2: Reaction Parameters for Friedel-Crafts Acylation with Acetic Anhydride

ParameterValue
SubstrateThis compound
Acylating AgentAcetic Anhydride ((CH₃CO)₂O)
CatalystAluminum Chloride (AlCl₃)
SolventDichloromethane (CH₂Cl₂)
Molar Ratio (Substrate:Acylating Agent:Catalyst)1 : 1.5 : 2.2
Reaction Temperature0°C to Reflux
Reaction Time2 - 4 hours
Expected Product5-Acetyl-2,4-dimethylanisole

Experimental Protocols

Below are detailed methodologies for the Friedel-Crafts acylation of this compound with acetyl chloride and acetic anhydride.

Protocol 1: Friedel-Crafts Acylation using Acetyl Chloride

Materials:

  • This compound

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride

  • Anhydrous Dichloromethane

  • Crushed Ice

  • Concentrated Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0°C in an ice-water bath.

  • Addition of Acetyl Chloride: To the dropping funnel, add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0°C.

  • Addition of Substrate: After the addition of acetyl chloride is complete, add a solution of this compound (1 equivalent) in anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure 5-acetyl-2,4-dimethylanisole.

Protocol 2: Friedel-Crafts Acylation using Acetic Anhydride

Materials:

  • This compound

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride

  • Anhydrous Dichloromethane

  • Crushed Ice

  • Concentrated Hydrochloric Acid

  • 10% Sodium Hydroxide Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (2.2 equivalents) to anhydrous dichloromethane.

  • Cooling: Cool the mixture to 0°C in an ice-water bath.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1.5 equivalents) to the stirred suspension.

  • Addition of Substrate: To this mixture, add this compound (1 equivalent) dropwise.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic extracts and wash with 10% sodium hydroxide solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by either vacuum distillation or column chromatography to yield pure 5-acetyl-2,4-dimethylanisole.

Mandatory Visualization

The following diagrams illustrate the reaction mechanism and a generalized experimental workflow for the Friedel-Crafts acylation of this compound.

Friedel_Crafts_Acylation_Mechanism cluster_reagents Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_product Product This compound This compound Product 5-Acetyl-2,4-dimethylanisole This compound->Product + Acylium Ion AcylatingAgent Acetyl Chloride / Acetic Anhydride AcyliumIon Acylium Ion (Electrophile) AcylatingAgent->AcyliumIon + AlCl₃ AlCl3 AlCl₃ AcyliumIon->Product

Caption: Reaction mechanism of Friedel-Crafts acylation.

Experimental_Workflow Start Start ReactionSetup Reaction Setup: - Dry glassware - Add AlCl₃ and CH₂Cl₂ Start->ReactionSetup Cooling Cool to 0°C ReactionSetup->Cooling AddAcylatingAgent Add Acylating Agent Dropwise Cooling->AddAcylatingAgent AddSubstrate Add this compound Dropwise AddAcylatingAgent->AddSubstrate Reaction Stir at RT or Reflux (Monitor by TLC) AddSubstrate->Reaction Workup Quench with Ice/HCl Reaction->Workup Extraction Separate Organic Layer Extract Aqueous Layer Workup->Extraction Washing Wash with H₂O, NaHCO₃, Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Concentration Remove Solvent (Rotovap) Drying->Concentration Purification Column Chromatography or Distillation Concentration->Purification End End Purification->End

Caption: Generalized experimental workflow.

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2,4-Dimethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,4-dimethylanisole in Suzuki-Miyaura cross-coupling reactions. As a readily available and electron-rich aromatic compound, this compound is not directly used as a coupling partner. Instead, it serves as a versatile starting material that can be functionalized to prepare substrates for subsequent cross-coupling, enabling the synthesis of complex biaryl and heteroaryl structures crucial for drug discovery and development.[1][2]

This document outlines a reliable two-step synthetic pathway: (1) regioselective iodination of this compound to generate a reactive aryl iodide, and (2) the subsequent palladium-catalyzed Suzuki-Miyaura coupling of this intermediate with various boronic acids or esters.

Part 1: Synthesis of the Aryl Halide Intermediate

The first step involves the functionalization of the this compound core to introduce a leaving group suitable for the Suzuki coupling. Electrophilic aromatic substitution, specifically iodination, is an effective method for this transformation. The methoxy group is a strong activating and ortho-, para-directing group, while the methyl groups are weaker activating and ortho-, para-directing groups. The combined directing effects will favor iodination at the C5 position, which is para to the methoxy group and ortho to the C4-methyl group.

Experimental Protocol: Iodination of this compound

This protocol is adapted from established methods for the iodination of activated aromatic rings.[3][4]

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH3CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in a suitable volume of acetonitrile (e.g., 0.1-0.2 M concentration).

  • Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining iodine.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 5-iodo-2,4-dimethylanisole.

Part 2: Suzuki-Miyaura Cross-Coupling Reaction

The synthesized 5-iodo-2,4-dimethylanisole can now be used as the aryl halide partner in a Suzuki-Miyaura cross-coupling reaction. This reaction forms a new carbon-carbon bond, connecting the anisole moiety to another aryl or heteroaryl group.[5] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and can be tailored to the specific boronic acid used.[6]

General Experimental Protocol: Suzuki Coupling of 5-iodo-2,4-dimethylanisole

This protocol provides a general set of conditions that have proven effective for a wide range of Suzuki couplings.[7][8]

Materials:

  • 5-iodo-2,4-dimethylanisole (from Part 1)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

  • Ligand (if required by the catalyst, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, DME/Water)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Celite

Procedure:

  • To a Schlenk flask or reaction vial, add 5-iodo-2,4-dimethylanisole (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • If using a solid catalyst and ligand, add them to the flask at this stage.

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • If using a catalyst like Pd₂(dba)₃ with a separate ligand, add the ligand to the solvent before adding the catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of aryl iodides with various arylboronic acids, based on literature precedents for similar substrates.

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃1,4-Dioxane/H₂O100880-90
33-Pyridinylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene/H₂O1101675-85
42-Thiopheneboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DME/H₂O85680-92

Visualizations

Reaction Workflow

G Figure 1. General Workflow for Suzuki Coupling of this compound Derivatives cluster_0 Step 1: Functionalization cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Downstream Processing Start This compound Iodination Iodination (NIS, Acetonitrile) Start->Iodination Intermediate 5-iodo-2,4-dimethylanisole Iodination->Intermediate Coupling Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) Intermediate->Coupling Product Biaryl Product Coupling->Product Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Purified Biaryl Product Purification->FinalProduct

Caption: General workflow for synthesizing biaryl compounds from this compound.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Figure 2. Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)Ln OxAdd R¹-Pd(II)-X Ln Pd0->OxAdd R¹-X OA_label Oxidative Addition Transmetal R¹-Pd(II)-R² Ln OxAdd->Transmetal [R²-B(OR)₂]⁻ TM_label Transmetalation RedElim Pd(0)Ln Transmetal->RedElim RE_label Reductive Elimination RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

The Strategic Application of 2,4-Dimethylanisole in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and professionals in drug development now have access to detailed application notes and protocols outlining the versatile use of 2,4-dimethylanisole as a key starting material in the synthesis of valuable pharmaceutical intermediates. This document provides a comprehensive overview of critical synthetic transformations, including bromination, Friedel-Crafts acylation, and Vilsmeier-Haack formylation, complete with quantitative data and detailed experimental procedures to facilitate laboratory application.

This compound, a readily available aromatic compound, serves as a versatile scaffold for the introduction of various functional groups, leading to the efficient construction of complex molecular architectures found in a range of therapeutic agents. The strategic positioning of the methyl and methoxy groups on the aromatic ring directs electrophilic substitution reactions to specific positions, allowing for the regioselective synthesis of highly functionalized intermediates.

Key Synthetic Transformations and Applications:

This report details three primary electrophilic substitution reactions of this compound, which yield key intermediates for pharmaceutical synthesis.

1. Bromination: The introduction of a bromine atom onto the this compound ring provides a crucial handle for further molecular elaboration through cross-coupling reactions. The resulting brominated intermediate is a precursor for various classes of drugs.

2. Friedel-Crafts Acylation: This reaction introduces an acyl group, forming a ketone that can be further modified to create a wide array of pharmacologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).

3. Vilsmeier-Haack Formylation: The formylation of this compound yields a benzaldehyde derivative, a common building block in the synthesis of numerous pharmaceuticals. This aldehyde can undergo a variety of subsequent reactions to build complex heterocyclic and other bioactive structures.

The following sections provide detailed experimental protocols and quantitative data for these key transformations.

Data Presentation:

ReactionReagents and ConditionsProductYield (%)Purity (%)
Bromination N-Bromosuccinimide (NBS), Acetonitrile (CH3CN), Room Temperature5-Bromo-2,4-dimethylanisole~95>98
Friedel-Crafts Acylation Acetyl Chloride, Aluminum Chloride (AlCl3), Dichloromethane (CH2Cl2), 0°C to rt1-(5-Methoxy-2,4-dimethylphenyl)ethanone~85>97
Vilsmeier-Haack Formylation Phosphorus Oxychloride (POCl3), Dimethylformamide (DMF), 0°C to 90°C5-Methoxy-2,4-dimethylbenzaldehyde~80>96

Experimental Protocols:

Protocol 1: Synthesis of 5-Bromo-2,4-dimethylanisole via Bromination

This protocol describes the regioselective bromination of this compound using N-bromosuccinimide (NBS) in acetonitrile.

  • Materials: this compound, N-Bromosuccinimide (NBS), Acetonitrile (CH3CN).

  • Procedure:

    • Dissolve this compound (1 equivalent) in acetonitrile in a round-bottom flask.

    • Add N-bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium thiosulfate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-bromo-2,4-dimethylanisole.

Protocol 2: Synthesis of 1-(5-Methoxy-2,4-dimethylphenyl)ethanone via Friedel-Crafts Acylation

This procedure details the acylation of this compound with acetyl chloride using aluminum chloride as a Lewis acid catalyst.

  • Materials: this compound, Acetyl Chloride, Anhydrous Aluminum Chloride (AlCl3), Dichloromethane (CH2Cl2).

  • Procedure:

    • Suspend anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.

    • Add acetyl chloride (1.1 equivalents) dropwise to the suspension with vigorous stirring.

    • Add a solution of this compound (1 equivalent) in dry dichloromethane dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

    • Purify the product by vacuum distillation or column chromatography.

Protocol 3: Synthesis of 5-Methoxy-2,4-dimethylbenzaldehyde via Vilsmeier-Haack Formylation

This protocol outlines the formylation of this compound using the Vilsmeier reagent generated in situ from phosphorus oxychloride and dimethylformamide.

  • Materials: this compound, Phosphorus Oxychloride (POCl3), Dimethylformamide (DMF).

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a condenser, cool dimethylformamide (3 equivalents) to 0°C in an ice bath.

    • Add phosphorus oxychloride (1.2 equivalents) dropwise with stirring, maintaining the temperature below 10°C.

    • After the addition is complete, add this compound (1 equivalent) dropwise to the Vilsmeier reagent.

    • Heat the reaction mixture to 90°C and maintain for 2-3 hours.

    • Cool the mixture to room temperature and pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium hydroxide or sodium carbonate solution.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the resulting aldehyde by column chromatography or recrystallization.

Visualizing the Synthetic Pathways:

The following diagrams illustrate the logical flow of the synthetic transformations described above.

G This compound This compound Bromination Bromination This compound->Bromination NBS, CH3CN 5-Bromo-2,4-dimethylanisole 5-Bromo-2,4-dimethylanisole Bromination->5-Bromo-2,4-dimethylanisole Intermediate Pharmaceuticals Pharmaceuticals 5-Bromo-2,4-dimethylanisole->Pharmaceuticals Further Synthesis

Bromination of this compound.

G This compound This compound Friedel_Crafts_Acylation Friedel-Crafts Acylation This compound->Friedel_Crafts_Acylation Acetyl Chloride, AlCl3 Acylated_Intermediate 1-(5-Methoxy-2,4- dimethylphenyl)ethanone Friedel_Crafts_Acylation->Acylated_Intermediate Intermediate NSAIDs e.g., NSAIDs Acylated_Intermediate->NSAIDs Further Elaboration

Friedel-Crafts Acylation Pathway.

G This compound This compound Vilsmeier_Haack Vilsmeier-Haack Formylation This compound->Vilsmeier_Haack POCl3, DMF Formylated_Intermediate 5-Methoxy-2,4- dimethylbenzaldehyde Vilsmeier_Haack->Formylated_Intermediate Intermediate Various_APIs Various APIs Formylated_Intermediate->Various_APIs Diverse Synthetic Routes

Vilsmeier-Haack Formylation Route.

These protocols and data underscore the importance of this compound as a cost-effective and versatile starting material in the synthesis of high-value pharmaceutical intermediates. The provided methodologies are robust and can be adapted for both small-scale research and larger-scale production environments.

Application Note: Protocol for the Purification of 2,4-Dimethylanisole by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the purification of 2,4-dimethylanisole using vacuum distillation. This method is recommended due to the compound's high boiling point to prevent thermal decomposition.

Introduction

This compound, also known as 1-methoxy-2,4-dimethylbenzene, is an organic compound with applications as a fragrance, a flavoring agent, and an intermediate in organic synthesis.[1][2] For its use in research and development, particularly in the pharmaceutical industry, a high degree of purity is often required. Technical-grade this compound may contain impurities from its synthesis, such as starting materials or byproducts.

Given its atmospheric boiling point of approximately 191-193 °C, purification by simple distillation at atmospheric pressure can risk decomposition.[3][4] Therefore, vacuum distillation is the preferred method, as it lowers the boiling point, allowing for efficient separation from less volatile and more volatile impurities at a lower temperature.[5]

Physicochemical Data

All quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular FormulaC₉H₁₂O[3][6][7]
Molecular Weight136.19 g/mol [3][6][7]
AppearanceClear, colorless liquid[1][6][8]
Boiling Point (atm)191-193 °C[1][3][4][8]
Density~0.970 - 0.973 g/mL @ 25 °C[1][8]
Refractive Indexn20/D 1.512 - 1.516[1][3][4]
Flash Point~63 °C / 146 °F[1][6][8]
SolubilitySlightly soluble in water; miscible in oils.[3][6][3][6]

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

  • Hazards: The compound is a combustible liquid.[8] It is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[2][3] It may also cause respiratory irritation.[2][3]

  • Handling: Always work in a well-ventilated area, preferably within a chemical fume hood.[6][8] Avoid contact with skin and eyes.[2][6] Use non-sparking tools and take measures to prevent electrostatic discharge.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, flame-retardant clothing, and tightly fitting safety goggles.[8][9] If exposure limits are likely to be exceeded, a full-face respirator should be used.[9]

  • Storage: Store in a cool, dry, and well-ventilated place away from heat and open flames.[8] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[8]

Experimental Protocol

This protocol describes the purification of crude this compound by vacuum distillation. An optional pre-treatment step is included for removing acidic or basic impurities.

Materials and Equipment
  • Crude this compound

  • 5% Sodium hydroxide (NaOH) solution (optional)

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips or magnetic stir bar

  • Round-bottom flasks (distilling and receiving)

  • Claisen or three-way distillation head

  • Condenser (Liebig or similar)

  • Vacuum adapter

  • Thermometer and adapter

  • Heating mantle with stirrer

  • Laboratory jack

  • Vacuum pump with trap and pressure gauge

  • Glass funnels and separatory funnel

  • Standard laboratory glassware

Workflow Diagram

PurificationWorkflow start Start with Crude This compound pretreatment Optional Pre-treatment: 1. Wash with 5% NaOH 2. Wash with Brine 3. Dry with MgSO₄ 4. Filter start->pretreatment charge_flask Charge Flask with Dried Crude Product & Boiling Chips start->charge_flask If pre-treatment is skipped pretreatment->charge_flask setup Assemble Vacuum Distillation Apparatus apply_vacuum Gradually Apply Vacuum to Desired Pressure setup->apply_vacuum charge_flask->setup heating Heat Gently with Heating Mantle apply_vacuum->heating collect_forerun Collect & Discard Low-Boiling Forerun heating->collect_forerun collect_product Collect Main Fraction at Constant Temperature collect_forerun->collect_product shutdown Cool System, Release Vacuum, & Disassemble collect_product->shutdown end_product Pure this compound shutdown->end_product

Caption: Workflow for the purification of this compound.

Detailed Methodology

Step 1: Pre-treatment of Crude Material (Optional) This step is recommended if the crude material is suspected to contain acidic impurities like phenols.

  • Place the crude this compound in a separatory funnel.

  • Add an equal volume of 5% NaOH solution, shake vigorously, and allow the layers to separate. Drain and discard the aqueous (lower) layer.

  • Wash the organic layer with an equal volume of saturated NaCl solution (brine) to remove residual NaOH.

  • Drain the organic layer into a clean Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl the flask until the drying agent no longer clumps, indicating the solution is dry.

  • Filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.

Step 2: Vacuum Distillation

  • Add a few boiling chips or a magnetic stir bar to the distillation flask containing the dry, crude this compound. Do not fill the flask more than two-thirds full.

  • Assemble the vacuum distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed with vacuum grease.

  • Connect the vacuum adapter to a cold trap and a vacuum pump.

  • Begin stirring (if using a stir bar) and slowly apply the vacuum. A pressure of 10-20 mmHg is a good starting point.

  • Once the pressure is stable, begin to gently heat the distillation flask using a heating mantle. The heating bath temperature should typically be set 20-30 °C higher than the expected boiling point of the liquid at the operating pressure.[5]

  • Collect the first few milliliters of distillate as a "forerun" in the first receiving flask. This fraction will contain any residual solvent or more volatile impurities.

  • As the temperature stabilizes, switch to a new, clean receiving flask to collect the main product fraction. Record the stable boiling temperature and the corresponding pressure.

  • Continue collecting the main fraction until the temperature either begins to drop or rises sharply, indicating the end of the product distillation.

  • Stop the distillation by removing the heating mantle and allowing the system to cool completely under vacuum.

  • Once the apparatus has returned to room temperature, slowly and carefully release the vacuum before disassembling the glassware.

  • Transfer the purified this compound to a clean, labeled storage container.

References

Application of Dimethyl-Substituted Aromatic Compounds in Polymer Chemistry: A Focus on 2,6-Dimethylphenol for Poly(phenylene oxide) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct applications of 2,4-dimethylanisole in polymer chemistry are not extensively documented in scientific literature, its structural isomer, 2,6-dimethylphenol, is a critical monomer in the synthesis of high-performance polymers. This document will focus on the application of 2,6-dimethylphenol as a representative example of how dimethyl-substituted aromatic compounds are utilized in polymer chemistry. Specifically, we will detail the synthesis of poly(phenylene oxide) (PPO), a high-performance thermoplastic, through the oxidative coupling polymerization of 2,6-dimethylphenol. PPO is known for its excellent thermal stability, dimensional stability, and electrical insulation properties.[1]

Application Notes

Poly(2,6-dimethyl-1,4-phenylene oxide), also known as poly(p-phenylene ether) (PPE), is a thermoplastic engineering plastic with a significant combination of desirable properties.[1] Due to its high melt viscosity, pure PPO is often blended with other polymers, such as high-impact polystyrene (HIPS) or polyamide (PA), to improve its processability.[1] These blends are commercially available under trade names like Noryl™.

The applications of PPO and its blends are extensive and are found in various industries:

  • Automotive: The high heat resistance and dimensional stability of PPO make it suitable for under-the-hood components, electrical parts, and both interior and exterior trim.

  • Electronics: Its excellent electrical insulating properties and low moisture absorption lead to its use in connectors, circuit boards, and housings for electrical and electronic components.[1]

  • Medical: PPO's ability to be sterilized makes it a valuable material for surgical instruments and other medical devices.[1]

Quantitative Data Presentation

The properties of poly(phenylene oxide) can be tailored by controlling the molecular weight and by blending with other polymers. Below is a summary of typical properties for neat PPO.

PropertyValue
Glass Transition Temp (Tg)~215 °C
Tensile Strength75 - 90 MPa
Flexural Modulus2.5 - 2.8 GPa
Dielectric Constant (1 MHz)2.5 - 2.6
Water Absorption (24h)0.06 - 0.07 %

Experimental Protocols

Synthesis of Poly(2,6-dimethyl-1,4-phenylene oxide) via Oxidative Coupling Polymerization

This protocol describes the laboratory-scale synthesis of PPO from 2,6-dimethylphenol using a copper-based catalyst.

Materials:

  • 2,6-Dimethylphenol (monomer)

  • Copper(I) chloride (catalyst)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)

  • Toluene (solvent)

  • Methanol (precipitating agent)

  • Oxygen gas

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve 2,6-dimethylphenol in toluene.

  • Add the copper(I) chloride catalyst and the TMEDA ligand to the solution.

  • Bubble oxygen gas through the reaction mixture at a controlled rate while stirring vigorously at room temperature. The polymerization is an exothermic reaction, and the temperature of the mixture may increase. It is important to maintain the temperature within a desired range (e.g., 25-40°C).[1]

  • Continue the reaction for a specified time, typically 2-4 hours, until the desired molecular weight is achieved. The viscosity of the solution will increase as the polymer forms.[1]

  • To terminate the polymerization, stop the oxygen flow.

  • Precipitate the polymer by slowly adding the reaction mixture to a stirred excess of methanol.[1]

  • Filter the precipitated white polymer and wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues.[1]

  • Dry the polymer in a vacuum oven at approximately 80°C until a constant weight is obtained.[1]

Visualizations

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// Nodes start [label="Start", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve 2,6-Dimethylphenol\nin Toluene", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; add_catalyst [label="Add CuCl and TMEDA", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; polymerization [label="Bubble O2 Gas\n(Oxidative Coupling)", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; precipitation [label="Precipitate in Methanol", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; filtration [label="Filter and Wash Polymer", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; drying [label="Dry Polymer\nin Vacuum Oven", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Obtain PPO", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dissolve; dissolve -> add_catalyst; add_catalyst -> polymerization; polymerization -> precipitation; precipitation -> filtration; filtration -> drying; drying -> end; }

Caption: Reaction scheme for PPO synthesis.

References

Application Notes and Protocols: Synthesis of Novel Derivatives from 2,4-Dimethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,4-Dimethylanisole, also known as 1-methoxy-2,4-dimethylbenzene, is a substituted aromatic ether.[1] Its chemical formula is C₉H₁₂O, and it has a molecular weight of approximately 136.19 g/mol .[2][3] The presence of the electron-donating methoxy and methyl groups activates the benzene ring, making it a versatile starting material for electrophilic aromatic substitution reactions. This reactivity allows for the introduction of various functional groups, creating a library of novel derivatives. These derivatives can serve as key intermediates or building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored electronic and steric properties.[4][5] This document provides detailed protocols for several key synthetic transformations of this compound, including formylation, acylation, nitration, and halogenation.

Formylation of this compound via Vilsmeier-Haack Reaction

Application Note: The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group (-CHO) onto electron-rich aromatic rings.[6] This transformation is valuable as the resulting aldehyde functionality is a versatile synthetic handle for subsequent reactions such as oxidations, reductions, and condensations. For this compound, the formyl group is expected to add at the C5 position, which is para to the strongly activating methoxy group and ortho to the methyl group at C4, yielding 5-methoxy-2,4-dimethylbenzaldehyde.

Quantitative Data Summary

The following table summarizes the key parameters for the Vilsmeier-Haack formylation of this compound.

ParameterValueNotes
Reactants
This compound1.0 equivalentStarting material.
Reagents
Phosphorus oxychloride (POCl₃)1.5 - 3.0 equivalentsForms the Vilsmeier reagent with DMF.
N,N-Dimethylformamide (DMF)Solvent and ReagentCooled to 0 °C before addition of POCl₃.
Reaction Conditions
Temperature0 °C, then 60-80 °CInitial formation of Vilsmeier reagent is exothermic.[7]
Reaction Time2-5 hoursProgress should be monitored by Thin Layer Chromatography (TLC).[6]
Work-up & Purification
QuenchingIce-water, followed by neutralization with NaHCO₃ or NaOAc solution.[6][7]To hydrolyze the intermediate and neutralize acid.
PurificationColumn chromatography or recrystallization.[6]To isolate the pure aldehyde product.
Product 5-methoxy-2,4-dimethylbenzaldehydeExpected as the major regioisomer.
Experimental Protocol

This protocol is adapted from general Vilsmeier-Haack procedures for activated aromatic compounds.[6][7]

Materials and Reagents:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Crushed ice

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous DMF. Cool the flask in an ice bath to 0 °C. Add phosphorus oxychloride (1.65 moles per 6 moles of DMF as a representative ratio) dropwise with stirring, ensuring the temperature is maintained below 10 °C.[7] An exothermic reaction occurs, forming the Vilsmeier reagent.

  • Reaction with Substrate: After the addition of POCl₃ is complete, add this compound (1 equivalent) dropwise to the pre-formed Vilsmeier reagent at 0 °C.[6]

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-80 °C for 2-5 hours.[6] Monitor the reaction's progress by TLC.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture over crushed ice in a large beaker with vigorous stirring.[7]

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8.[6] Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure 5-methoxy-2,4-dimethylbenzaldehyde.

Visualizations

Vilsmeier_Haack_Workflow reagent Vilsmeier Reagent Formation (DMF + POCl₃) substrate Add This compound at 0 °C reagent->substrate heat Heat to 60-80 °C (2-5h) substrate->heat workup Quench (Ice-water) heat->workup neutralize Neutralize (NaHCO₃) & Extract (DCM) workup->neutralize purify Dry, Concentrate & Purify neutralize->purify product Pure Product purify->product

Caption: Experimental workflow for the formylation of this compound.

Acylation of this compound via Friedel-Crafts Reaction

Application Note: Friedel-Crafts acylation is a classic method for introducing an acyl group (R-C=O) onto an aromatic ring, forming a ketone.[8] This reaction typically employs an acyl chloride or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The resulting aryl ketones are pivotal intermediates in the synthesis of numerous pharmaceutical compounds. For this compound, acylation is predicted to occur at the C5 position, para to the highly activating methoxy group.

Quantitative Data Summary

The following table outlines hypothetical parameters for the Friedel-Crafts acylation of this compound, based on general procedures for anisole.[8][9]

ParameterValueNotes
Reactants
This compound1.0 equivalentStarting material.
Acyl Chloride (e.g., Propionyl Chloride)1.1 equivalentsAcylating agent.
Reagents
Aluminum Chloride (AlCl₃), anhydrous1.2 - 2.0 equivalentsLewis acid catalyst.
Dichloromethane (DCM) or NitrobenzeneAnhydrous solventDCM is common, but nitrobenzene can be used for less reactive substrates.[8]
Reaction Conditions
Temperature0 °C to room temp.The reaction is exothermic and requires initial cooling.[9]
Reaction Time1-3 hoursMonitor by TLC or GC-MS.
Work-up & Purification
QuenchingCrushed ice and HCl (1M).[8]Decomposes the aluminum chloride complex.
PurificationColumn chromatography on silica gel.[8]To isolate the pure ketone product.
Product 1-(5-methoxy-2,4-dimethylphenyl)ethan-1-one (if using acetyl chloride)Expected as the major product.
Experimental Protocol

This protocol is based on established methods for the Friedel-Crafts acylation of anisole.[8][9]

Materials and Reagents:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, propionyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add the acyl chloride (1.1 eq) to the cooled solution. In a separate container, weigh the anhydrous aluminum chloride (1.2 eq) and add it portion-wise to the stirred reaction mixture, ensuring the temperature remains below 10 °C.[9] The mixture will typically change color.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it over a mixture of crushed ice and 1 M hydrochloric acid to decompose the catalyst.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired aromatic ketone.

Visualizations

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation R-CO-Cl R-CO-Cl Acylium R-C≡O⁺ + AlCl₄⁻ R-CO-Cl->Acylium + AlCl₃ AlCl3 AlCl₃ Anisole This compound Intermediate Wheland Intermediate (Sigma Complex) Anisole->Intermediate + R-C≡O⁺ Deprotonation Intermediate -> Product + H⁺

Caption: Simplified mechanism for Friedel-Crafts acylation.

Nitration of this compound

Application Note: Nitration is a crucial electrophilic aromatic substitution reaction that introduces a nitro (-NO₂) group onto the aromatic ring. The nitro group is highly valuable as it can be readily reduced to an amino group, a key functional group in many pharmaceuticals.[10] Given the directing effects of the substituents on this compound (ortho, para-directing -OCH₃ and -CH₃ groups), nitration is expected to be highly regioselective, yielding 5-nitro-2,4-dimethylanisole as the major product.[11]

Quantitative Data Summary

The following table summarizes key parameters for the nitration of this compound, adapted from protocols for similar substrates.[11][12]

ParameterValueNotes
Reactants
This compound1.0 equivalentStarting material.
Reagents
Concentrated Nitric Acid (70%)1.1 - 1.5 equivalentsNitrating agent.
Concentrated Sulfuric Acid (98%)~3-5 volumesCatalyst and solvent.
Reaction Conditions
Temperature0-10 °CCrucial for minimizing side products and ensuring safety.[11][12]
Reaction Time15-60 minutesMonitor by TLC to determine completion.[12]
Work-up & Purification
QuenchingPoured into ice-water.[11][12]Precipitates the crude product.
PurificationRecrystallization from methanol or ethanol.[11]To obtain the purified nitro-derivative.
Product 1-methoxy-2,4-dimethyl-5-nitrobenzeneExpected as the major product.
Experimental Protocol

This protocol is a generalized procedure based on the nitration of substituted aromatic compounds like methyl 2,4-dimethylbenzoate.[11]

Materials and Reagents:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Concentrated nitric acid (HNO₃, 70%)

  • Crushed ice

  • Distilled water

  • Methanol or ethanol (for recrystallization)

  • Standard laboratory glassware, including an ice bath and dropping funnel

Procedure:

  • Preparation of Nitrating Mixture: In a clean, dry flask, carefully add a calculated volume of concentrated sulfuric acid. Cool the acid in an ice bath. Slowly add concentrated nitric acid dropwise to the cold sulfuric acid with continuous stirring. Caution: This is a highly exothermic process.[11]

  • Reaction Setup: In a separate flask, dissolve this compound in a minimal amount of concentrated sulfuric acid. Cool this solution to 0-5 °C in an ice bath with continuous stirring.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of this compound over 15-20 minutes. Maintain the reaction temperature between 5° and 10°C.[12]

  • Reaction Completion and Quenching: After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-30 minutes.[11] Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and water with stirring.[12]

  • Isolation of Crude Product: A solid product should precipitate. Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with several portions of cold distilled water to remove residual acid.[11]

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot methanol or ethanol. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

  • Characterization: Determine the melting point and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm the structure.

Visualizations

Nitration_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification prep_reagents Prepare Nitrating Mix (HNO₃ + H₂SO₄) in Ice Bath reaction Add Nitrating Mix to Substrate (0-10 °C) prep_reagents->reaction prep_substrate Dissolve Substrate in H₂SO₄ in Ice Bath prep_substrate->reaction stir Stir for 15-30 min reaction->stir quench Pour onto Ice-Water filtrate Filter Precipitate quench->filtrate wash Wash with Cold Water filtrate->wash recrystallize Recrystallize from EtOH/MeOH wash->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for the nitration of this compound.

Halogenation of this compound

Application Note: Halogenation introduces halogen atoms (e.g., Br, Cl) onto the aromatic ring, a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding interactions. Electrophilic bromination of this compound, for instance, is expected to proceed readily at the C5 position due to the strong activation by the existing substituents.

Quantitative Data Summary

The table below provides a general summary for the bromination of this compound, based on standard procedures for activated arenes.[13]

ParameterValueNotes
Reactants
This compound1.0 equivalentStarting material.
Reagents
Bromine (Br₂)1.0 equivalentHalogenating agent.
Glacial Acetic AcidSolventA common solvent for aromatic bromination.[13]
Reaction Conditions
Temperature0-5 °CTo control the reaction rate and selectivity.[13]
Reaction Time1-2 hoursMonitor by TLC.
Work-up & Purification
QuenchingPoured into ice-water.[13]To stop the reaction and precipitate the product.
WashingSaturated Na₂S₂O₃ (to remove excess Br₂), then NaHCO₃.[13]Standard work-up for bromination.
PurificationVacuum distillation or column chromatography.[13]To isolate the pure halogenated product.
Product 5-Bromo-1-methoxy-2,4-dimethylbenzeneExpected as the major product.
Experimental Protocol

This protocol is adapted from a general method for the bromination of activated aromatic compounds like 2-methylanisole.[13]

Materials and Reagents:

  • This compound

  • Bromine (Br₂)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the solution to 0 °C in an ice bath.

  • Addition of Bromine: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.[13]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress by TLC.

  • Work-up: Pour the reaction mixture into ice-water. Extract the mixture with dichloromethane (3 x 50 mL).[13]

  • Washing: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by saturated aqueous sodium bicarbonate, and finally brine.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield 5-bromo-2,4-dimethylanisole.

Visualizations

Halogenation_Mechanism cluster_0 Polarization & Attack cluster_1 Deprotonation Br2 Br-Br Anisole This compound Intermediate Wheland Intermediate (Sigma Complex) Anisole->Intermediate + Br-Br Deprotonation Intermediate -> Product + HBr Intermediate->Deprotonation

Caption: Simplified mechanism for electrophilic aromatic bromination.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2,4-Dimethylanisole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-Dimethylanisole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield or no this compound at all. What are the possible causes and how can I improve the yield?

A1: Low or no yield in the synthesis of this compound, typically performed via Williamson ether synthesis, can stem from several factors. Here is a systematic guide to troubleshooting this issue:

  • Incomplete Deprotonation of 2,4-Dimethylphenol: The first step in the Williamson ether synthesis is the deprotonation of the starting phenol to form the more nucleophilic phenoxide. If this step is incomplete, the subsequent alkylation will be inefficient.

    • Solution:

      • Choice of Base: Ensure you are using a sufficiently strong base to deprotonate the phenol. While sodium hydroxide (NaOH) can be used, stronger bases like sodium hydride (NaH) are often more effective, especially if trace amounts of water are present.

      • Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent and glassware are thoroughly dried. Moisture will quench the base and prevent complete deprotonation.

      • Reaction Time and Temperature: Allow sufficient time for the deprotonation to complete. Gentle heating may be required, depending on the base and solvent used.

  • Inefficient Alkylation Step: The SN2 reaction between the phenoxide and the methylating agent is the core of the synthesis.

    • Solution:

      • Choice of Methylating Agent: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are common and effective methylating agents. Ensure the reagent is not old or decomposed.

      • Reaction Temperature: The reaction typically requires heating. A general temperature range for Williamson ether synthesis is 50-100 °C.[1] However, the optimal temperature should be determined for your specific solvent and methylating agent. Insufficient heat may lead to a slow or incomplete reaction, while excessive heat can promote side reactions.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. Typical reaction times range from 1 to 8 hours.[1]

  • Side Reactions: Competing reactions can consume your starting materials and reduce the yield of the desired product.

    • Solution:

      • C-Alkylation: A common side reaction is the alkylation of the aromatic ring (C-alkylation) instead of the phenolic oxygen (O-alkylation). The choice of solvent can significantly influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF or DMSO generally favor the desired O-alkylation.[2] Protic solvents like water or ethanol can solvate the phenoxide oxygen, making it less available for alkylation and thus increasing the proportion of C-alkylation.[2]

      • Elimination Reactions: While less of a concern with methylating agents, if a different primary alkyl halide were used, elimination to form an alkene could be a competing reaction, especially with sterically hindered bases.

  • Issues During Workup and Purification: Product can be lost during the extraction and purification steps.

    • Solution:

      • Extraction: Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.

      • Purification: this compound is a liquid with a boiling point of approximately 191-193 °C.[3] Purification is typically achieved by distillation. Ensure your distillation setup is efficient to avoid loss of product.

Issue 2: Presence of Impurities in the Final Product

Q2: My final product is impure. What are the likely impurities and how can I remove them?

A2: Impurities in the final product can be unreacted starting materials, byproducts from side reactions, or residual solvent.

  • Unreacted 2,4-Dimethylphenol: The presence of the starting phenol is a common impurity if the reaction has not gone to completion.

    • Removal: Unreacted 2,4-dimethylphenol can be removed by washing the organic layer with an aqueous base solution, such as 5% sodium hydroxide. The basic wash will deprotonate the acidic phenol, forming the water-soluble sodium salt which will partition into the aqueous layer.

  • C-Alkylated Byproducts: As mentioned previously, C-alkylation can lead to the formation of isomeric products where the methyl group is attached to the aromatic ring.

    • Removal: These isomers may have boiling points close to that of this compound, making separation by simple distillation challenging. Fractional distillation or column chromatography may be necessary for their removal.

  • Residual Solvent: High-boiling solvents like DMF or DMSO can be difficult to remove completely.

    • Removal: To remove DMF or DMSO, wash the organic layer multiple times with water or brine.[4]

Issue 3: Difficulty in Monitoring Reaction Progress

Q3: How can I effectively monitor the progress of my this compound synthesis?

A3: Monitoring the reaction is crucial for determining the optimal reaction time and maximizing yield.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of the starting material (2,4-dimethylphenol) and the appearance of the product (this compound).

    • Procedure: Spot the reaction mixture alongside the starting material on a TLC plate. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will show the separation of the less polar product from the more polar starting phenol. The reaction is complete when the spot corresponding to the starting material is no longer visible.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis of the reaction mixture.

    • Procedure: A small aliquot of the reaction mixture can be diluted and injected into the GC-MS. The resulting chromatogram will show peaks corresponding to the starting material, product, and any byproducts. The mass spectrum of each peak can be used to confirm the identity of the compounds.[5] By comparing the peak areas, the conversion of the starting material and the formation of the product can be quantified over time.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most common and efficient laboratory-scale synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of 2,4-dimethylphenol with a methylating agent in the presence of a base.[1]

Q2: What are the key parameters to optimize for maximizing the yield of this compound?

A2: The key parameters to optimize are the choice of base, solvent, methylating agent, reaction temperature, and reaction time. The interplay of these factors will determine the efficiency of the reaction and the minimization of side products.

Q3: Are there any safety precautions I should be aware of when synthesizing this compound?

A3: Yes, several safety precautions are crucial:

  • Methylating Agents: Methylating agents like dimethyl sulfate and methyl iodide are toxic and should be handled with extreme care in a well-ventilated fume hood.[6] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Bases: Strong bases like sodium hydride are highly reactive and can ignite in the presence of moisture. Handle with care under an inert atmosphere. Sodium hydroxide is corrosive.

  • Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper ventilation and avoid sources of ignition.

Q4: Can Phase-Transfer Catalysis (PTC) be used to improve the synthesis of this compound?

A4: Yes, Phase-Transfer Catalysis (PTC) can be a very effective method for the synthesis of this compound. PTC facilitates the transfer of the phenoxide anion from an aqueous phase (or solid phase) to an organic phase where it can react with the methylating agent.[7] This can lead to milder reaction conditions, faster reaction times, and higher yields.[7] Common phase-transfer catalysts include quaternary ammonium salts like tetrabutylammonium bromide (TBAB).[1]

Data Presentation

Table 1: Influence of Reaction Parameters on Williamson Ether Synthesis Yield (Illustrative)

EntryBase (equiv.)SolventMethylating Agent (equiv.)Temperature (°C)Time (h)Yield (%)
1NaOH (1.2)EthanolCH₃I (1.1)78 (reflux)665
2K₂CO₃ (1.5)DMF(CH₃)₂SO₄ (1.1)80485
3NaH (1.2)THF (anhydrous)CH₃I (1.1)66 (reflux)392
4NaOH (2.0)Water/Toluene(CH₃)₂SO₄ (1.2)90588
5K₂CO₃ (1.5)AcetoneCH₃I (1.1)56 (reflux)878

Note: This table is illustrative and based on general principles of Williamson ether synthesis. Actual yields will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2,4-Dimethylphenol

  • Sodium hydroxide (NaOH) or Sodium hydride (NaH)

  • Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Deprotonation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethylphenol (1.0 eq) in the chosen anhydrous solvent (e.g., DMF or THF).

    • Carefully add the base (e.g., NaH, 1.1 eq, portion-wise at 0 °C, or NaOH, 1.2 eq).

    • Stir the mixture at room temperature (or with gentle heating) for 30-60 minutes to ensure complete formation of the sodium 2,4-dimethylphenoxide.

  • Alkylation:

    • To the stirred solution of the phenoxide, add the methylating agent (e.g., dimethyl sulfate or methyl iodide, 1.1 eq) dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and maintain it for several hours. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding water.

    • Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with water, 5% NaOH solution (to remove unreacted phenol), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude this compound by vacuum distillation to obtain the final product. Collect the fraction boiling at the appropriate temperature.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification start Start reactants Combine 2,4-Dimethylphenol, Base (e.g., NaOH), and Solvent (e.g., DMF) start->reactants add_methylating Add Methylating Agent (e.g., Dimethyl Sulfate) reactants->add_methylating heat Heat Reaction Mixture (e.g., 60-80 °C) add_methylating->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Water, NaOH(aq), Brine) extract->wash dry Dry and Concentrate wash->dry distill Vacuum Distillation dry->distill product Pure this compound distill->product

Workflow for this compound Synthesis

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Synthesis cluster_deprotonation Incomplete Deprotonation? cluster_alkylation Inefficient Alkylation? cluster_side_reactions Side Reactions Dominating? cluster_workup Loss During Workup? start Low or No Product Yield check_base Use Stronger Base (e.g., NaH) start->check_base check_reagent Check Methylating Agent Quality start->check_reagent check_solvent Use Polar Aprotic Solvent (DMF, DMSO) to Favor O-Alkylation start->check_solvent check_extraction Ensure Complete Extraction start->check_extraction check_conditions Ensure Anhydrous Conditions check_base->check_conditions optimize_temp Optimize Reaction Temperature check_reagent->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time check_purification Optimize Distillation check_extraction->check_purification

Troubleshooting Guide for Low Yield

References

identifying by-products in the nitration of 2,4-Dimethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of 2,4-dimethylanisole.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the mononitration of this compound?

The major product is 5-nitro-2,4-dimethylanisole. The methoxy (-OCH₃) and methyl (-CH₃) groups are activating and ortho-, para-directing for electrophilic aromatic substitution. The initial substituents at positions 1, 2, and 4 direct the incoming nitro group to the available ortho and para positions. Steric hindrance from the existing methyl and methoxy groups favors nitration at the less hindered position, which is C5.

Q2: What are the typical reagents used for the nitration of this compound?

A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common nitrating agent.[1] Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2][3][4]

Q3: Why is temperature control crucial in this reaction?

Temperature is a critical parameter. Lower temperatures generally favor the desired mononitrated product. Higher temperatures can increase the rate of reaction but also lead to the formation of undesirable by-products, including dinitrated compounds and oxidation products.[1]

Q4: What is ipso-substitution and is it relevant to this reaction?

Ipso-substitution is an electrophilic aromatic substitution where the incoming electrophile displaces a substituent other than hydrogen. In the nitration of substituted anisoles, ipso-attack at a methyl-substituted carbon can occur. This can lead to the formation of a dienone intermediate, which can then rearrange or be hydrolyzed to form nitrophenols.[4] For this compound, ipso-attack at C2 or C4 is a possibility, potentially leading to the formation of 2,4-dimethyl-x-nitrophenols.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 5-nitro-2,4-dimethylanisole - Incomplete reaction. - Formation of multiple by-products. - Loss of product during workup and purification.- Increase reaction time or slowly increase the temperature, monitoring for by-product formation. - Maintain a low reaction temperature (e.g., 0-5 °C). - Use a less concentrated nitrating agent. - Optimize the purification method (e.g., recrystallization solvent, chromatography conditions).
Formation of a dark-colored reaction mixture or tar-like substances - Oxidation of the starting material or product. - Polynitration.- Ensure the reaction temperature is kept low and consistent. - Add the nitrating agent slowly and with efficient stirring. - Use a slight excess of the limiting reagent to avoid unreacted starting material that may be prone to oxidation under the reaction conditions.
Presence of significant amounts of dinitrated products - High reaction temperature. - Excess of nitrating agent. - Prolonged reaction time.- Strictly control the reaction temperature at a lower range. - Use a stoichiometric amount or a slight excess of the nitrating agent. - Monitor the reaction progress by techniques like TLC to avoid over-reaction.
Identification of phenolic by-products (e.g., 2,4-dimethyl-nitrophenols) - Ipso-substitution at one of the methyl-substituted positions followed by hydrolysis of the methoxy group.- Use milder nitrating conditions (e.g., lower temperature, less acidic medium). - Minimize the amount of water present during the reaction and workup until the acid is neutralized.
Difficulty in separating the desired product from by-products - Similar polarities of the main product and by-products.- Employ high-performance liquid chromatography (HPLC) or flash column chromatography with a carefully selected eluent system. - Consider derivatization of the product mixture to facilitate separation.

Potential By-Products in the Nitration of this compound

By-Product Formation Pathway Conditions Favoring Formation
3-Nitro-2,4-dimethylanisole Direct nitration at the more sterically hindered position.Higher reaction temperatures.
Dinitro-2,4-dimethylanisole isomers Polynitration of the activated aromatic ring.Higher temperatures, excess nitrating agent, prolonged reaction times.
2,4-Dimethyl-x-nitrophenols Ipso-attack at a methyl-substituted carbon, followed by hydrolysis of the methoxy group.Higher temperatures, presence of water.
Oxidation Products Oxidation of the methyl groups or the aromatic ring.High concentrations of nitric acid, elevated temperatures.

Experimental Protocol: Mononitration of this compound

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (or other suitable solvent)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Dropping funnel

  • Thermometer

Procedure:

  • In a round bottom flask equipped with a magnetic stir bar, dissolve this compound in dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of this compound using a dropping funnel over a period of 30-60 minutes. Ensure the reaction temperature is maintained between 0-5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.

  • Separate the organic layer. Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution until the washings are neutral, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Reaction Pathway and By-Product Formation

Nitration_Byproducts cluster_main Main Reaction Pathway cluster_byproducts By-Product Formation Pathways 2,4-DMA This compound Main_Product 5-Nitro-2,4-dimethylanisole 2,4-DMA->Main_Product HNO3/H2SO4 (Low Temp) Polynitration Dinitro Products 2,4-DMA->Polynitration Excess HNO3/H2SO4 (High Temp) Ipso_Attack Ipso-Adduct 2,4-DMA->Ipso_Attack HNO3/H2SO4 Oxidation Oxidation Products 2,4-DMA->Oxidation Harsh Conditions Steric_Hindrance_Product 3-Nitro-2,4-dimethylanisole 2,4-DMA->Steric_Hindrance_Product High Temp Phenolic_Byproduct Nitrophenols Ipso_Attack->Phenolic_Byproduct Hydrolysis

Caption: Reaction pathways in the nitration of this compound.

References

Technical Support Center: Demethylation of 2,4-Dimethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the demethylation of 2,4-dimethylanisole. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of this common chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective reagent for the demethylation of this compound?

A1: Boron tribromide (BBr₃) is the most widely used and highly effective reagent for cleaving the aryl methyl ether in this compound.[1] It is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond under relatively mild conditions.[1]

Q2: My BBr₃ demethylation reaction is not working or giving very low yields. What are the common causes?

A2: Several factors can lead to poor outcomes. Key areas to investigate include:

  • Reagent Quality: BBr₃ is highly sensitive to moisture and can decompose, losing its activity.[1] Always use a fresh bottle or a recently titrated solution.

  • Reaction Conditions: The reaction must be conducted under strictly anhydrous (dry) and inert (e.g., nitrogen or argon) conditions.[1]

  • Workup Procedure: Product loss during the workup is a frequent issue. For instance, if you quench the reaction with methanol, your product might be soluble in it, leading to low recovery if the methanol is not thoroughly removed before extraction.[2]

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

Q3: Are there any alternatives to BBr₃ for this demethylation?

A3: Yes, if BBr₃ proves problematic, several other reagents can be employed:

  • Hydrobromic Acid (HBr): A classic reagent, though it often requires higher temperatures and may have lower functional group tolerance compared to BBr₃.[2]

  • Trimethylsilyl Iodide (TMSI): Can be effective but is also expensive and prone to hydrolysis. It can be generated in situ from TMSCl and NaI.[3]

  • Thiolate-based reagents: Odorless long-chain thiols with a base like NaOH can provide a practical alternative to traditional methods.[3]

  • Magnesium Iodide (MgI₂): Can be used for selective demethylation, particularly for aryl methyl ethers with an adjacent carbonyl group.[4]

Q4: Can I selectively demethylate only the methoxy group in a more complex molecule containing other sensitive functional groups?

A4: BBr₃ is a powerful reagent and may not be suitable for molecules with multiple sensitive groups. The presence of a carbonyl substituent can sometimes facilitate selective deprotection of polymethoxyaryl compounds.[1] For highly sensitive substrates, milder or enzymatic methods might be necessary. Biocatalytic dealkylation using enzymes like Rieske monooxygenase offers a very mild and selective alternative, though it has specific substrate requirements.[5]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the demethylation of this compound.

ProblemPossible CauseSuggested Solution
Low or No Conversion of Starting Material Inactive BBr₃: The reagent has been hydrolyzed by atmospheric moisture.Use a fresh bottle of BBr₃ or a freshly prepared solution. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere.
Insufficient Reagent: Stoichiometry is critical. One equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether, but using at least one equivalent per methoxy group is standard practice.[6][7]Increase the equivalents of BBr₃. A common protocol uses 2-4 equivalents per methoxy group to ensure the reaction goes to completion.[8]
Low Reaction Temperature: The reaction may be too slow at very low temperatures.Most protocols start at low temperatures (-78°C or 0°C) for the addition of BBr₃ but then allow the reaction to warm to room temperature and stir overnight.[9]
Formation of Complex Mixture / Multiple Spots on TLC Side Reactions: BBr₃ is a strong Lewis acid and can potentially catalyze other reactions if the substrate has sensitive functional groups.While this compound is robust, ensure the temperature is controlled. If side reactions persist, consider a milder demethylating agent like TMSI or a thiolate.[3]
Bromination: In some cases, especially with activated aromatic rings, ring bromination can occur.This is less common for simple anisoles but can be minimized by keeping the temperature low and using the minimum necessary equivalents of BBr₃.
Difficulty in Product Isolation / Workup Emulsion/Agglomerate Formation: During aqueous workup, a persistent emulsion or a solid agglomerate can form between the organic and aqueous layers, trapping the product.[2]Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[2] Gently altering the pH of the aqueous layer might also help.
Product Loss during Quenching: The product (2,4-dimethylphenol) is soluble in some quenching solvents like methanol.If quenching with methanol, ensure it is completely removed under reduced pressure before performing the aqueous extraction.[2] Alternatively, quench by carefully adding the reaction mixture to ice water.[9]
Product is Water-Soluble: Phenols can be deprotonated to form water-soluble phenoxides, especially if the workup is basic.During extraction, ensure the aqueous layer is neutral or slightly acidic to keep the product in its protonated, organic-soluble form.

Comparison of BBr₃ Demethylation Protocols

The following table summarizes various reported conditions for the demethylation of aryl methyl ethers using BBr₃, providing a baseline for designing your experiment.

Substrate TypeBBr₃ EquivalentsSolventTemperature ConditionsTimeYieldReference
General Aryl Methyl Ether3.0DCM0°C to RTOvernight82%
General Aryl Methyl Ether2.2DCM0°C to RT22 h79%[9]
Substituted Aryl Methyl Ether6.1DCM0°C to 45°COvernight-[9]
General Aryl Methyl Ether2.0DCM-78°C to RT--[9]
Polymethoxy Ligand4.0 per MeO groupCH₂Cl₂-78°C to RTOvernight-

Visual Guides: Workflows and Troubleshooting

Experimental Workflow for BBr₃ Demethylation

The following diagram outlines the standard experimental procedure for demethylating this compound with boron tribromide.

G Figure 1: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Oven-dry all glassware prep2 Assemble under inert gas (N2/Ar) prep1->prep2 react1 Dissolve this compound in anhydrous DCM prep2->react1 react2 Cool solution to 0°C (or -78°C) react1->react2 react3 Add BBr3 solution dropwise via syringe react2->react3 react4 Allow to warm to RT and stir overnight react3->react4 react5 Monitor by TLC react4->react5 workup1 Cool mixture to 0°C react5->workup1 workup2 Quench by adding to ice-water workup1->workup2 workup3 Extract with DCM workup2->workup3 workup4 Wash with brine workup3->workup4 workup5 Dry organic layer (Na2SO4) workup4->workup5 workup6 Concentrate in vacuo workup5->workup6 workup7 Purify (e.g., column chromatography) workup6->workup7 G Figure 2: Troubleshooting Low Yield start Problem: Low Product Yield check_reaction Check TLC of crude reaction mixture start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Mostly starting material present complete Reaction Complete check_reaction->complete No starting material present cause1 Inactive Reagent incomplete->cause1 cause2 Insufficient Time/Temp incomplete->cause2 workup_issue Investigate Workup Procedure complete->workup_issue sol1 Solution: Use fresh BBr3 cause1->sol1 sol2 Solution: Increase time or warm to RT cause2->sol2 cause3 Product lost during quenching (e.g., in MeOH wash) workup_issue->cause3 cause4 Emulsion or agglomerate formed workup_issue->cause4 sol3 Solution: Evaporate quencher before extraction or quench in ice-water cause3->sol3 sol4 Solution: Add brine to break emulsion cause4->sol4

References

Technical Support Center: Resolving Isomeric Impurities in 2,4-Dimethylanisole Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of isomeric impurities in 2,4-Dimethylanisole.

Troubleshooting Guide

Issue 1: Poor or No Resolution of Isomeric Peaks in Gas Chromatography (GC)

Question: We are using gas chromatography to analyze a this compound sample, but the isomeric impurities are co-eluting or showing very poor separation. What steps can we take to improve the resolution?

Answer:

Poor resolution of isomers in GC is a common challenge due to their similar physical and chemical properties. Here is a systematic approach to troubleshoot and optimize your separation:

  • Column Selection and Stationary Phase: The choice of the GC column is critical for separating isomers. Standard non-polar columns may not provide sufficient selectivity.

    • Recommendation: Employ a column with a stationary phase that offers shape selectivity. For aromatic isomers like dimethylanisole, columns with a high degree of phenyl substitution or cyclodextrin-based chiral phases are often effective. For instance, an Agilent CP-Chirasil DEX CB column has shown good performance in separating xylene isomers, which are structurally similar to dimethylanisole.[1] Wax-based stationary phases can also be effective for separating positional isomers.[2]

    • Action: If you are using a standard dimethylpolysiloxane column and observing co-elution, consider switching to a more polar or shape-selective column.[2]

  • Temperature Program Optimization: The oven temperature program plays a crucial role in the separation.

    • Recommendation: A slow, shallow temperature ramp can enhance the separation of closely eluting compounds. A good starting point is an initial temperature below the boiling points of the analytes, followed by a slow ramp rate (e.g., 1-5 °C/min).

    • Action: If you are using an isothermal method, switch to a gradient temperature program. If you are already using a gradient, try decreasing the ramp rate and adding a short isothermal hold at a temperature where the isomers start to elute.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Recommendation: Optimize the flow rate for your column dimensions and carrier gas (Helium, Hydrogen, or Nitrogen). Operating at the optimal linear velocity will maximize peak resolution.

    • Action: Consult your column manufacturer's guidelines for the optimal flow rate. You can perform a van Deemter plot analysis to experimentally determine the optimal flow rate for your specific method.

  • Injection Parameters: Proper injection technique is essential for sharp peaks and good resolution.

    • Recommendation: Ensure a fast and clean injection. For splitless injections, optimize the purge activation time to ensure quantitative transfer of analytes without excessive band broadening. For split injections, a high split ratio can lead to sharper peaks.

    • Action: Check for potential issues with the syringe, such as a bent needle or plunger. Ensure the injection port temperature is appropriate to vaporize the sample without causing degradation.

Issue 2: Peak Tailing or Fronting in HPLC Analysis

Question: We are using reverse-phase HPLC to separate this compound from its isomers, but we are observing significant peak tailing. What could be the cause and how can we fix it?

Answer:

Peak tailing in HPLC can be caused by a variety of factors, from column issues to mobile phase incompatibility. Here’s a troubleshooting guide:

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Action: Try diluting your sample and injecting a smaller volume.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing.

    • Recommendation: Adding a small amount of a competing agent to the mobile phase can help. For example, if your analyte has basic properties, adding a small amount of an amine modifier like triethylamine (TEA) can reduce tailing. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) can be beneficial.[3]

    • Action: Evaluate the pH of your mobile phase. Adjusting the pH to ensure your analyte is in a single ionic form can improve peak shape.

  • Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.

    • Action: Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Mobile Phase Mismatch: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.

    • Action: Whenever possible, dissolve your sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities of this compound?

A1: The most common isomeric impurities are other dimethylanisole isomers, such as 2,3-dimethylanisole, 2,5-dimethylanisole, 2,6-dimethylanisole, 3,4-dimethylanisole, and 3,5-dimethylanisole. These isomers have the same molecular weight and similar polarities, making their separation challenging.

Q2: Which analytical technique is generally preferred for resolving this compound isomers: GC or HPLC?

A2: Gas Chromatography (GC) is often the preferred technique for separating volatile and semi-volatile aromatic isomers like dimethylanisole.[4] This is due to the high efficiency of capillary GC columns and the ability to use temperature programming to fine-tune selectivity. However, High-Performance Liquid Chromatography (HPLC) with specialized stationary phases, such as those with pyrenylethyl or nitrophenylethyl groups, can also provide excellent separation by utilizing π-π interactions.[5]

Q3: Can I use a standard C18 column for HPLC separation of dimethylanisole isomers?

A3: While a standard C18 column separates compounds based on hydrophobicity, it may not provide sufficient selectivity to resolve closely related positional isomers.[6] Columns that offer alternative separation mechanisms, such as shape selectivity or π-π interactions, are generally more effective for this type of separation.[5]

Q4: What detector should I use for the analysis of this compound and its impurities?

A4: For Gas Chromatography, a Flame Ionization Detector (FID) is a robust and sensitive detector for hydrocarbons like dimethylanisole. For High-Performance Liquid Chromatography, a UV detector is suitable, as the aromatic ring of dimethylanisole absorbs UV light. For both GC and HPLC, a Mass Spectrometer (MS) can be used as a detector to provide additional structural information and confirm the identity of the impurities.

Q5: How can I confirm the identity of the separated isomeric impurities?

A5: The most definitive way to identify isomeric impurities is to use a mass spectrometer (MS) as a detector. The fragmentation patterns of the different isomers can be used to distinguish them. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the exact structure of isolated impurities.[7]

Experimental Protocols

Key Experiment: GC-FID Method for Isomeric Purity of this compound

This protocol provides a starting point for developing a GC method for the separation of this compound isomers. Optimization will likely be required for your specific sample and instrumentation.

Parameter Condition Rationale
Column Agilent CP-Chirasil-DEX CB, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)Provides shape selectivity for aromatic isomers.[1]
Carrier Gas HeliumInert carrier gas, suitable for FID.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Injection Mode Split (50:1)For sharp peaks and to avoid column overload.
Injection Volume 1 µL
Oven Program Initial: 80 °C, hold for 2 minAllows for focusing of the analytes at the head of the column.
Ramp: 2 °C/min to 150 °CSlow ramp for optimal separation of isomers.
Hold: 5 min at 150 °CEnsures all components elute.
Detector Flame Ionization Detector (FID)
Detector Temp 280 °CPrevents condensation of analytes in the detector.
Data Acquisition Collect data for the entire run.

Visualizations

Isomer_Resolution_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_evaluation Data Evaluation cluster_outcome Outcome Sample This compound Sample Dilution Dilute in appropriate solvent Sample->Dilution GC_HPLC GC or HPLC Analysis Dilution->GC_HPLC Data Data Acquisition GC_HPLC->Data Resolution Adequate Resolution? Data->Resolution Report Report Results Resolution->Report Yes Troubleshoot Troubleshoot Method Resolution->Troubleshoot No Troubleshoot->GC_HPLC Optimize & Re-inject

Caption: Workflow for the analysis of isomeric impurities in this compound.

Troubleshooting_Logic Start Poor Isomer Resolution CheckColumn Is the column appropriate for isomer separation? Start->CheckColumn ChangeColumn Select a shape-selective or polar column CheckColumn->ChangeColumn No CheckTemp Is the temperature program optimized? CheckColumn->CheckTemp Yes Reanalyze Re-analyze Sample ChangeColumn->Reanalyze OptimizeTemp Decrease ramp rate or use a slower gradient CheckTemp->OptimizeTemp No CheckFlow Is the carrier gas flow rate optimal? CheckTemp->CheckFlow Yes OptimizeTemp->Reanalyze OptimizeFlow Adjust flow rate to optimal linear velocity CheckFlow->OptimizeFlow No CheckFlow->Reanalyze Yes OptimizeFlow->Reanalyze

Caption: Decision tree for troubleshooting poor isomer resolution in chromatography.

References

Technical Support Center: Improving Regioselectivity in Reactions with 2,4-Dimethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions involving 2,4-dimethylanisole.

Understanding Regioselectivity in this compound

This compound is an activated aromatic ring, making it highly susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is primarily governed by the directing effects of the methoxy and methyl substituents, as well as steric hindrance.

  • Directing Effects: The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[1][2] The two methyl groups (-CH₃) are also activating and ortho, para-directing.[1] The positions on the ring are therefore activated to different extents.

  • Steric Hindrance: The presence of the methyl groups and the methoxy group can physically block the approach of an electrophile to the adjacent positions, influencing the final product distribution.[3]

The interplay of these electronic and steric factors determines the final isomer distribution.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during electrophilic aromatic substitution reactions with this compound.

Nitration

Q1: I am getting a mixture of nitro-isomers during the nitration of this compound. How can I improve the selectivity for a specific isomer?

A1: Achieving high regioselectivity in the nitration of this compound can be challenging due to the multiple activated positions. The primary products are typically 5-nitro-2,4-dimethylanisole and 3-nitro-2,4-dimethylanisole. Several factors can be adjusted to favor one isomer over the other.

Troubleshooting Strategies:

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity by favoring the thermodynamically more stable product. It is critical to maintain the reaction temperature between 0-5 °C.

  • Nitrating Agent: The choice of nitrating agent can significantly impact the isomer ratio. Milder nitrating agents may offer better selectivity.

  • Use of Zeolites: Zeolite catalysts can provide shape-selectivity, favoring the formation of the less sterically hindered isomer. For instance, in the nitration of toluene, using zeolite Hβ has been shown to significantly increase the para-selectivity. A similar approach could be beneficial for this compound.

Quantitative Data Summary: Nitration of Substituted Anisoles

SubstrateNitrating AgentCatalystSolventTemperature (°C)Product Distribution (ortho:para)Reference
AnisoleHNO₃/H₂SO₄-Acetic Anhydride-31:67[4]
2,6-DimethylanisoleNitrous Acid-catalysed-Aqueous H₂SO₄-Forms 2,6-dimethyl-4-nitroanisole[4]
TolueneHNO₃/Propanoic AnhydrideZeolite Hβ-Room TempHighly selective for 2,4-dinitrotoluene[5]

Experimental Protocol: General Procedure for Nitration of an Activated Aromatic Ring

  • Preparation of the Nitrating Mixture: In a clean, dry flask, carefully add concentrated sulfuric acid. Cool the acid in an ice bath. Slowly add the required amount of concentrated nitric acid to the cold sulfuric acid with gentle swirling. Caution: This is a highly exothermic process.

  • Reaction Setup: In a separate flask, dissolve this compound in a suitable solvent (e.g., dichloromethane or acetic anhydride). Cool this solution to 0-5 °C in an ice bath with continuous stirring.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of this compound. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 15-30 minutes. Carefully pour the reaction mixture onto a beaker containing crushed ice with stirring.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.

Logical Workflow for Troubleshooting Nitration Regioselectivity

G start Start: Undesired Isomer Ratio in Nitration temp Adjust Temperature (Lower to 0-5 °C) start->temp analysis Analyze Isomer Ratio (GC-MS, NMR) temp->analysis reagent Change Nitrating Agent (e.g., milder reagent) reagent->analysis catalyst Introduce Shape-Selective Catalyst (e.g., Zeolite Hβ) catalyst->analysis analysis->reagent Ratio still not optimal analysis->catalyst Further improvement needed end End: Improved Regioselectivity analysis->end Desired ratio achieved

Caption: Troubleshooting workflow for nitration of this compound.

Friedel-Crafts Acylation

Q2: During the Friedel-Crafts acylation of this compound, I am observing the formation of multiple acylated products. How can I direct the acylation to a specific position?

A2: Friedel-Crafts acylation of this compound is expected to yield primarily the 5-acylated product due to the strong directing effect of the methoxy group and the steric hindrance at the other activated positions. However, reaction conditions can influence the outcome.

Troubleshooting Strategies:

  • Catalyst Choice: While AlCl₃ is a common catalyst, other Lewis acids like FeCl₃ or metal triflates (e.g., Cu(OTf)₂) can offer different selectivities. Using Cu(OTf)₂ in an ionic liquid has been shown to afford high para-selectivity in the acylation of anisole.[6]

  • Solvent Effects: The solvent can influence the reactivity of the electrophile and the stability of the intermediates. Less polar solvents may enhance selectivity.

  • Reaction Temperature: As with nitration, lower temperatures generally favor the formation of the thermodynamically preferred product.

Quantitative Data Summary: Friedel-Crafts Acylation of Anisole

Acylating AgentCatalystSolventTemperature (°C)Product Distribution (ortho:para)Reference
Benzoyl ChlorideCu(OTf)₂[bmim][BF₄] (ionic liquid)804:96[6]
Benzoyl ChlorideCu(OTf)₂CH₃CN807:93[6]
Acetic AnhydrideMordenite ZeoliteAcetic Acid-Quantitative for 4-methoxyacetophenone[7]

Experimental Protocol: Friedel-Crafts Acylation of this compound with Acetyl Chloride

  • Setup: Assemble a dry reaction apparatus (e.g., three-necked flask with a reflux condenser, dropping funnel, and nitrogen inlet).

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (AlCl₃) in a dry solvent like dichloromethane.

  • Formation of Acylium Ion: Cool the suspension in an ice bath. Slowly add acetyl chloride dropwise to the stirred suspension.

  • Addition of Substrate: After the formation of the acylium ion, add a solution of this compound in the same solvent dropwise, maintaining the low temperature.

  • Reaction and Workup: Allow the reaction to stir at room temperature for a specified time. Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

  • Extraction and Purification: Separate the organic layer, extract the aqueous layer with the solvent, and combine the organic fractions. Wash with sodium bicarbonate solution, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent. The product can be purified by distillation or chromatography.

Signaling Pathway for Friedel-Crafts Acylation

G reagents Acetyl Chloride + AlCl₃ electrophile Acylium Ion (CH₃CO⁺) reagents->electrophile attack Electrophilic Attack at C5 electrophile->attack substrate This compound substrate->attack intermediate Sigma Complex (Arenium Ion) attack->intermediate deprotonation Deprotonation intermediate->deprotonation product 5-Acetyl-2,4-dimethylanisole deprotonation->product

Caption: Reaction pathway for Friedel-Crafts acylation of this compound.

Formylation

Q3: I am attempting to formylate this compound, but the yields are low and I get a mixture of products. Which formylation method is most suitable for this substrate and how can I improve the regioselectivity?

A3: Several formylation methods are available, and the choice depends on the desired regioselectivity and the stability of the substrate. For an electron-rich compound like this compound, the Vilsmeier-Haack, Gattermann-Koch, and Duff reactions are potential options.

Troubleshooting and Method Selection:

  • Vilsmeier-Haack Reaction: This is often a reliable method for formylating electron-rich aromatic rings and typically favors the para position to the strongest activating group.[8][9][10] For this compound, this would likely result in formylation at the 5-position.

  • Gattermann-Koch Reaction: This reaction uses carbon monoxide and HCl with a Lewis acid catalyst. It is generally not applicable to phenol ethers like anisole.[11][12][13][14]

  • Duff Reaction: This reaction uses hexamine and an acid, and it typically directs formylation to the ortho position of a hydroxyl group.[15][16][17] For anisole derivatives, its effectiveness might be limited, but for the related 2,6-dimethylphenol, it gives the 4-formyl product in high yield.[15]

  • Rieche Formylation: This method uses dichloromethyl methyl ether and a Lewis acid like TiCl₄ and is effective for electron-rich aromatic compounds.[18][19][20][21]

Quantitative Data Summary: Formylation of Dimethylated Aromatic Compounds

SubstrateReactionReagentsProductYield (%)Reference
p-XyleneDuff ReactionHexamine, CF₃COOH2,4-Dimethylbenzaldehyde-[15]
2,6-DimethylanisoleDuff ReactionHexamine, CF₃COOH2,6-Dimethyl-4-formylanisole74[15]

Experimental Protocol: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring.

  • Reaction: To the prepared Vilsmeier reagent, add a solution of this compound in a suitable solvent (e.g., DMF or a chlorinated solvent). The reaction mixture is then typically heated.

  • Hydrolysis: After the reaction is complete, the mixture is poured into ice water and stirred to hydrolyze the intermediate iminium salt to the aldehyde.

  • Workup and Purification: The product is extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.

Decision Logic for Choosing a Formylation Method

G start Start: Need to Formylate This compound para_select Desired: para-Formylation (5-position) start->para_select ortho_select Desired: ortho-Formylation start->ortho_select vilsmeier Vilsmeier-Haack (DMF, POCl₃) product_para Likely Product: 5-Formyl-2,4-dimethylanisole vilsmeier->product_para duff Duff Reaction (Hexamine, Acid) product_ortho Potentially ortho-formylated product duff->product_ortho rieche Rieche Formylation (Cl₂CHOMe, TiCl₄) rieche->product_para para_select->vilsmeier para_select->rieche ortho_select->duff

Caption: Decision tree for selecting a formylation method for this compound.

This technical support guide provides a starting point for troubleshooting and improving the regioselectivity of your reactions with this compound. For further assistance, please consult the referenced literature and consider the specific requirements of your synthetic route.

References

stability of 2,4-Dimethylanisole in acidic vs. basic media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Dimethylanisole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in acidic and basic media. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in acidic vs. basic media? A1: this compound, an aromatic ether, exhibits significantly different stability profiles in acidic and basic environments. It is generally very stable in basic media, showing little to no degradation under typical experimental conditions. In contrast, it is susceptible to degradation in acidic media, particularly in the presence of strong acids and elevated temperatures.[1][2] The ether linkage can be cleaved through an acid-catalyzed nucleophilic substitution reaction.[1]

Q2: What is the primary degradation pathway for this compound under acidic conditions? A2: The primary degradation pathway in acidic media is the cleavage of the ether (C-O) bond.[2] The reaction involves protonation of the ether oxygen, making it a good leaving group. A nucleophile present in the medium then attacks one of the adjacent carbon atoms. For this compound, this results in the formation of 2,4-dimethylphenol and a corresponding methyl derivative (e.g., methyl halide if hydrohalic acids are used).[2][3]

Q3: I am observing degradation of my compound, but my conditions are supposedly mild. What could be the cause? A3: Several factors could lead to unexpected degradation even under seemingly mild conditions. Consider the following:

  • Localized pH: The bulk pH of your solution may be neutral, but acidic or basic microenvironments could exist, especially on the surface of container materials or in the presence of certain excipients.

  • Acidic Impurities: Trace acidic impurities in your reagents or solvents can be sufficient to catalyze degradation over time, especially with heat.

  • Oxidation: While distinct from acid/base hydrolysis, oxidative degradation can occur. Ensure your experiments are conducted with appropriate controls for oxygen exposure if this is a concern.

  • Photodegradation: Exposure to light, particularly UV light, can sometimes induce degradation pathways.[4] It is recommended to store samples in amber vials or protect them from light.[5]

Q4: I am performing a forced degradation study but see less than 5% degradation in my acidic stress condition. What should I do? A4: If you are not achieving the desired level of degradation (typically 5-20% is recommended to validate a stability-indicating method), your stress conditions may be too mild. You can increase the intensity of the stressor by:

  • Increasing Acid Concentration: Move from 0.1 M HCl to 1 M HCl, for example.

  • Increasing Temperature: If the reaction is being run at room temperature, try refluxing or heating to a specific temperature (e.g., 60-80 °C).[3][6]

  • Extending Duration: Increase the exposure time from a few hours to 24 or 48 hours.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
High Variability Between Replicates 1. Inaccurate pH control or insufficient buffer capacity. 2. Inconsistent temperature control during the experiment. 3. Inhomogeneous sample preparation or incomplete dissolution.1. Verify pH with a calibrated meter. Ensure buffer capacity is adequate for the stress conditions. 2. Use calibrated, temperature-controlled equipment (water baths, ovens). Minimize sample time at ambient temperature.[5] 3. Ensure the compound is fully dissolved before aliquoting. Vortex or sonicate if necessary.
Unexpected Peaks in Chromatogram (HPLC/GC) 1. Impurity in the starting material or reagents. 2. Secondary degradation products forming from primary degradants. 3. Interaction with buffer components or co-solvents.1. Analyze a t=0 sample and a reagent blank to identify pre-existing peaks. 2. Analyze samples at multiple, earlier time points to observe the formation profile of degradants.[7] 3. If possible, use a simpler solvent system (e.g., water/acetonitrile) to see if the peak persists.
Poor Mass Balance 1. Degradation product is not UV-active or has a very different response factor. 2. Degradant is volatile and has been lost from the sample. 3. Degradant has precipitated out of solution.1. Use a mass-sensitive detector (e.g., LC-MS, CAD) to check for non-chromophoric degradants. 2. Use gas chromatography (GC) to analyze for volatile products. 3. Visually inspect samples for precipitation. If observed, attempt to dissolve the precipitate in a stronger solvent for analysis.

Data Summary: Forced Degradation of this compound

The following table presents representative data from a forced degradation study on this compound to illustrate its stability profile.

Stress Condition Temperature Time % Degradation (Typical) Primary Degradation Product
0.1 M HCl80 °C24 hours15 - 25%2,4-Dimethylphenol
0.1 M NaOH80 °C24 hours< 1%Not Applicable
3% H₂O₂ (Oxidative)Room Temp24 hours5 - 15%Various Oxidized Products
Thermal (Solid)80 °C48 hours< 2%Not Applicable

Experimental Protocols

Protocol 1: Acidic and Basic Hydrolysis Stability Study

This protocol outlines a general procedure for conducting a forced degradation study of this compound under hydrolytic conditions.[8][9]

1. Materials and Reagents:

  • This compound (high purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 1 M solution

  • Sodium Hydroxide (NaOH), 1 M solution

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.

3. Preparation of Stress Samples:

  • Acidic Condition: Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 1 M HCl and dilute to volume with a 50:50 mixture of water and acetonitrile. This results in a final concentration of 100 µg/mL in 0.1 M HCl.

  • Basic Condition: Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 1 M NaOH and dilute to volume with a 50:50 mixture of water and acetonitrile. This results in a final concentration of 100 µg/mL in 0.1 M NaOH.

  • Control Sample: Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of water and acetonitrile (no acid or base).

4. Stress Conditions:

  • Place the prepared flasks into a temperature-controlled water bath or oven set to 80 °C.

  • Store the control sample at the intended analytical temperature (e.g., 4 °C) protected from light.

5. Time Point Sampling:

  • Withdraw aliquots from each stress sample at specified time points (e.g., 2, 8, 24 hours).

  • For each aliquot, immediately neutralize the sample. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl.

  • Transfer the neutralized sample to an autosampler vial for analysis.

6. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method, typically with UV detection.

  • Calculate the percentage of this compound remaining and the percentage of each degradation product formed.

Visualizations

Acid_Catalyzed_Cleavage Figure 1: Acid-Catalyzed Degradation of this compound cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products reactant This compound intermediate Protonated Ether (Oxonium Ion) reactant->intermediate Protonation H_ion H+ product1 2,4-Dimethylphenol intermediate->product1 Cleavage product2 Methyl Cation Derivative (e.g., CH₃-Nu) intermediate->product2

Caption: Figure 1: Acid-Catalyzed Degradation of this compound.

Stability_Workflow Figure 2: Experimental Workflow for Stability Testing prep 1. Prepare Stock Solution (1 mg/mL in ACN) stress 2. Prepare Stress Samples (Acid, Base, Control) prep->stress expose 3. Expose to Stress Conditions (e.g., 80°C) stress->expose sample 4. Withdraw Aliquots at Time Points (t=0, 2, 8, 24h) expose->sample quench 5. Quench Reaction (Neutralize Sample) sample->quench analyze 6. Analyze by HPLC/GC quench->analyze report 7. Calculate Degradation & Assess Mass Balance analyze->report

Caption: Figure 2: Experimental Workflow for Stability Testing.

Troubleshooting_Logic Figure 3: Troubleshooting Logic for Unexpected Peaks start Problem: Unexpected Peak in Chromatogram q1 Is the peak present in the t=0 sample? start->q1 a1_yes Source is likely starting material or reagent impurity. q1->a1_yes Yes q2 Is the peak present in the reagent blank? q1->q2 No a2_yes Source is likely solvent, buffer, or container leachables. q2->a2_yes Yes a2_no Peak is a true degradant. Characterize using LC-MS. q2->a2_no No

Caption: Figure 3: Troubleshooting Logic for Unexpected Peaks.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing when analyzing 2,4-Dimethylanisole using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, and its trailing edge is broader than the leading edge.[1][2] An ideal chromatographic peak should have a Gaussian shape.[2] Peak tailing can negatively impact the accuracy and precision of quantification by making it difficult to determine the exact end of the peak.[3]

Q2: Why is my this compound peak tailing?

A2: For a neutral, hydrophobic compound like this compound, peak tailing in reverse-phase HPLC is most commonly caused by secondary interactions between the analyte and the stationary phase.[4][5] The primary cause is often the interaction with residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[6][7] Other potential causes include column overload, extra-column volume, and column contamination.[6][8]

Q3: Can the mobile phase pH affect the peak shape of this compound?

A3: While this compound itself is not significantly ionizable, the mobile phase pH plays a crucial role in controlling the ionization of residual silanol groups on the silica-based stationary phase.[1] At a low pH (typically below 3), these silanol groups are protonated (Si-OH) and less likely to interact with analytes.[2][4][7] At higher pH values, they can become deprotonated (Si-O-), creating active sites that can interact with analytes, leading to peak tailing.[1][9]

Q4: What type of HPLC column is best for analyzing this compound?

A4: A high-quality, end-capped C18 column is a good starting point for analyzing a hydrophobic compound like this compound. End-capping is a process that chemically derivatizes most of the residual silanol groups, reducing their potential for secondary interactions.[1][4][7] Columns with high-purity silica also tend to have fewer active silanol groups.

Troubleshooting Guide for Peak Tailing of this compound

This guide provides a systematic approach to identify and resolve peak tailing issues.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_column 1. Evaluate Column Condition - Is the column old or contaminated? - Is it the correct column type? start->check_column check_mobile_phase 2. Assess Mobile Phase - Is the pH appropriate? - Is the composition correct? check_column->check_mobile_phase No solution_column Action: Flush or Replace Column - Use a new, end-capped column. check_column->solution_column Yes check_system 3. Inspect HPLC System - Any leaks or loose fittings? - Is there extra-column volume? check_mobile_phase->check_system No solution_mobile_phase Action: Modify Mobile Phase - Lower pH (e.g., add 0.1% TFA). - Add a silanol blocker (e.g., triethylamine). check_mobile_phase->solution_mobile_phase Yes check_sample 4. Review Sample Preparation - Is the sample concentration too high? - Is the injection solvent appropriate? check_system->check_sample No solution_system Action: System Maintenance - Check and tighten fittings. - Use shorter, narrower tubing. check_system->solution_system Yes solution_sample Action: Adjust Sample - Dilute the sample. - Dissolve sample in mobile phase. check_sample->solution_sample Yes end Peak Shape Improved check_sample->end No, consult further solution_column->end solution_mobile_phase->end solution_system->end solution_sample->end

Caption: A step-by-step decision tree for troubleshooting peak tailing.

Chemical Interactions with the Stationary Phase

The most common cause of peak tailing for compounds like this compound is secondary interactions with residual silanol groups on the silica-based stationary phase.

Mechanism of Silanol Interaction

Silanol_Interaction cluster_column Silica Surface Silanol_H Si-OH (Protonated Silanol at low pH) Silanol_O Si-O⁻ (Ionized Silanol at high pH) Analyte This compound (Hydrophobic) Silanol_O->Analyte Secondary Interaction (Causes Tailing)

Caption: Interaction of analyte with ionized silanol groups.

Recommended Solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, thereby reducing secondary interactions.[2][4]

  • Use of Additives: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites.[10]

  • Column Selection: Employ a modern, high-purity silica column that is well end-capped to minimize the number of accessible silanol groups.[1][7]

Experimental Protocol: Mobile Phase Modification

  • Objective: To reduce peak tailing by suppressing silanol interactions.

  • Materials:

    • HPLC grade water

    • HPLC grade acetonitrile

    • Trifluoroacetic acid (TFA) or Formic acid

  • Procedure:

    • Prepare the aqueous component of your mobile phase.

    • Add a small amount of acid to achieve a final concentration of 0.1% (v/v). For example, add 1 mL of TFA to 999 mL of water.

    • Mix thoroughly and degas the mobile phase before use.

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.

Parameter Original Condition (Example) Modified Condition Expected Outcome
Mobile Phase A Water0.1% TFA in WaterReduced silanol ionization
Mobile Phase B AcetonitrileAcetonitrile-
Peak Asymmetry > 1.5Closer to 1.0Improved peak shape
Column Overload

Injecting too much sample onto the column can lead to peak distortion, including tailing.[6]

Recommended Solutions:

  • Reduce Injection Volume: Decrease the volume of the sample injected.

  • Dilute the Sample: Lower the concentration of this compound in your sample.

Parameter Action Typical Range
Injection Volume Decrease1-20 µL
Sample Concentration Dilute1-100 µg/mL
Extra-Column Effects

Peak broadening and tailing can be introduced by factors outside of the column itself. This is known as the extra-column effect or dead volume.[8]

Sources of Extra-Column Volume:

  • Long or wide-bore tubing between the injector, column, and detector.

  • Poorly made connections.

  • Large detector flow cells.

Recommended Solutions:

  • Minimize Tubing Length: Use the shortest possible tubing to connect the components of the HPLC system.

  • Use Narrow-Bore Tubing: Employ tubing with a smaller internal diameter (e.g., 0.125 mm or 0.005 inches).[1]

  • Ensure Proper Fittings: Check that all fittings are correctly tightened and that there are no gaps between the tubing and the connection port.

Column Contamination and Degradation

Accumulation of strongly retained sample components or mobile phase impurities at the column inlet can lead to peak tailing.[6][11] Physical degradation of the column bed, such as the formation of a void, can also cause poor peak shape.[12]

Recommended Solutions:

  • Use a Guard Column: A guard column is a short, disposable column placed before the analytical column to protect it from strongly retained impurities.[11]

  • Sample Filtration: Filter all samples through a 0.22 µm or 0.45 µm filter before injection to remove particulate matter.

  • Column Flushing: Regularly flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.

  • Column Replacement: If the column is old or has been subjected to harsh conditions, it may be irreversibly damaged and need to be replaced.

References

Technical Support Center: Storage and Handling of 2,4-Dimethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the oxidation of 2,4-Dimethylanisole during storage. Proper handling and storage are crucial to maintain the integrity and purity of this compound for experimental use.

Troubleshooting Guide

This guide addresses common problems encountered during the storage of this compound, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Discoloration (Yellowing) Oxidation of the aromatic ring and/or methyl groups due to exposure to air and/or light.Store in an amber glass bottle under an inert atmosphere (e.g., nitrogen or argon). Minimize headspace in the container.
Presence of Impurities in Analysis (GC-MS, HPLC) Formation of oxidation products such as hydroperoxides, aldehydes, ketones, or phenolic compounds.1. Confirm the identity of impurities using mass spectrometry. 2. Purify the this compound by distillation if necessary. 3. Implement the use of antioxidants like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%) for future storage.
Inconsistent Experimental Results Degradation of this compound leading to lower effective concentration and potential interference from degradation products.1. Re-analyze the purity of the stored this compound. 2. If degradation is confirmed, use a fresh, unopened batch for critical experiments. 3. Review and optimize storage conditions to prevent future degradation.
Precipitate Formation Polymerization or formation of insoluble degradation products.1. Characterize the precipitate if possible. 2. Discard the batch as it is likely significantly degraded. 3. Strictly adhere to recommended storage conditions for new batches.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent oxidation?

A1: To minimize oxidation, this compound should be stored in a cool, dry, and dark place.[1] It is highly recommended to store it in a tightly sealed amber glass container under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

Q2: What is the expected shelf life of this compound?

A2: The shelf life of this compound is highly dependent on the storage conditions. When stored properly under an inert atmosphere in a sealed container, it can remain stable for an extended period. However, once opened and exposed to air and light, its degradation can accelerate. Regular purity checks are recommended for long-term stored materials.

Q3: Can I use antioxidants to prevent the oxidation of this compound?

A3: Yes, synthetic phenolic antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are effective in inhibiting the oxidation of ethers and aromatic compounds.[2][3][4] Adding a small concentration of BHT (e.g., 0.01-0.1%) can help to scavenge free radicals and prevent the initiation of autoxidation chain reactions.[2]

Q4: What are the likely degradation products of this compound oxidation?

A4: The oxidation of this compound can lead to the formation of various degradation products. The primary mechanism for ethers is autoxidation, which forms hydroperoxides.[5][6] Further degradation can lead to the formation of compounds resulting from the oxidation of the methyl groups on the aromatic ring, such as aldehydes and carboxylic acids, as well as phenolic compounds from the cleavage of the ether bond.

Q5: How can I detect the oxidation of this compound in my sample?

A5: The most common methods for detecting the degradation of this compound are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with a UV detector. These techniques can separate and identify the parent compound from its potential degradation products.[7][8] A change in the retention time or the appearance of new peaks in the chromatogram can indicate the presence of impurities.

Experimental Protocols

Stability Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products, allowing for an accurate assessment of its purity and stability.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need optimization.
Flow Rate 1.0 mL/min[9]
Detection UV at a wavelength where this compound has significant absorbance (e.g., 275 nm).
Injection Volume 10 µL
Column Temperature 25 °C
Sample Preparation Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Forced Degradation Study Protocol

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[10][11][12]

Stress Condition Procedure
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
Thermal Degradation Keep a solid sample of this compound in an oven at 105°C for 48 hours.
Photolytic Degradation Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration.

Visualizations

Logical Workflow for Troubleshooting Oxidation Issues

Troubleshooting Workflow for this compound Oxidation start Suspected Oxidation (e.g., discoloration, impurity peaks) check_storage Review Storage Conditions (light, temp, atmosphere) start->check_storage analyze_sample Analyze Sample by GC-MS/HPLC check_storage->analyze_sample Conditions Appear Correct improper_storage Improper Storage Identified check_storage->improper_storage Yes degradation_confirmed Degradation Confirmed? analyze_sample->degradation_confirmed correct_storage Implement Correct Storage (amber vial, inert gas, cool, dark) improper_storage->correct_storage add_antioxidant Consider Adding Antioxidant (e.g., BHT) to New Stock correct_storage->add_antioxidant no_degradation No Significant Degradation degradation_confirmed->no_degradation No quantify_degradation Quantify Degradation & Identify Products degradation_confirmed->quantify_degradation Yes use_or_discard Assess Fitness for Use (purify or discard) quantify_degradation->use_or_discard use_as_is Use As-Is for Non-Critical Work use_or_discard->use_as_is Minor Degradation purify Purify by Distillation use_or_discard->purify Significant Degradation, Purity Critical discard Discard and Use Fresh Stock use_or_discard->discard Severe Degradation discard->add_antioxidant

Caption: A flowchart outlining the steps to identify and address potential oxidation of this compound.

Proposed Oxidation Pathway of this compound

Simplified Autoxidation Pathway of this compound dma This compound dma_radical Aryl Ether Radical dma->dma_radical H abstraction oxygen O2 (Air) peroxy_radical Peroxy Radical oxygen->peroxy_radical initiator Initiator (Light, Heat) initiator->dma_radical dma_radical->peroxy_radical hydroperoxide Hydroperoxide peroxy_radical->hydroperoxide + H abstraction from another DMA molecule degradation_products Further Degradation Products (Aldehydes, Ketones, Phenols) hydroperoxide->degradation_products

Caption: A simplified diagram illustrating the free-radical autoxidation of this compound.

References

Technical Support Center: Synthesis of 2,4-Dimethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,4-Dimethylanisole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work, with a focus on scale-up considerations.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most prevalent and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 2,4-dimethylphenol with a methylating agent in the presence of a base.[1][2][3]

Q2: What are the typical reagents used in the Williamson ether synthesis of this compound?

A2:

  • Starting Material: 2,4-Dimethylphenol

  • Methylating Agent: Dimethyl sulfate (DMS) is a common and cost-effective choice for industrial applications. Methyl iodide (CH₃I) is also effective, particularly in laboratory settings.

  • Base: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically used to deprotonate the phenol. Weaker bases like potassium carbonate (K₂CO₃) can also be employed, often in conjunction with a phase-transfer catalyst.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are commonly used as they can accelerate the rate of Sₙ2 reactions.[1][4] In some industrial processes, a two-phase system with a phase-transfer catalyst is utilized.

Q3: What are the main side reactions to consider during the synthesis of this compound?

A3: The primary side reactions of concern are:

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning methylation can occur at the carbon atoms of the aromatic ring in addition to the desired O-alkylation. The use of polar aprotic solvents generally favors O-alkylation, while protic solvents can promote C-alkylation.[5][6]

  • Elimination: While less of a concern with methylating agents, if larger alkyl halides were to be used, an elimination reaction could compete with the desired substitution.

  • Hydrolysis of the methylating agent: In the presence of water, dimethyl sulfate can hydrolyze, reducing its effectiveness and leading to the formation of byproducts.

Q4: What is the role of a phase-transfer catalyst (PTC) and is it beneficial for scale-up?

A4: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase (where it is formed with a base like NaOH) to the organic phase where the methylating agent is located. This can significantly increase the reaction rate and allow for the use of less expensive and less hazardous solvent systems, such as toluene/water, which is highly advantageous for industrial-scale production.[7]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Incomplete deprotonation of 2,4-dimethylphenol Ensure a stoichiometric amount or a slight excess of a strong base (e.g., NaOH, KOH) is used. Confirm the quality and concentration of the base.
Degradation of the methylating agent Use fresh, high-purity dimethyl sulfate or methyl iodide. Protect from moisture.
Suboptimal reaction temperature The reaction is typically conducted at temperatures between 50-100 °C.[1] Lower temperatures may lead to slow reaction rates, while excessively high temperatures can promote side reactions. Optimize the temperature for your specific conditions.
Inefficient mixing in a two-phase system For scaled-up reactions in a multiphase system, ensure vigorous agitation to maximize the interfacial area between the aqueous and organic phases.
Poor quality of starting materials Use starting materials of high purity. Impurities can interfere with the reaction.[8]

Issue 2: Presence of Impurities in the Final Product

Possible Cause Troubleshooting Step
Unreacted 2,4-dimethylphenol Increase the reaction time or temperature moderately. Ensure sufficient amount of methylating agent is used. Unreacted phenol can typically be removed by an aqueous base wash during work-up.
C-alkylated byproducts The formation of C-alkylated isomers is a known issue.[5] Using a polar aprotic solvent like DMF or acetonitrile can favor the desired O-alkylation. In phase-transfer catalysis, the choice of solvent and catalyst can also influence selectivity.
Di-methylation or other over-methylation products Control the stoichiometry of the methylating agent carefully. Add the methylating agent slowly and maintain good temperature control to avoid localized high concentrations.

Issue 3: Exothermic Reaction is Difficult to Control During Scale-up

| Possible Cause | Troubleshooting Step | | Rapid addition of reagents | The methylation of phenols can be highly exothermic, especially on a large scale.[9] Add the methylating agent (dimethyl sulfate) to the phenoxide solution in a controlled, dropwise manner. | | Inadequate cooling capacity | Ensure the reactor is equipped with an efficient cooling system (e.g., cooling jacket, internal cooling coils) capable of handling the heat generated by the reaction. | | High concentration of reactants | Consider diluting the reaction mixture with an appropriate solvent to better manage the heat evolution. |

Data Presentation

The following table provides representative data for the synthesis of this compound at different scales. Please note that these are illustrative values and actual results may vary depending on the specific experimental conditions.

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Industrial Scale (100 kg)
Reaction Time 2-4 hours4-8 hours8-12 hours
Typical Yield 85-95%80-90%75-85%
Purity (post-workup) >98%>97%>96%
Key Byproducts Unreacted 2,4-dimethylphenol, C-methylated isomersUnreacted 2,4-dimethylphenol, C-methylated isomers, trace hydrolysis productsUnreacted 2,4-dimethylphenol, C-methylated isomers, hydrolysis products, potential process-related impurities

Experimental Protocols

Detailed Methodology for Gram-Scale Synthesis of this compound

This protocol is a representative example for the synthesis of this compound via Williamson ether synthesis in a laboratory setting.

Materials:

  • 2,4-Dimethylphenol (e.g., 12.2 g, 0.1 mol)

  • Sodium hydroxide (e.g., 4.4 g, 0.11 mol)

  • Dimethyl sulfate (e.g., 13.9 g, 0.11 mol)

  • Toluene (or another suitable solvent)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 2,4-dimethylphenol in toluene.

  • Prepare a solution of sodium hydroxide in water and add it to the flask. Stir the mixture vigorously to form the sodium salt of 2,4-dimethylphenol.

  • Heat the mixture to a gentle reflux.

  • Add dimethyl sulfate dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation (2,4-Dimethylphenol, NaOH, Toluene) reaction 2. Reaction Setup & Reflux reagents->reaction dms_addition 3. Controlled Addition of Dimethyl Sulfate reaction->dms_addition workup 4. Aqueous Work-up (Water & Brine Wash) dms_addition->workup drying 5. Drying of Organic Layer workup->drying purification 6. Purification (Vacuum Distillation) drying->purification product Final Product: This compound purification->product

Caption: A flowchart illustrating the key stages in the laboratory synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_base Check Base Stoichiometry & Quality start->check_base check_dms Check Methylating Agent Quality start->check_dms check_temp Verify Reaction Temperature start->check_temp check_mixing Evaluate Agitation Efficiency (Scale-up) start->check_mixing incomplete_reaction Incomplete Reaction check_base->incomplete_reaction check_dms->incomplete_reaction check_temp->incomplete_reaction check_mixing->incomplete_reaction side_reactions Significant Side Reactions incomplete_reaction->side_reactions No solution1 Increase Reaction Time/ Temperature Moderately incomplete_reaction->solution1 Yes solution2 Optimize Solvent & Temperature to Favor O-alkylation side_reactions->solution2 C-alkylation observed

Caption: A decision-making diagram for troubleshooting low yield in this compound synthesis.

References

managing side reactions in the halogenation of 2,4-Dimethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the halogenation of 2,4-dimethylanisole.

Troubleshooting Guides

Problem 1: Low Yield of Desired Monohalogenated Product and Formation of Multiple Products.

Possible Causes and Solutions:

  • Polyhalogenation: The methoxy and methyl groups are activating, making the aromatic ring susceptible to further halogenation.

    • Solution: Carefully control the stoichiometry of the halogenating agent. Use a 1:1 molar ratio or a slight deficit of the halogenating agent to the substrate. Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed.

  • Benzylic Halogenation: Reaction conditions may be favoring free-radical substitution on the methyl groups (Wohl-Ziegler reaction), especially when using N-halosuccinimides.[1][2]

    • Solution: To favor aromatic halogenation, conduct the reaction in the dark and avoid radical initiators (e.g., AIBN, benzoyl peroxide) and high temperatures.[3] For bromination with NBS, using a polar solvent like acetonitrile can promote nuclear bromination over benzylic bromination.[3]

  • Formation of Multiple Aromatic Isomers: The directing effects of the methoxy and methyl groups can lead to a mixture of ortho- and para-substituted products.

    • Solution: The regioselectivity is influenced by the halogenating agent and reaction conditions. For instance, in electrophilic aromatic substitution, the methoxy group is a strong ortho, para-director, and the methyl groups are also ortho, para-directing.[4] The primary site of substitution on this compound is the C5 position due to the combined directing effects of the methoxy and methyl groups. Steric hindrance may influence substitution at other positions. The choice of a bulky halogenating agent might increase selectivity for the less sterically hindered position.

Problem 2: Significant Formation of Benzylic Halogenated Byproducts.

Possible Causes and Solutions:

  • Radical Reaction Conditions: The use of N-Bromosuccinimide (NBS) in non-polar solvents like carbon tetrachloride (CCl4), often with light or a radical initiator, promotes benzylic bromination.[5][6][7]

    • Solution: To suppress benzylic halogenation, switch to reaction conditions that favor electrophilic aromatic substitution. This includes using a polar solvent, conducting the reaction in the dark, and avoiding radical initiators.[3] Alternatively, if benzylic bromination is the desired outcome, these are the conditions to employ.[1]

Problem 3: Difficulty in Purifying the Desired Halogenated Product.

Possible Causes and Solutions:

  • Similar Physical Properties of Isomers: Aromatic and benzylic isomers, as well as polyhalogenated products, may have similar boiling points and polarities, making separation by distillation or column chromatography challenging.

    • Solution: Optimize the reaction to maximize the yield of the desired product and minimize impurities. For purification, fractional distillation under reduced pressure can be effective if the boiling points are sufficiently different. High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient may be necessary for separating isomers with very similar polarities. Recrystallization can also be an effective purification method if the product is a solid.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the monobromination of this compound under electrophilic conditions?

A1: Under typical electrophilic bromination conditions (e.g., Br2 with a Lewis acid catalyst in the dark), the major product is expected to be 5-bromo-2,4-dimethylanisole. The methoxy group is a powerful ortho, para-director, and the two methyl groups also direct ortho and para. The position para to the methoxy group is occupied by a methyl group. The positions ortho to the methoxy group are C3 and C5 (relative to the methoxy group at C1). The C5 position is activated by both the methoxy group and the C4-methyl group, making it the most likely site for electrophilic attack. Minor products could include other isomers resulting from substitution at less favored positions.

Q2: How can I selectively achieve benzylic bromination on one of the methyl groups?

A2: To achieve selective benzylic bromination, you should employ conditions for a Wohl-Ziegler reaction.[5][6][7] This typically involves using N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl4), along with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and applying heat or UV light to initiate the reaction.[1][3]

Q3: What is the role of a Lewis acid in the aromatic halogenation of this compound?

A3: A Lewis acid catalyst, such as FeCl3 or AlCl3, polarizes the halogen-halogen bond (e.g., in Br2 or Cl2), making the halogen more electrophilic and facilitating the attack by the electron-rich aromatic ring.[8][9][10] For a highly activated substrate like this compound, a Lewis acid might not always be necessary, or a milder one could be used to prevent overly rapid reaction and the formation of polyhalogenated byproducts.

Q4: Can I use elemental iodine for the iodination of this compound?

A4: Direct iodination with I2 is generally a slow and reversible reaction. To achieve effective iodination, an oxidizing agent such as nitric acid or a mixture of iodine and potassium iodate in sulfuric acid is typically used to generate a more potent electrophilic iodine species ("I+").[9]

Q5: How does the solvent choice affect the outcome of bromination with NBS?

A5: The solvent plays a crucial role in directing the regioselectivity of bromination with NBS. In non-polar solvents like CCl4, the reaction tends to proceed via a free-radical mechanism, leading to benzylic bromination.[5][7] In polar solvents like acetonitrile, the ionic pathway is favored, resulting in electrophilic aromatic substitution on the benzene ring.[3]

Data Presentation

Table 1: Expected Products from the Halogenation of this compound under Different Conditions

Halogenating AgentCatalyst/InitiatorSolventConditionsMajor Product TypeExpected Major Isomer(s)Common Side Products
Br₂Lewis Acid (e.g., FeBr₃)DichloromethaneDark, Room TempAromatic Bromination5-Bromo-2,4-dimethylanisolePolybrominated products, other aromatic isomers
NBSRadical Initiator (e.g., AIBN)CCl₄Heat or UV lightBenzylic Bromination2-(Bromomethyl)-4-methylanisole, 4-(Bromomethyl)-2-methylanisoleDibrominated benzylic products
NBSNoneAcetonitrileRoom TempAromatic Bromination5-Bromo-2,4-dimethylanisoleMinor amounts of other aromatic isomers
Cl₂Lewis Acid (e.g., AlCl₃)DichloromethaneDark, Low TempAromatic Chlorination5-Chloro-2,4-dimethylanisolePolychlorinated products, other aromatic isomers
SO₂Cl₂NoneDichloromethaneRoom TempAromatic Chlorination5-Chloro-2,4-dimethylanisoleOther aromatic isomers

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2,4-dimethylanisole (Aromatic Bromination)

This protocol is a representative procedure based on general methods for the bromination of activated aromatic compounds.[11]

Materials:

  • This compound

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 2-(Bromomethyl)-4-methylanisole and 4-(Bromomethyl)-2-methylanisole (Benzylic Bromination)

This protocol is based on the general procedure for the Wohl-Ziegler reaction.[3]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/UV lamp

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN or benzoyl peroxide.

  • Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction.

  • Continue heating/irradiation until the reaction is complete (monitoring by TLC or GC-MS, and observing the consumption of the denser NBS and formation of the less dense succinimide which floats).

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product mixture by column chromatography on silica gel.

Mandatory Visualization

Halogenation_Pathways cluster_start Starting Material cluster_electrophilic Electrophilic Aromatic Substitution cluster_radical Free Radical Substitution Start This compound Aromatic_Halogenation Aromatic Halogenation (e.g., 5-Halo-2,4-dimethylanisole) Start->Aromatic_Halogenation Halogenating Agent (e.g., Br2, Cl2) Lewis Acid, Dark Benzylic_Halogenation Benzylic Halogenation (e.g., Halo(methyl)dimethylanisole) Start->Benzylic_Halogenation NBS Radical Initiator, Light/Heat Polyhalogenation Polyhalogenation Aromatic_Halogenation->Polyhalogenation Excess Halogenating Agent

Caption: Competing pathways in the halogenation of this compound.

Troubleshooting_Workflow Start Halogenation of this compound Desired_Product Desired Product Obtained? Start->Desired_Product End Successful Synthesis Desired_Product->End Yes Problem_Identification Identify Side Products (GC-MS, NMR) Desired_Product->Problem_Identification No Benzylic_Halogenation Benzylic Halogenation Observed? Problem_Identification->Benzylic_Halogenation Polyhalogenation Polyhalogenation Observed? Benzylic_Halogenation->Polyhalogenation No Modify_Radical_Conditions Modify Conditions: - Exclude light - No radical initiator - Use polar solvent Benzylic_Halogenation->Modify_Radical_Conditions Yes Optimize_Stoichiometry Adjust Halogenating Agent Stoichiometry (-> 1:1) Polyhalogenation->Optimize_Stoichiometry Yes Purification Optimize Purification (Chromatography, Distillation) Polyhalogenation->Purification No Optimize_Stoichiometry->Start Re-run Experiment Modify_Radical_Conditions->Start Re-run Experiment Purification->End

Caption: A troubleshooting workflow for the halogenation of this compound.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 2,4-Dimethylanisole Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a detailed comparison of analytical methodologies for the quantification of 2,4-Dimethylanisole, a compound of interest in flavor and fragrance analysis as well as in environmental monitoring. Given the volatility of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the predominant and most suitable analytical technique. For a comprehensive comparison, this guide also evaluates a hypothetical High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

The selection of an appropriate analytical method is critical and depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. This document provides researchers, scientists, and drug development professionals with a summary of performance characteristics, detailed experimental protocols, and visual workflows to assist in making an informed decision for their specific analytical needs.

Method Performance Comparison

The performance of an analytical method is evaluated based on several key validation parameters. Gas chromatography is generally preferred for volatile compounds like this compound due to its high sensitivity and specificity. The following table summarizes a comparison of typical validation parameters for GC-MS and a hypothetical HPLC-UV method. The data for GC-MS is based on methods validated for structurally similar volatile aromatic compounds, while the HPLC-UV data is a projection based on standard method performance for similar analytes.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV) (Hypothetical)
Linearity (R²) > 0.995> 0.990
Limit of Detection (LOD) 0.2 - 1.5 ng/g0.5 µg/mL
Limit of Quantification (LOQ) 0.8 - 5.0 ng/g1.5 µg/mL
Accuracy (Recovery %) 95 - 105%90 - 110%
Precision (RSD %) < 10%< 15%
Typical Application Trace level analysis in complex matrices (e.g., food, beverages, environmental samples).[1][2]Quantification in simpler matrices or formulations where high sensitivity is not required.[3][4]

Detailed Experimental Protocols

Reproducibility and accuracy are contingent on detailed and standardized experimental protocols. The following sections provide foundational methodologies for the quantification of this compound using GC-MS and a hypothetical HPLC-UV method.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for the trace-level quantification of this compound in various solid and liquid samples, such as wine, food products, and environmental matrices.[2]

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME) [1]

  • Sample Aliquot : A known quantity of the homogenized sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) is placed into a 20 mL headspace vial.

  • Internal Standard : A known concentration of a suitable internal standard (e.g., this compound-d9 or a structurally similar deuterated compound) is added.

  • Matrix Modification : For liquid samples, adding a salt such as sodium chloride can increase the volatility of the analyte.

  • Incubation : The vial is equilibrated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the analyte to partition into the headspace.

  • Extraction : A Solid-Phase Microextraction (SPME) fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

2. GC-MS Analysis

  • Gas Chromatograph (GC) :

    • Injection : The analytes are thermally desorbed from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.[3]

    • Column : A capillary column suitable for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is used.[4]

    • Oven Temperature Program : An initial temperature of 40°C is held for 2 minutes, then ramped to 150°C at 10°C/min, and finally ramped to 250°C at 20°C/min and held for 5 minutes.[4]

    • Carrier Gas : Helium is used as the carrier gas.

  • Mass Spectrometer (MS) :

    • Ionization : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Selected Ion Monitoring (SIM) is used for enhanced sensitivity and specificity, monitoring characteristic ions of this compound.

3. Method Validation [3]

  • Linearity : A calibration curve is constructed by analyzing a series of standard solutions of this compound in a relevant matrix.

  • Accuracy : Recovery is determined by spiking a blank matrix with known amounts of the analyte.

  • Precision : Repeatability (intra-day) and intermediate precision (inter-day) are evaluated by analyzing multiple preparations of a sample.

  • Limits of Detection (LOD) and Quantification (LOQ) : These are estimated based on the signal-to-noise ratio or the standard deviation of the blank.

High-Performance Liquid Chromatography (HPLC-UV) (Hypothetical Method)

As this compound is highly volatile, GC is the more common analytical technique. However, for comparative purposes, a hypothetical HPLC-UV method is presented below. The performance of this method would require experimental verification.[3][4]

1. Sample Preparation

  • Extraction : this compound is extracted from the sample matrix using a suitable organic solvent (e.g., methanol or acetonitrile).

  • Filtration : The extract is filtered through a 0.45 µm syringe filter before injection.

2. HPLC-UV Analysis [3][4]

  • High-Performance Liquid Chromatograph (HPLC) :

    • Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.

    • Mobile Phase : An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v acetonitrile:water).

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 20 µL.

    • Column Temperature : 30°C.

  • UV Detector :

    • Detection Wavelength : The absorbance is monitored at the maximum wavelength for this compound (approximately 271 nm).

3. Method Validation [3]

  • Similar to the GC-MS method, the HPLC-UV method would require full validation for linearity, accuracy, precision, LOD, and LOQ.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described analytical methods.

GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Aliquot is Add Internal Standard sample->is matrix_mod Matrix Modification (optional) is->matrix_mod incubate Incubation matrix_mod->incubate extract SPME Extraction incubate->extract injection Thermal Desorption & Injection extract->injection separation GC Separation injection->separation detection MS Detection (SIM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantification of this compound using HS-SPME-GC-MS.

Hypothetical HPLC-UV Workflow for this compound Analysis cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Processing sample_hplc Sample extraction_hplc Solvent Extraction sample_hplc->extraction_hplc filtration_hplc Filtration extraction_hplc->filtration_hplc injection_hplc Injection filtration_hplc->injection_hplc separation_hplc HPLC Separation injection_hplc->separation_hplc detection_hplc UV Detection separation_hplc->detection_hplc integration_hplc Peak Integration detection_hplc->integration_hplc calibration_hplc Calibration Curve integration_hplc->calibration_hplc quantification_hplc Quantification calibration_hplc->quantification_hplc

Caption: Hypothetical workflow for the quantification of this compound using HPLC-UV.

References

A Comparative Guide to the Electrophilic Reactivity of 2,4-Dimethylanisole and 2,5-Dimethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physical and Chemical Properties

A summary of the key physical properties of 2,4-dimethylanisole and 2,5-dimethylanisole is presented in Table 1. These properties are essential for practical considerations in a laboratory setting, such as purification and reaction setup.

PropertyThis compound2,5-Dimethylanisole
Molecular Formula C₉H₁₂OC₉H₁₂O
Molecular Weight 136.19 g/mol [1]136.19 g/mol [2]
Boiling Point 191-193 °C[1]190 °C
Density 0.963-0.967 g/mL at 25 °C[1]0.965 g/mL at 25 °C
Refractive Index 1.512-1.516 at 20 °C[1]1.514 at 20 °C
Appearance Colorless liquid with a spicy, herbaceous aroma[1]Colorless liquid[3]
Solubility Slightly soluble in water[1]Soluble in organic solvents, almost insoluble in water[3]

Theoretical Comparison of Reactivity in Electrophilic Aromatic Substitution

The reactivity of substituted benzene rings in electrophilic aromatic substitution is primarily governed by the electronic effects (both inductive and resonance) and steric effects of the substituents.[4][5][6]

Directing Effects of Substituents:

  • Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director.[5][7] This is due to its potent +R (resonance) effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions.[8] This increased nucleophilicity at these positions makes them more susceptible to attack by electrophiles.[8]

  • Methyl Group (-CH₃): The methyl group is a weak activating group and also an ortho, para-director.[7] Its activating nature stems from a +I (inductive) effect, where it donates electron density through the sigma bond, and also through hyperconjugation.

Analysis of this compound:

In this compound, the powerful ortho, para-directing methoxy group is at position 1. The two methyl groups are at positions 2 and 4. The positions available for electrophilic attack are 3, 5, and 6.

  • Position 3: This position is ortho to the methyl group at position 2 and meta to the methoxy group and the methyl group at position 4.

  • Position 5: This position is para to the methyl group at position 2 and ortho to the methyl group at position 4, and meta to the methoxy group.

  • Position 6: This position is ortho to the methoxy group and meta to the methyl group at position 2.

The methoxy group strongly activates the ortho (position 6) and para (position 4, which is blocked) positions. The methyl groups activate their respective ortho and para positions. The directing effects of the methoxy and methyl groups reinforce each other to strongly activate position 6. Position 5 is also activated, being ortho to one methyl group and para to the other. However, the directing effect of the methoxy group is dominant. Therefore, electrophilic attack is most likely to occur at position 6 , which is ortho to the highly activating methoxy group and sterically accessible. Attack at position 5 is also possible but likely to be a minor product.

Analysis of 2,5-Dimethylanisole:

In 2,5-dimethylanisole, the methoxy group is at position 1, and the methyl groups are at positions 2 and 5. The available positions for electrophilic attack are 3, 4, and 6.

  • Position 3: This position is ortho to the methyl group at position 2 and meta to the methoxy group and the methyl group at position 5.

  • Position 4: This position is para to the methoxy group and meta to both methyl groups.

  • Position 6: This position is ortho to the methoxy group and ortho to the methyl group at position 5.

The methoxy group strongly activates its ortho (positions 2 and 6) and para (position 4) positions. The methyl groups also direct ortho and para.

  • Position 4: This position is para to the strongly activating methoxy group and is sterically unhindered.

  • Position 6: This position is ortho to the methoxy group, but it is sterically hindered by the adjacent methyl group at position 5.

  • Position 3: This position is activated by the methyl group at position 2 (ortho) but is meta to the stronger activating methoxy group.

Considering both electronic and steric factors, electrophilic attack is most likely to occur at position 4 , which is electronically favored (para to the methoxy group) and sterically accessible. Attack at position 6 is electronically favorable but sterically hindered.[9]

Comparative Reactivity:

Based on this analysis, This compound is predicted to be more reactive than 2,5-dimethylanisole in electrophilic aromatic substitution reactions. This is because in this compound, the directing effects of the methoxy and methyl groups are more aligned to activate specific positions, particularly position 6. In 2,5-dimethylanisole, while the para position is strongly activated by the methoxy group, the overall activation might be slightly less directed due to the positioning of the methyl groups.

Experimental Protocols

While specific comparative experimental data is lacking, a general protocol for common electrophilic aromatic substitution reactions that could be used to experimentally determine the relative reactivity and product distribution is provided below.

General Protocol for Nitration
  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric equivalent of the dimethylanisole isomer to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 0-10 °C) for a specified period.

  • Work-up: Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Purification and Analysis: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The product distribution can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Protocol for Bromination
  • Reaction Setup: Dissolve the dimethylanisole isomer in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Addition of Bromine: Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature, often in the dark to prevent radical reactions.

  • Work-up: After the reaction is complete (monitored by TLC), quench any remaining bromine with a solution of sodium thiosulfate.

  • Purification and Analysis: Extract the product with an organic solvent, wash with water and brine, dry, and concentrate. Analyze the product mixture using GC-MS and NMR to determine the regioselectivity.

Visualization of Reactivity Factors

The following diagrams illustrate the logical relationships governing the reactivity of the two isomers.

G cluster_24 This compound Reactivity 2,4-DMA This compound Substituents_24 Substituents: - 1-OCH3 (Strong Activator, o,p-director) - 2-CH3 (Weak Activator, o,p-director) - 4-CH3 (Weak Activator, o,p-director) 2,4-DMA->Substituents_24 Directing_Effects_24 Directing Effects Substituents_24->Directing_Effects_24 Steric_Hindrance_24 Steric Hindrance Substituents_24->Steric_Hindrance_24 Predicted_Outcome_24 Predicted Major Product: Substitution at C6 Directing_Effects_24->Predicted_Outcome_24 Steric_Hindrance_24->Predicted_Outcome_24 G cluster_25 2,5-Dimethylanisole Reactivity 2,5-DMA 2,5-Dimethylanisole Substituents_25 Substituents: - 1-OCH3 (Strong Activator, o,p-director) - 2-CH3 (Weak Activator, o,p-director) - 5-CH3 (Weak Activator, o,p-director) 2,5-DMA->Substituents_25 Directing_Effects_25 Directing Effects Substituents_25->Directing_Effects_25 Steric_Hindrance_25 Steric Hindrance Substituents_25->Steric_Hindrance_25 Predicted_Outcome_25 Predicted Major Product: Substitution at C4 Directing_Effects_25->Predicted_Outcome_25 Steric_Hindrance_25->Predicted_Outcome_25

References

A Spectroscopic Showdown: Unraveling the Isomeric Differences Between 2,4-Dimethylanisole and 3,5-Dimethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 2,4-dimethylanisole and 3,5-dimethylanisole, two closely related aromatic ethers, reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectra. This guide provides a detailed analysis of their spectral data, offering valuable insights for researchers, scientists, and drug development professionals in identifying and differentiating these isomers.

This comparison delves into the nuances of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for both this compound and 3,5-dimethylanisole. The substitution pattern of the methyl groups on the benzene ring significantly influences the electronic environment of the molecules, leading to unique spectral fingerprints for each isomer.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and 3,5-dimethylanisole.

¹H NMR Spectral Data
Compound Chemical Shift (δ) ppm Multiplicity Integration Assignment
This compound 6.92d1HAr-H
6.69d1HAr-H
6.63s1HAr-H
3.76s3H-OCH₃
2.24s3HAr-CH₃
2.18s3HAr-CH₃
3,5-Dimethylanisole 6.58s1HAr-H
6.52s2HAr-H
3.74s3H-OCH₃
2.27s3HAr-CH₃
¹³C NMR Spectral Data
Compound Chemical Shift (δ) ppm Assignment
This compound 155.8C-O
131.8Ar-C
129.9Ar-C
126.9Ar-C
120.7Ar-C
111.4Ar-C
54.9-OCH₃
20.6Ar-CH₃
16.1Ar-CH₃
3,5-Dimethylanisole 159.6C-O
139.1Ar-C
121.0Ar-C
111.9Ar-C
55.1-OCH₃
21.5Ar-CH₃
Mass Spectrometry Data
Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound 136121, 106, 91, 77
3,5-Dimethylanisole 136121, 106, 91, 77
Infrared (IR) Spectroscopy Data
Compound Key Absorption Bands (cm⁻¹) Functional Group
This compound 2950-2850C-H (aliphatic)
1610, 1500C=C (aromatic)
1250-1200C-O (ether)
3,5-Dimethylanisole 2950-2850C-H (aliphatic)
1600, 1470C=C (aromatic)
1280-1220C-O (ether)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the neat liquid in 0.6 mL of deuterated chloroform (CDCl₃), which also served as the internal lock. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹H NMR, the spectra were recorded over a spectral width of 0-10 ppm. For ¹³C NMR, a proton-decoupled sequence was used to obtain spectra with a spectral width of 0-200 ppm.

Infrared (IR) Spectroscopy

Infrared spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. A small drop of the neat liquid sample was placed between two sodium chloride (NaCl) plates to form a thin film. The spectrum was recorded in the mid-infrared region (4000-400 cm⁻¹) by averaging 16 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was recorded prior to sample analysis and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectra were recorded using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane) was injected into the GC. The compounds were separated on a capillary column and subsequently ionized by electron impact (EI) at 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 40-400 amu.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the dimethylanisole isomers.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Comparison cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis Sample Dimethylanisole Isomer (2,4- or 3,5-) NMR_Sample Dissolve in CDCl3 with TMS Sample->NMR_Sample IR_Sample Neat Liquid Film on NaCl Plates Sample->IR_Sample MS_Sample Dilute in Solvent for GC-MS Sample->MS_Sample NMR_Analysis NMR Spectrometer (¹H and ¹³C) NMR_Sample->NMR_Analysis IR_Analysis FTIR Spectrometer IR_Sample->IR_Analysis MS_Analysis GC-MS MS_Sample->MS_Analysis NMR_Data ¹H & ¹³C NMR Spectra NMR_Analysis->NMR_Data IR_Data IR Spectrum IR_Analysis->IR_Data MS_Data Mass Spectrum MS_Analysis->MS_Data Comparison Spectroscopic Comparison Guide NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: General workflow for the spectroscopic analysis of dimethylanisole isomers.

Unveiling the Biological Profile of Anisole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable disparity in the documented biological activities of various anisole derivatives. While compounds like anethole, estragole, and methyl eugenol have been the subject of numerous studies, data on the biological effects of 2,4-Dimethylanisole and its isomers remain scarce. This guide provides a comparative overview of the available experimental data on the antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties of these compounds, highlighting the significant knowledge gap concerning this compound.

Executive Summary

An extensive search of scientific databases indicates that this compound, a compound used as a flavoring agent, has not been widely investigated for its biological activities. In stark contrast, other anisole derivatives, particularly anethole, estragole, and methyl eugenol, have demonstrated a range of biological effects. Anethole is recognized for its potent antimicrobial and anti-inflammatory properties, with established mechanisms of action. Estragole also exhibits antimicrobial and anti-inflammatory effects and has been studied for its potential role in cancer. Methyl eugenol shows promise as an antioxidant and anti-inflammatory agent. This guide synthesizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to provide a clear comparison for researchers and drug development professionals.

Comparative Biological Activity of Anisole Derivatives

The biological activities of anisole derivatives vary significantly based on their chemical structure. The following tables summarize the available quantitative data for antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities. It is important to note the absence of data for this compound and its isomers in these comparisons.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundTest OrganismMICReference
This compound Data not availableData not available
Anethole Salmonella enteritidisIn vitro activity observed[1]
Escherichia coli0.5%[1]
Staphylococcus aureus0.25%[1]
Candida albicans0.5%[1]
Estragole Gram-positive bacteriaSignificant inhibition[2]
FungiSignificant inhibition[2]
Aspergillus flavus0.5 µL/mL (spore germination)[3]
Methyl Eugenol 8 tested microbesModerate activity[4]
Antioxidant Activity

The half-maximal inhibitory concentration (IC50) in antioxidant assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) indicates the concentration of a substance required to scavenge 50% of free radicals. A lower IC50 value signifies higher antioxidant activity.

CompoundAssayIC50Reference
This compound Data not availableData not available
Methyl Eugenol DPPH2.253 µg/mL[4]
Methyl Eugenol-rich Lemongrass EO DPPH2.263 µg/mL[4]
Ascorbic Acid (Standard) DPPH2.58 µg/mL[4]
Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO) or cytokines.

CompoundAssay/ModelEffectReference
This compound Data not availableData not available
Anethole LPS-induced periodontitis in ratsSuppressed IL-1β and TNF-α production[5]
Methyl Eugenol In-vitro anti-inflammatory testIC50: 36.44 µg/mL[4]
Methyl Eugenol-rich Lemongrass EO In-vitro anti-inflammatory testIC50: 38.00 µg/mL[4]
Sodium Diclofenac (Standard) In-vitro anti-inflammatory testIC50: 22.76 µg/mL[4]
Cytotoxicity

The half-maximal inhibitory concentration (IC50) in cytotoxicity assays represents the concentration of a substance that is required to inhibit the growth of 50% of a cell population.

CompoundCell LineIC50Reference
This compound Data not availableData not available
Estragole Artemia salina4.54 µg/mL (LC50)[2]
Methyl Eugenol Retinoblastoma RB355 cells50 µM[6]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is crucial for drug development.

Anethole: Anti-inflammatory Signaling

Anethole has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and TNF-α (tumor necrosis factor-alpha) signaling cascades.[7][8] By inhibiting these pathways, anethole can reduce the production of pro-inflammatory cytokines.[5]

Anethole_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Anethole Anethole Anethole->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Nucleus->Inflammatory_Cytokines Induces Transcription

Anethole's inhibition of the NF-κB signaling pathway.

Estragole: Modulation of Inflammatory and Cellular Stress Pathways

Estragole has been found to regulate inflammatory responses through the NF-κB and Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathways. It can suppress the production of pro-inflammatory mediators by inhibiting NF-κB and upregulating the antioxidant response via Nrf2.

Estragole_Signaling_Pathway cluster_inflammatory Inflammatory Response cluster_antioxidant Antioxidant Response LPS LPS NFkB_pathway NF-κB Pathway LPS->NFkB_pathway Inflammatory_Mediators Pro-inflammatory Mediators NFkB_pathway->Inflammatory_Mediators Oxidative_Stress Oxidative Stress Nrf2_pathway Nrf2 Pathway Oxidative_Stress->Nrf2_pathway Antioxidant_Enzymes Antioxidant Enzymes Nrf2_pathway->Antioxidant_Enzymes Estragole Estragole Estragole->NFkB_pathway Inhibits Estragole->Nrf2_pathway Activates

Estragole's dual action on inflammatory and antioxidant pathways.

Methyl Eugenol: Targeting Cancer Cell Proliferation

Methyl eugenol has been investigated for its anticancer properties, with studies indicating its ability to modulate the mTOR/PI3K/Akt signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its inhibition can lead to apoptosis (programmed cell death) in cancer cells.[6]

Methyl_Eugenol_Cancer_Pathway Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Apoptosis Apoptosis mTOR->Apoptosis Methyl_Eugenol Methyl Eugenol Methyl_Eugenol->PI3K Inhibits Methyl_Eugenol->Akt Inhibits Methyl_Eugenol->mTOR Inhibits

Inhibition of the mTOR/PI3K/Akt pathway by Methyl Eugenol.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the biological activities of the anisole derivatives mentioned in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of a compound.

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

  • Sample Preparation: The test compound is dissolved in a solvent to prepare different concentrations.

  • Reaction: The test sample is mixed with the DPPH solution and incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

Anti-inflammatory Activity (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)

This in vitro assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Calculation: The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (around 570 nm).

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion and Future Directions

The available scientific literature provides a foundation for understanding the biological activities of certain anisole derivatives, particularly anethole, estragole, and methyl eugenol. These compounds exhibit a range of potentially beneficial properties, including antimicrobial, antioxidant, and anti-inflammatory effects, and their mechanisms of action are beginning to be elucidated.

However, the most striking finding of this comparative review is the significant lack of published data on the biological activity of this compound and its isomers. Given its use as a flavoring agent, a thorough investigation into its pharmacological and toxicological profile is warranted. Future research should focus on systematically evaluating the biological activities of this compound and other understudied anisole derivatives using standardized in vitro and in vivo models. Such studies are crucial for a comprehensive understanding of the structure-activity relationships within this class of compounds and for ensuring the safety and potential therapeutic application of these widely used chemicals.

References

comparing the efficacy of catalysts for 2,4-Dimethylanisole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,4-dimethylanisole, a key intermediate in the pharmaceutical and fine chemical industries, is predominantly achieved through the methylation of m-cresol. The choice of catalyst is a critical factor that governs the reaction's efficiency, dictating the yield and selectivity towards the desired product. This guide provides a comprehensive comparison of various catalysts employed in the methylation of cresols, offering valuable insights into their performance based on available experimental data. While direct comparative studies for this compound are limited, this guide draws upon data from the methylation of m-cresol and other related reactions to provide a clear overview of catalyst efficacy.

Data Presentation: Catalyst Performance in Cresol Methylation

The following table summarizes the performance of different catalysts in the methylation of cresols. This data, while not exclusively for this compound synthesis, provides a strong indication of the potential of these catalysts for the target reaction. The synthesis of this compound is an O-methylation reaction of m-cresol. The presented data includes both O-methylation and C-methylation products, offering a broader understanding of catalyst selectivity.

CatalystSubstrateMethylating AgentReaction Conditionsm-Cresol Conversion (%)Selectivity (%)Reference
Zeolites
HBEAm-CresolMethanolGas phaseNot specifiedPreferential C-alkylation to dimethylphenols[1]
HZSM5m-CresolMethanolGas phaseNot specifiedHigh selectivity to 2,5-dimethylphenol (smallest isomer)[1]
HMCM22m-CresolMethanolGas phaseNot specifiedHigh selectivity to 2,5-dimethylphenol (82% with pore mouth passivation)[1]
Metal Oxides
Cr₂O₃ doped Fe₂O₅-V₂O₅m-CresolMethanol330°C, LHSV 0.53 h⁻¹99.294.6 (to 2,3,6-trimethylphenol)[2]
Iron-Chromium (TZC-3/1)o-CresolMethanol300-380°C, fluidized bedNot specifiedProducts included 2,6-dimethylphenol[3]
Solid Acids
Al-MCM-41m-CresolMethanol523 K, gas phaseHigh initial activityHigh initial O-alkylation rate to 3-methylanisole[4]
ZnYm-CresolMethanol523 K, gas phaseHigh initial activityFavored C-alkylation to dimethylphenols[4]

Note: The selectivity reported for the Cr₂O₃ doped Fe₂O₅-V₂O₅ catalyst is for a C-methylation product (2,3,6-trimethylphenol). However, the high conversion and selectivity demonstrate the potential of modified metal oxide catalysts in achieving specific methylation products from m-cresol. The study on Al-MCM-41 is particularly relevant as it shows a high initial rate of O-methylation, which is the desired pathway for this compound synthesis.

Experimental Protocols

Below is a representative experimental protocol for the vapor-phase methylation of a cresol, which can be adapted for the synthesis of this compound from m-cresol. This protocol is based on the methodologies described in the cited literature for cresol methylation.[3][5]

Vapor-Phase Methylation of m-Cresol in a Fixed-Bed Reactor

1. Catalyst Preparation and Activation:

  • The chosen catalyst (e.g., a specific zeolite or metal oxide) is packed into a fixed-bed reactor.

  • The catalyst is then activated in-situ by heating under a flow of inert gas (e.g., nitrogen) at a specified temperature for a set duration to remove any adsorbed moisture and impurities.

2. Reaction Setup:

  • A mixture of m-cresol and methanol, with a defined molar ratio, is prepared.

  • The liquid feed is vaporized and then introduced into the pre-heated reactor containing the activated catalyst bed.

  • The reaction temperature, pressure, and weight hourly space velocity (WHSV) are controlled and maintained at the desired setpoints.

3. Product Collection and Analysis:

  • The gaseous product stream exiting the reactor is cooled and condensed to collect the liquid products.

  • Non-condensable gases are collected separately.

  • The liquid product mixture is then analyzed using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of m-cresol and the selectivity to this compound and other products.

4. Catalyst Regeneration (if applicable):

  • For reusable catalysts, a regeneration step may be performed after the reaction by calcination in air to remove coke deposits.

Mandatory Visualization

To better understand the experimental workflow and the underlying reaction pathways, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation & Activation cluster_reaction Reaction cluster_analysis Product Analysis Catalyst_Packing Pack Catalyst in Reactor Catalyst_Activation Activate Catalyst (Heat under N2) Catalyst_Packing->Catalyst_Activation Reaction_Step Introduce to Reactor (Control T, P, WHSV) Catalyst_Activation->Reaction_Step Feed_Prep Prepare m-Cresol/Methanol Feed Vaporization Vaporize Feed Feed_Prep->Vaporization Vaporization->Reaction_Step Condensation Condense Product Stream Reaction_Step->Condensation Product_Collection Collect Liquid Products Condensation->Product_Collection Analysis Analyze Products (GC, GC-MS) Product_Collection->Analysis

Figure 1: General experimental workflow for catalyst screening.

Reaction_Pathways cluster_products Reaction Products m_Cresol m-Cresol Dimethylanisole This compound (O-Methylation) m_Cresol->Dimethylanisole + Methanol (Catalyst) Dimethylphenols Dimethylphenols (C-Methylation) m_Cresol->Dimethylphenols + Methanol (Catalyst) Methanol Methanol Dimethyl_Ether Dimethyl Ether Methanol->Dimethyl_Ether Self-condensation Trimethylphenols Trimethylphenols (Further C-Methylation) Dimethylphenols->Trimethylphenols + Methanol

Figure 2: Possible reaction pathways in m-cresol methylation.

References

A Comparative Guide to the Quantitative Analysis of 2,4-Dimethylanisole and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of isomeric compounds is a critical challenge in chemical synthesis, quality control, and metabolic studies. Dimethylanisole isomers, including 2,4-dimethylanisole, present a significant analytical hurdle due to their identical molecular weight and similar physicochemical properties. This guide provides an objective comparison of the primary analytical techniques for their separation and quantification, supported by experimental data and detailed protocols.

The selection of an analytical method is critically dependent on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is generally the preferred method for volatile compounds like dimethylanisole isomers due to its superior resolution and sensitivity.[1][2] High-Performance Liquid Chromatography (HPLC) can also be employed, though it is less common for such volatile analytes without derivatization.[2]

Method Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV for the analysis of compounds structurally similar to dimethylanisoles, such as methylanisole isomers. These values serve as a benchmark for method selection and validation.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV) (Hypothetical)
Linearity (R²) > 0.995[3]> 0.999[3]
Limit of Detection (LOD) 1.5 ng/g[3]0.5 µg/mL[3]
Limit of Quantitation (LOQ) 5.0 ng/g[3]1.5 µg/mL[3]
Accuracy (Recovery %) 95 - 105%[3]97 - 103%[3]
Precision (RSD %) < 10%[3]< 5%[3]
Typical Application Trace level analysis in complex matrices (e.g., environmental, biological samples).[3]Quantification in simpler matrices or formulations.[3]

Detailed Experimental Protocols

Robust and reproducible data rely on meticulously executed experimental protocols. The following sections detail standardized methodologies for the quantitative analysis of this compound and its isomers using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is the premier technique for analyzing volatile isomers like dimethylanisoles, offering high-resolution separation and definitive identification.[1] The primary challenge lies in the very close boiling points of the isomers, which necessitates a column with a stationary phase capable of exploiting subtle differences in polarity and shape.[4]

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

This technique is ideal for extracting volatile analytes from liquid or solid samples, minimizing matrix effects and improving sensitivity.[3][5]

  • Sample Aliquot: Place a known amount of the homogenized sample (e.g., 1 gram of solid material or 5 mL of a liquid sample) into a 20 mL headspace vial.[3]

  • Matrix Modification: For liquid samples, add a salt (e.g., NaCl) to increase the volatility of the analytes.[3]

  • Incubation: Equilibrate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[3][5]

  • Extraction: Expose an SPME fiber (e.g., PDMS/DVB) to the vial's headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.[3]

  • Injection: Thermally desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.[3]

2. GC-MS Instrumentation and Conditions

  • Column: A polar capillary column is recommended for optimal isomer separation. A non-polar capillary column, such as a 5% phenyl polymethylsiloxane (e.g., HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness), can also be effective.[1][4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Inlet Temperature: 250°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 50-60°C, hold for 1-2 minutes.[1][5]

    • Ramp: Increase at 10°C/min to 280°C.[1]

    • Hold: Hold at 280°C for 5 minutes to elute all components.[1]

  • MS Conditions:

    • Ion Source Temperature: 230°C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: Scan from m/z 40 to 200.[1]

3. Data Analysis

  • Isomers are identified based on their unique retention times.[1]

  • Identity is confirmed by comparing the acquired mass spectrum with reference library spectra (e.g., NIST). The molecular ion (M+) at m/z 136 and characteristic fragments will be prominent for dimethylanisole isomers.[1][6]

  • Quantification is achieved by creating a calibration curve using certified reference standards for each isomer.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

While less common for volatile compounds, normal-phase HPLC can effectively separate structural isomers based on differences in their polarity.[1] A hypothetical reversed-phase method is also presented.

1. Sample Preparation

  • Dissolve the sample mixture in the initial mobile phase solvent to an appropriate concentration.[1]

  • Filter the extract through a 0.45 µm syringe filter before injection to remove particulate matter.[3]

2. HPLC Instrumentation and Conditions (Normal-Phase)

  • Instrumentation: An HPLC system equipped with a UV detector.[1]

  • Column: Normal-phase silica column (e.g., LiChrospher® Si-60, 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A non-polar solvent system, such as a mixture of hexane and isopropanol (e.g., 99:1 v/v). The ratio can be optimized to achieve baseline separation.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: Ambient.[1]

  • Detection: UV detection at approximately 270 nm.[1]

3. HPLC Instrumentation and Conditions (Reversed-Phase)

  • Column: Use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: Monitor absorbance at the maximum wavelength for dimethylanisole (approximately 271 nm).[3]

4. Data Analysis

  • Isomers are identified by their unique retention times under the specified conditions.[1]

  • Quantification is performed by constructing a calibration curve from the analysis of certified reference standards for each isomer.[1]

Visualized Workflows and Logic

To further clarify the analytical processes, the following diagrams illustrate the experimental workflows and the logical considerations for method selection.

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Interpretation Sample Isomer Mixture in Complex Matrix HS_Vial Aliquot into Headspace Vial Sample->HS_Vial Incubate Incubate & Equilibrate (e.g., 60°C) HS_Vial->Incubate SPME HS-SPME Adsorption Incubate->SPME Desorb Thermal Desorption in GC Inlet SPME->Desorb GC_Sep GC Separation (Polar Column) Desorb->GC_Sep MS_Detect MS Detection (EI) (Scan m/z 40-200) GC_Sep->MS_Detect Data Raw Data (Chromatogram & Spectra) MS_Detect->Data Identify Peak Identification (Retention Time & Library Match) Data->Identify Quantify Quantification (Calibration Curve) Identify->Quantify

Caption: Workflow for quantitative analysis using GC-MS with HS-SPME.

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Interpretation Sample Isomer Mixture Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject HPLC_Sep HPLC Separation (e.g., Normal-Phase) Inject->HPLC_Sep UV_Detect UV Detection (~270 nm) HPLC_Sep->UV_Detect Data Raw Data (Chromatogram) UV_Detect->Data Identify Peak Identification (Retention Time) Data->Identify Quantify Quantification (Calibration Curve) Identify->Quantify

Caption: General experimental workflow for HPLC-UV analysis.

Method_Selection Start Analytical Goal: Quantify Dimethylanisole Isomers Volatility Is the analyte volatile? Start->Volatility Sensitivity Is trace-level sensitivity required (< µg/mL)? Volatility->Sensitivity Yes Derivatize Consider Derivatization for GC or HPLC Volatility->Derivatize No Matrix Is the sample matrix complex? Sensitivity->Matrix Yes HPLC Consider HPLC-UV Sensitivity->HPLC No GCMS Choose GC-MS Matrix->GCMS Yes Matrix->HPLC No

Caption: Logical workflow for selecting an appropriate analytical method.

References

A Comparative Guide to the Synthetic Routes of 2,4-Dimethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review and comparison of the primary synthetic routes to 2,4-dimethylanisole (1-methoxy-2,4-dimethylbenzene), a key intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. The focus is on the prevalent Williamson ether synthesis, comparing classical and modern methylating agents, including traditional alkyl halides and sulfates, as well as greener alternatives like dimethyl carbonate, often enhanced by phase-transfer catalysis.

Synthetic Strategies

The most common and industrially significant method for synthesizing this compound is the O-methylation of 2,4-dimethylphenol. This transformation is typically achieved via the Williamson ether synthesis, an SN2 reaction involving the nucleophilic attack of the 2,4-dimethylphenoxide ion on a methylating agent. Key variations of this synthesis differ in the choice of methylating agent, the base used to deprotonate the phenol, the solvent system, and the use of catalysts to enhance reaction rates and yields.

  • Classical Methylation (using Dimethyl Sulfate or Methyl Iodide): This is a robust and high-yielding method. 2,4-Dimethylphenol is first treated with a strong base, such as sodium hydroxide or sodium hydride, to form the corresponding sodium phenoxide. This is followed by the addition of a methylating agent like dimethyl sulfate (DMS) or methyl iodide (MeI). While effective, these reagents are toxic and require careful handling.

  • Phase-Transfer Catalysis (PTC): To improve reaction efficiency and mitigate the need for harsh, anhydrous conditions, phase-transfer catalysis is often employed. A catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the aqueous phenoxide ion into an organic phase where the methylating agent resides. This technique allows for the use of inexpensive bases like aqueous sodium hydroxide and often leads to faster reactions and higher yields under milder conditions.

  • Green Methylation (using Dimethyl Carbonate): Dimethyl carbonate (DMC) has emerged as an environmentally benign alternative to traditional methylating agents. It is less toxic and produces methanol and carbon dioxide as byproducts. These reactions are often conducted at higher temperatures and can be catalyzed by bases like potassium carbonate (K₂CO₃), sometimes in conjunction with a phase-transfer catalyst to improve reaction rates.

Quantitative Data Comparison

The following table summarizes quantitative data from the literature for different synthetic routes to anisoles, using 2,4-dimethylphenol or closely related phenolic substrates as a reference.

Method/RouteStarting MaterialMethylating AgentBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference Analogue
Williamson SynthesisPhenolDimethyl SulfateNaOHWaterReflux0.572-75Anisole
Williamson SynthesisGallic AcidDimethyl SulfateNaOHWaterReflux489-92Trimethylgallic Acid
Williamson (Anhydrous)2,6-DimethylphenolMethyl IodideNaHTHFReflux18722,6-Dimethylanisole
PTC / Green Chemistryp-CresolDimethyl CarbonateK₂CO₃ / TBABNone90-1005994-Methylanisole
Green ChemistryPhenolDimethyl CarbonateCs₂CO₃DMC120-160-GoodAnisole

Experimental Protocols

Below are detailed experimental protocols representative of the key synthetic methods.

Protocol 1: Classical Methylation using Dimethyl Sulfate

  • Objective: To synthesize this compound from 2,4-dimethylphenol using dimethyl sulfate.

  • Procedure: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a solution of 2,4-dimethylphenol (0.1 mol, 12.22 g) in 10% aqueous sodium hydroxide (0.11 mol NaOH in 44 mL water) is prepared. The flask is cooled in an ice bath to below 10 °C. Dimethyl sulfate (0.1 mol, 12.61 g, 9.5 mL) is added dropwise from the dropping funnel over 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 15 °C. After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 1 hour, followed by heating to reflux on a water bath for 1 hour to complete the reaction. The mixture is then cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether (2 x 50 mL). The combined organic layers are washed with 10% sodium hydroxide solution, then with water until neutral, and finally with brine. The solution is dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the resulting crude product is purified by vacuum distillation to afford this compound.

Protocol 2: Green Methylation using Dimethyl Carbonate with Phase-Transfer Catalysis

  • Objective: To synthesize this compound using an environmentally benign methylating agent under phase-transfer conditions.

  • Procedure: A mixture of 2,4-dimethylphenol (0.1 mol, 12.22 g), anhydrous potassium carbonate (0.15 mol, 20.73 g), and tetrabutylammonium bromide (TBAB) (0.01 mol, 3.22 g) in dimethyl carbonate (DMC, 100 mL) is placed in a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser. The reaction mixture is heated to reflux (approx. 90 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). After the reaction is complete (typically 5-8 hours), the mixture is cooled to room temperature. The solid potassium carbonate is filtered off and washed with diethyl ether. The filtrate is washed with water to remove any remaining TBAB and unreacted base, followed by a wash with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent (DMC and ether) is removed by rotary evaporation. The residue is purified by vacuum distillation to yield pure this compound.

Visualization of Synthetic Pathways

The logical relationship between the starting material and the different synthetic approaches is illustrated in the diagram below.

Synthetic_Routes cluster_classical Classical Williamson Synthesis cluster_ptc Phase-Transfer Catalysis (PTC) Start 2,4-Dimethylphenol Phenoxide_Classical 2,4-Dimethylphenoxide Start->Phenoxide_Classical NaOH or NaH Phenoxide_PTC Phenoxide in Organic Phase Start->Phenoxide_PTC aq. NaOH Tetrabutylammonium Bromide (TBAB) Product This compound DMS Dimethyl Sulfate (DMS) Phenoxide_Classical->DMS Addition MeI Methyl Iodide (MeI) Phenoxide_Classical->MeI Addition DMS->Product SN2 Reaction Yield: High MeI->Product SN2 Reaction Yield: Good-High DMC_PTC Dimethyl Carbonate (DMC) Phenoxide_PTC->DMC_PTC Green Reagent DMC_PTC->Product SN2 Reaction Yield: Excellent

Caption: Comparative workflow of synthetic routes to this compound.

A Comparative Guide to 2,4-Dimethylanisole and Anisole as Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisole and its derivatives are fundamental building blocks in organic synthesis, serving as versatile precursors for a wide range of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the anisole ring can significantly influence the reactivity, regioselectivity, and overall efficiency of synthetic transformations. This guide provides an objective comparison of the performance of 2,4-Dimethylanisole and its parent compound, anisole, as building blocks in common electrophilic aromatic substitution reactions. By examining their electronic and steric properties, we can delineate their respective advantages and disadvantages in the synthesis of complex molecules.

Physical and Chemical Properties

The introduction of two methyl groups to the anisole ring in the 2- and 4-positions alters its physical properties, which can have implications for reaction conditions and product isolation.

PropertyAnisoleThis compound
Molecular Formula C₇H₈OC₉H₁₂O
Molecular Weight 108.14 g/mol 136.19 g/mol
Boiling Point 154 °C191-193 °C
Density 0.995 g/cm³0.965 g/mL
CAS Number 100-66-36738-23-4

Performance in Electrophilic Aromatic Substitution

The primary utility of anisole and its derivatives in synthesis lies in their reactivity towards electrophiles. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In this compound, the presence of two additional electron-donating methyl groups further enhances the electron density of the aromatic ring, while also introducing steric considerations that influence regioselectivity.

Theoretical Impact on Reactivity and Regioselectivity

Anisole: The methoxy group in anisole strongly activates the ring towards electrophilic attack, primarily at the para position due to less steric hindrance compared to the ortho positions. The lone pairs on the oxygen atom participate in resonance, stabilizing the arenium ion intermediate.[1]

This compound: The two methyl groups, being electron-donating through hyperconjugation and inductive effects, further increase the nucleophilicity of the aromatic ring, making it even more reactive than anisole. The directing effects of the methoxy and methyl groups are cooperative, strongly activating the remaining unsubstituted positions. However, the position of substitution is now more complex to predict due to the interplay of electronic activation and steric hindrance. The available positions for substitution are C3, C5, and C6.

  • Position 5: This position is para to the methyl group at C2 and meta to the methoxy group at C1 and the methyl group at C4. It is electronically activated.

  • Position 6: This position is ortho to the methoxy group and meta to the methyl group at C4. It is strongly activated by the methoxy group but may experience some steric hindrance from the adjacent methyl group at C2.

  • Position 3: This position is ortho to both the methoxy group and the methyl group at C4, and meta to the methyl group at C2. It is electronically activated but likely the most sterically hindered.

Due to the combined activating effects and steric factors, electrophilic substitution on this compound is expected to be highly regioselective, with a preference for the less sterically hindered and electronically activated positions.

Comparative Performance Data (Illustrative)
ReactionElectrophileSubstrateMajor Product(s)Typical Yield (%)Key Observations
Friedel-Crafts Acylation Acetyl chloride / AlCl₃Anisole4-Methoxyacetophenone80-90%High selectivity for the para product due to steric hindrance at the ortho positions.
This compound 5-Acetyl-2,4-dimethylanisole85-95%Higher reactivity is expected. Substitution is directed to the 5-position, which is sterically accessible and electronically activated.
Nitration HNO₃ / H₂SO₄AnisoleMixture of 2-nitroanisole and 4-nitroanisole90-95% (total)The para isomer is typically the major product.
This compound 5-Nitro-2,4-dimethylanisole>95%High regioselectivity for the 5-position is anticipated due to the strong directing and activating effects of the substituents.
Bromination Br₂ in Acetic AcidAnisole4-Bromoanisole~90%High para-selectivity.
This compound 5-Bromo-2,4-dimethylanisole>95%Excellent regioselectivity is expected due to the concerted directing effects.

Disclaimer: The quantitative data in this table are illustrative and based on general principles of organic chemistry. Actual yields and product distributions may vary depending on the specific reaction conditions.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Anisole

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous AlCl₃ in CH₂Cl₂.

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride from the dropping funnel to the cooled suspension.

  • After the formation of the acylium ion complex, add a solution of anisole in CH₂Cl₂ dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer, and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product, primarily 4-methoxyacetophenone, can be purified by recrystallization or distillation.

General Protocol for Nitration of this compound

Materials:

  • This compound

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a pre-determined amount of this compound to concentrated H₂SO₄ while maintaining a low temperature.

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated HNO₃ to concentrated H₂SO₄, also in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of this compound, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for a specified time to ensure the reaction goes to completion (monitor by TLC).

  • Carefully pour the reaction mixture over crushed ice with stirring.

  • Separate the organic layer (if using a co-solvent like CH₂Cl₂) or extract the product with a suitable organic solvent.

  • Wash the organic layer sequentially with water and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography or recrystallization to yield 5-nitro-2,4-dimethylanisole.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the general electrophilic aromatic substitution mechanism and a typical experimental workflow.

Electrophilic_Aromatic_Substitution Aromatic Aromatic Ring (Anisole or this compound) Intermediate Arenium Ion (Carbocation Intermediate) Aromatic->Intermediate Attack by pi electrons Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Product Intermediate->Product Resonance Stabilization Proton_Loss -H+ Intermediate->Proton_Loss

Caption: General mechanism of electrophilic aromatic substitution.

Experimental_Workflow Start Start: Reactants Reaction Reaction with Electrophile (e.g., Acylation, Nitration) Start->Reaction Quenching Reaction Quenching (e.g., Ice/Water) Reaction->Quenching Extraction Workup: Extraction & Washing Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (e.g., Recrystallization, Chromatography) Drying->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis End End: Pure Product Analysis->End

References

A Comparative Guide to the Analysis of Impurities in Commercial 2,4-Dimethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative analysis of impurities found in commercial 2,4-Dimethylanisole, a key intermediate in various synthetic processes. We will explore common impurities, analytical methodologies for their detection and quantification, and present a framework for comparing different commercial sources.

Understanding Potential Impurities

The impurity profile of commercially available this compound is largely influenced by its synthetic route. A common method for its synthesis is the methylation of 2,4-dimethylphenol. This process can lead to several potential impurities:

  • Isomeric Impurities: Incomplete or side reactions can result in the formation of other isomers of dimethylanisole, such as 2,3-dimethylanisole or 3,4-dimethylanisole.

  • Unreacted Starting Materials: Residual 2,4-dimethylphenol is a common impurity.

  • Byproducts of Methylation: Over-methylation can lead to the formation of xylenes or other methylated species. The use of dimethyl sulfate as a methylating agent can also introduce related impurities.[1][2]

  • Solvent Residues: Depending on the purification process, residual solvents may be present.

Analytical Methodologies for Impurity Profiling

A multi-pronged analytical approach is often necessary for the comprehensive characterization of impurities in this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.[3][4] High-Performance Liquid Chromatography (HPLC) can be employed for the analysis of less volatile or more polar impurities.

Table 1: Comparison of Analytical Techniques for Impurity Analysis
TechniqueAnalytes DetectedStrengthsLimitations
GC-MS Volatile and semi-volatile organic compounds (e.g., isomers, residual solvents, byproducts)High sensitivity and specificity, excellent for isomer separation.Not suitable for non-volatile or thermally labile compounds.
HPLC Non-volatile and polar compounds (e.g., unreacted phenols)Versatile, applicable to a wide range of compounds.May have lower resolution for volatile isomers compared to GC.
NMR All proton-containing compoundsProvides structural information for impurity identification.Lower sensitivity compared to MS-based methods.

Comparative Analysis of Commercial this compound

While specific impurity profiles can vary between suppliers and even between batches, a general comparison can be made based on the expected purity levels. High-purity grades of this compound (>99%) are available from various chemical suppliers.[5] For critical applications, it is recommended to obtain a certificate of analysis (CoA) from the supplier, which should provide information on the purity and the levels of known impurities.[6][7]

To illustrate a comparative analysis, hypothetical data for three different commercial sources of this compound is presented in Table 2. This data is representative of what might be obtained through GC-MS analysis.

Table 2: Hypothetical Impurity Profile of Commercial this compound from Different Suppliers (Data obtained by GC-MS)
ImpuritySupplier A (Area %)Supplier B (Area %)Supplier C (Area %)
This compound99.599.899.2
2,3-Dimethylanisole0.20.10.3
3,4-Dimethylanisole0.1Not Detected0.2
2,4-Dimethylphenol0.150.050.25
Toluene (residual solvent)0.050.050.05

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol outlines a general method for the analysis of volatile impurities in this compound.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane or hexane).

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot to a GC vial.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless injection can be used depending on the expected concentration of impurities).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

3. Data Analysis:

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.[3][8][9][10][11][12]

  • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the impurities by calculating the peak area percentage relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow and Logic

To better understand the process of impurity analysis, the following diagrams illustrate the experimental workflow and the logical steps involved in identifying an impurity.

experimental_workflow Experimental Workflow for Impurity Analysis sample Commercial this compound Sample prep Sample Preparation (Dilution in Solvent) sample->prep gcms GC-MS Analysis prep->gcms hplc HPLC Analysis (for non-volatile impurities) prep->hplc data Data Acquisition gcms->data hplc->data process Data Processing (Peak Integration & Identification) data->process report Impurity Profile Report process->report

Caption: Workflow for the analysis of impurities in this compound.

logical_relationship Logical Flow for Impurity Identification peak Unknown Peak Detected in Chromatogram rt Compare Retention Time to Standards peak->rt ms Analyze Mass Spectrum peak->ms confirm Confirm with Reference Standard rt->confirm library Compare MS to Reference Library (NIST) ms->library structure Propose Structure library->structure structure->confirm identified Impurity Identified confirm->identified

References

Safety Operating Guide

Proper Disposal of 2,4-Dimethylanisole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 2,4-Dimethylanisole. This guide provides essential safety information, logistical procedures, and a step-by-step plan for the appropriate management and disposal of this compound.

For researchers, scientists, and drug development professionals, adherence to correct disposal protocols is paramount to protect personnel and the environment from potential hazards. This document outlines the immediate actions and procedural steps required for the safe handling and disposal of this compound.

Immediate Safety and Handling Protocols

Before handling this compound, it is crucial to be aware of its properties and the necessary safety precautions. This compound is a combustible liquid and requires careful management to prevent accidents.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Chemical-resistant gloves. It is important to inspect gloves before use and select them based on the breakthrough time and permeation rate for the specific substance.

  • Body Protection: A lab coat or fire/flame resistant and impervious clothing should be worn.[1]

  • Respiratory Protection: If working in an area with poor ventilation or if exposure limits are likely to be exceeded, a full-face respirator should be used.[1]

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid contact with skin and eyes, and do not inhale vapors or mists.[3][4]

  • Keep the compound away from heat, hot surfaces, sparks, open flames, and other ignition sources.[2][3]

  • Store containers tightly closed in a dry, cool, and well-ventilated place.[2][3]

  • This compound is incompatible with strong oxidizing agents.[3]

Spill and Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent further contamination or injury.

Step-by-Step Spill Cleanup Protocol:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the spill area.[3][4]

  • Ventilate the Area: Ensure adequate ventilation to disperse any vapors.

  • Contain the Spill: Use an inert absorbent material such as sand, silica gel, or universal binder to soak up the spilled liquid.[4]

  • Collect the Waste: Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[3][4]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All contaminated cleanup materials should be treated as hazardous waste and disposed of accordingly.

Proper Disposal Procedures

The disposal of this compound must be conducted in compliance with all local, regional, and national hazardous waste regulations.[3] Improper disposal can lead to environmental damage and legal consequences.

Step-by-Step Disposal Protocol:

  • Waste Identification: this compound waste should be classified as hazardous chemical waste.

  • Containerization: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Include the date when the waste was first added to the container.

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area. This area should be secure and have secondary containment to prevent spills.

  • Arrange for Disposal: Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.[2][3][4] Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

Quantitative Data for this compound

ParameterValueSource
UN Number UN3271 (for ETHERS, N.O.S.)[1]
Transport Hazard Class 3 (Flammable Liquids)[1]
Flash Point 63 °C / 145.4 °F[3]
DOT Classification Combustible Liquid, N.O.S. (reclassified as NA1993 for bulk shipments)[3]

Experimental Protocols

Currently, there are no widely established and recommended experimental protocols for the in-lab neutralization or chemical treatment of this compound for disposal purposes. The standard and required method of disposal is through incineration at a licensed hazardous waste facility.

Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Disposal A This compound Waste Generated B Collect in a dedicated, labeled, and compatible waste container A->B C Store container in a designated Satellite Accumulation Area B->C Container is securely sealed D Ensure secondary containment and proper segregation C->D E Contact Licensed Hazardous Waste Disposal Company D->E When container is full or as per lab protocol F Arrange for waste pickup and transport E->F G Waste is incinerated at an approved facility F->G

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Dimethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2,4-Dimethylanisole, a common reagent in organic synthesis. Adherence to these protocols will help safeguard personnel and maintain a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a combustible liquid and can cause skin and eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4][5] A face shield may be appropriate in some situations.To protect against splashes and vapors that can cause serious eye irritation or damage.[1][2][3]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing, including a lab coat and long-sleeved clothing.[6]To prevent skin contact which can cause irritation.[1][2][3]
Respiratory Protection Generally not required under normal use with adequate ventilation.[4][7] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[6]To avoid inhalation of vapors which may cause respiratory tract irritation.[1][2]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for minimizing risks. The following step-by-step guide outlines the procedure from preparation to post-handling.

1. Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][6]

  • Ignition Sources: As a combustible liquid, keep it away from heat, sparks, open flames, and other ignition sources.[4][7] Use non-sparking tools.[6]

  • PPE: Don the recommended personal protective equipment before handling the chemical.[4][6]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible.

2. Handling:

  • Dispensing: When transferring the liquid, do so carefully to avoid splashing.

  • Container: Keep the container tightly closed when not in use to prevent the release of vapors.[4][6]

  • Hygiene: Avoid eating, drinking, or smoking in the work area.[4] Wash hands thoroughly after handling.[4]

3. Accidental Spills:

  • Evacuation: Evacuate personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it into a suitable, closed container for disposal.[5]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed waste container.

2. Disposal Procedure:

  • Dispose of the chemical waste through an approved waste disposal plant.[4][7] Do not dispose of it down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol [2]
Boiling Point 191 °C / 375.8 °F @ 760 mmHg[4]
Flash Point 63 °C / 145.4 °F[4]
Specific Gravity 0.970[4]
Vapor Density 4.70[4]

Workflow for Handling and Disposal of this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Protocol A Assess Hazards & Review SDS B Ensure Adequate Ventilation (Fume Hood) A->B C Don Appropriate PPE B->C D Dispense Chemical Carefully C->D Proceed to Handling E Keep Container Closed D->E K Spill or Exposure Occurs D->K F Perform Experiment E->F G Segregate Waste F->G Generate Waste F->K H Label Waste Container G->H I Store in Designated Area H->I J Arrange for Professional Disposal I->J L Follow First Aid & Spill Cleanup Procedures K->L

Safe Handling and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.